HUMAN IL-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
110942-02-4 |
|---|---|
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Human Interleukin-2: From Discovery to Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the history, function, and signaling of human Interleukin-2 (IL-2), a pivotal cytokine in the immune system. From its initial discovery as a T-cell growth factor to its complex role in both activating and regulating immune responses, IL-2 has been a subject of intense research and a target for therapeutic development. This guide details the key scientific milestones, presents quantitative data on its function, outlines seminal experimental protocols, and visualizes the intricate signaling pathways it governs.
The Journey of Discovery: A Historical Perspective
The story of Interleukin-2 began in the mid-1970s with the observation that conditioned media from activated lymphocytes could support the long-term in vitro culture of T-cells. This elusive substance was initially termed T-cell growth factor (TCGF). In 1976, Doris Morgan, Francis Ruscetti, and Robert Gallo reported the long-term culture of human T-lymphocytes, a breakthrough that hinged on the presence of this factor. This discovery was a monumental step, as it allowed for the clonal expansion of T-cells, enabling detailed studies of their function and the eventual discovery of the first human retrovirus, HTLV.
The factor was later isolated from cultured mouse and human cells in 1979 and 1980, respectively. The intense scientific competition to characterize this molecule culminated in the cloning of the human IL-2 gene in 1982. This achievement paved the way for the production of recombinant IL-2, facilitating a deeper understanding of its biological functions and its development as a therapeutic agent.
The Dichotomous Function of Interleukin-2
Interleukin-2 is a pleiotropic cytokine with a dual role in the immune system: it is a potent stimulator of T-cell proliferation and effector function, yet it is also crucial for maintaining immune tolerance by supporting the function of regulatory T-cells (Tregs). This paradoxical nature is a key focus of ongoing research and therapeutic design.
A Potent Immunostimulant
IL-2 is primarily produced by activated CD4+ T-helper cells and, to a lesser extent, by activated CD8+ cytotoxic T-lymphocytes and dendritic cells. Its immunostimulatory functions include:
-
T-Cell Proliferation and Differentiation: IL-2 drives the clonal expansion of activated CD4+ and CD8+ T-cells, a critical step in mounting an effective adaptive immune response.
-
Effector Function Enhancement: It enhances the cytotoxic activity of CD8+ T-cells and Natural Killer (NK) cells, which are essential for eliminating infected and cancerous cells.
-
B-Cell Help: IL-2 can promote B-cell proliferation and antibody production.
A Guardian of Immune Homeostasis
Counterintuitively, IL-2 is also essential for preventing autoimmunity. Its key role in immune regulation is mediated through its effects on regulatory T-cells (Tregs), a specialized subset of CD4+ T-cells that suppress aberrant immune responses. IL-2 is critical for the development, survival, and function of Tregs. Mice lacking IL-2 or its high-affinity receptor develop severe autoimmune diseases due to the absence of functional Tregs.
This dual functionality is largely dependent on the concentration of IL-2 and the differential expression of its receptor on various immune cell populations.
Quantitative Insights into IL-2 Function
The biological effects of IL-2 are dictated by its interaction with the IL-2 receptor (IL-2R), which exists in three forms with varying affinities for IL-2. The composition of the receptor on the cell surface determines the cell's sensitivity to IL-2.
| Receptor Subunit(s) | Receptor Name | Affinity for IL-2 | Dissociation Constant (Kd) | Primarily Expressed On |
| IL-2Rα (CD25) | Low-affinity IL-2R | Low | ~10 nM | Activated T-cells, Tregs |
| IL-2Rβ (CD122) + IL-2Rγ (CD132) | Intermediate-affinity IL-2R | Intermediate | ~1 nM | Resting T-cells, NK cells |
| IL-2Rα + IL-2Rβ + IL-2Rγ | High-affinity IL-2R | High | ~10 pM | Activated T-cells, Tregs |
Table 1: IL-2 Receptor Subunits and Binding Affinities. The trimeric high-affinity receptor allows cells to respond to picomolar concentrations of IL-2, while the dimeric intermediate-affinity receptor requires nanomolar concentrations for signaling.
The dose of IL-2 profoundly influences which T-cell populations are preferentially activated. Low-dose IL-2 therapy is being explored to selectively expand Tregs for the treatment of autoimmune diseases, while high-dose IL-2 is used in cancer immunotherapy to stimulate effector T-cells.
| T-Cell Subset | IL-2 Concentration for Proliferation | EC50 for STAT5 Phosphorylation |
| Regulatory T-cells (Tregs) | Low (pM range) | ~10 pM |
| CD8+ T-cells | High (nM range) | ~100 pM |
| CD4+ Conventional T-cells | High (nM range) | ~100 pM |
Table 2: Dose-Dependent Effects of IL-2 on T-Cell Subsets. Tregs, which constitutively express the high-affinity IL-2R, are highly sensitive to low concentrations of IL-2. In contrast, conventional CD4+ and CD8+ T-cells require higher concentrations of IL-2 for robust activation and proliferation.
Seminal Experimental Protocols
The discovery and characterization of IL-2 were enabled by the development of key in vitro assays. The following are detailed methodologies for two foundational experiments.
T-Cell Growth Factor (TCGF) Assay
This bioassay was historically used to measure the activity of IL-2 in a given sample by assessing its ability to promote the proliferation of IL-2-dependent T-cell lines, such as CTLL-2.
Objective: To quantify the biological activity of IL-2.
Materials:
-
IL-2-dependent cell line (e.g., CTLL-2)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Test samples containing unknown concentrations of IL-2
-
Recombinant IL-2 standard of known activity
-
96-well flat-bottom culture plates
-
[³H]-thymidine or a non-radioactive proliferation assay reagent (e.g., MTS)
-
Cell harvesting equipment and scintillation counter (for [³H]-thymidine) or plate reader (for colorimetric assays)
Procedure:
-
Cell Preparation: a. Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a maintenance concentration of IL-2. b. Prior to the assay, wash the cells three times in IL-2-free medium to remove any residual growth factor. c. Resuspend the cells in IL-2-free complete medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup: a. Prepare serial dilutions of the IL-2 standard and the test samples in complete medium in a 96-well plate. Include a negative control well with medium only. b. Add 100 µL of the cell suspension (1 x 10⁴ cells) to each well. c. The final volume in each well should be 200 µL.
-
Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Proliferation Measurement ([³H]-thymidine incorporation): a. Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-18 hours. b. Harvest the cells onto glass fiber filters. c. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Plot the counts per minute (CPM) against the logarithm of the IL-2 concentration for the standard to generate a standard curve. b. Determine the IL-2 activity in the test samples by interpolating their CPM values on the standard curve.
Flow Cytometry Analysis of T-Cell Activation
This protocol details the staining of peripheral blood mononuclear cells (PBMCs) to identify and quantify different T-cell subsets and their activation status following IL-2 stimulation.
Objective: To assess the expression of activation markers on T-cell subsets in response to IL-2.
Materials:
-
Human PBMCs, freshly isolated or cryopreserved
-
Recombinant this compound
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3 (T-cell marker)
-
CD4 (T-helper cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD25 (IL-2Rα, activation marker)
-
CD69 (early activation marker)
-
FoxP3 (Treg marker) - requires intracellular staining
-
-
Fixable viability dye
-
Intracellular staining buffer kit (if staining for FoxP3)
-
Flow cytometer
Procedure:
-
Cell Stimulation: a. Resuspend PBMCs in complete medium at 1 x 10⁶ cells/mL. b. Add IL-2 at the desired concentration (e.g., low dose for Treg analysis, high dose for effector T-cell analysis). Include an unstimulated control. c. Incubate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Surface Staining: a. Harvest the cells and wash with FACS buffer. b. Stain with a fixable viability dye according to the manufacturer's instructions. c. Wash the cells with FACS buffer. d. Add a cocktail of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD25, CD69) and incubate for 30 minutes at 4°C in the dark. e. Wash the cells twice with FACS buffer.
-
Intracellular Staining (for FoxP3): a. Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol. b. Add the anti-FoxP3 antibody and incubate for 30-45 minutes at room temperature in the dark. c. Wash the cells with permeabilization buffer.
-
Data Acquisition and Analysis: a. Resuspend the cells in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data using appropriate software to gate on live, single cells, and then identify CD4+, CD8+, and Treg populations and quantify the expression of activation markers.
The Intricate Web of IL-2 Signaling
IL-2 exerts its diverse effects by activating three major intracellular signaling pathways upon binding to its receptor. The specific cellular response is determined by the integration of signals from these pathways.
The JAK-STAT Pathway
This is the canonical and most direct signaling pathway activated by IL-2.
-
Receptor Dimerization and JAK Activation: IL-2 binding to the IL-2Rβ and IL-2Rγ chains brings the associated Janus kinases, JAK1 and JAK3, into close proximity. This allows for their trans-phosphorylation and activation.
-
Receptor Phosphorylation: Activated JAK1 and JAK3 phosphorylate tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain.
-
STAT Recruitment and Phosphorylation: These phosphotyrosine residues serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription 5 (STAT5a and STAT5b).
-
STAT Dimerization and Nuclear Translocation: Once docked, STAT5 proteins are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA sequences in the promoters of target genes, regulating their transcription. Key target genes include those involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc), and differentiation (e.g., FoxP3).
The PI3K/Akt/mTOR Pathway
This pathway is crucial for promoting cell growth, survival, and metabolism.
-
PI3K Activation: Upon IL-2R activation, Phosphoinositide 3-kinase (PI3K) is recruited to the receptor complex and becomes activated.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Akt Recruitment and Activation: PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and PDK1 to the cell membrane. Akt is then phosphorylated and fully activated by PDK1 and mTORC2.
-
Downstream Signaling: Activated Akt phosphorylates a multitude of downstream targets, leading to:
-
Cell Survival: Inhibition of pro-apoptotic proteins like Bad and FOXO transcription factors.
-
Cell Growth and Proliferation: Activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.
-
The MAPK/ERK Pathway
This pathway is also involved in cell proliferation and differentiation.
-
Shc and Grb2 Recruitment: The activated IL-2R can recruit the adaptor protein Shc, which in turn recruits another adaptor protein, Grb2.
-
SOS and Ras Activation: Grb2 binds to the guanine (B1146940) nucleotide exchange factor SOS, which activates the small G-protein Ras by promoting the exchange of GDP for GTP.
-
Raf-MEK-ERK Cascade: Activated Ras initiates a kinase cascade by recruiting and activating Raf (a MAPKKK). Raf then phosphorylates and activates MEK (a MAPKK), which in turn phosphorylates and activates ERK (a MAPK).
-
Nuclear Translocation and Gene Expression: Activated ERK translocates to the nucleus and phosphorylates various transcription factors, such as c-Fos and c-Jun, leading to changes in gene expression that promote cell proliferation.
Conclusion and Future Directions
The discovery of Interleukin-2 revolutionized our understanding of T-cell biology and immunology. Its journey from a mysterious "T-cell growth factor" to a well-characterized cytokine with dual functions has opened up numerous avenues for therapeutic intervention. High-dose IL-2 therapy remains a treatment option for certain cancers, while low-dose IL-2 is showing promise in the treatment of autoimmune and inflammatory diseases.
Future research will continue to unravel the complexities of IL-2 signaling and its context-dependent functions. The development of "smarter" IL-2-based therapies, such as engineered cytokines that preferentially activate either effector T-cells or Tregs, holds great promise for more effective and less toxic treatments for a wide range of diseases. A thorough understanding of the fundamental biology of IL-2, as detailed in this guide, is essential for advancing these exciting therapeutic frontiers.
Human Interleukin-2 Gene: A Deep Dive into Structure and Transcriptional Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the human Interleukin-2 (IL-2) gene, detailing its structural organization and the intricate mechanisms governing its transcriptional regulation. IL-2, a potent cytokine, plays a pivotal role in the orchestration of the immune response, making its gene a critical subject of study for immunology and therapeutic development. This document summarizes key quantitative data, outlines detailed experimental protocols for studying the gene's regulation, and provides visual representations of the core signaling pathways and experimental workflows.
Human IL-2 Gene Structure
The this compound gene is located on the long arm of chromosome 4 at position 27 (4q27).[1] The gene spans a total of 5,256 base pairs and is comprised of four exons and three introns. The following table summarizes the precise lengths of these components based on the GRCh38.p14 assembly (NC_000004.12).[1]
| Genomic Feature | Start Position (GRCh38.p14) | End Position (GRCh38.p14) | Length (base pairs) |
| Exon 1 | 122,456,606 | 122,456,725 | 120 |
| Intron 1 | 122,455,980 | 122,456,605 | 626 |
| Exon 2 | 122,455,808 | 122,455,979 | 172 |
| Intron 2 | 122,453,741 | 122,455,807 | 2,067 |
| Exon 3 | 122,453,564 | 122,453,740 | 177 |
| Intron 3 | 122,452,556 | 122,453,563 | 1,008 |
| Exon 4 | 122,451,470 | 122,452,555 | 1,086 |
The promoter region of the IL-2 gene is compact, consisting of a core region and an upstream regulatory region that extends approximately 300 base pairs from the transcription start site.[2] A critical TATA box is located from approximately -32 to -25 relative to the transcription start site.[2]
Transcriptional Regulation of the IL-2 Gene
The transcription of the IL-2 gene is tightly controlled and predominantly occurs in activated T cells. This regulation is a complex interplay of various transcription factors and signaling pathways initiated by T-cell receptor (TCR) engagement and co-stimulatory signals.
Key Transcription Factors
Several key transcription factors are essential for the induction of IL-2 gene expression. These factors bind to specific cis-acting elements within the IL-2 promoter and enhancer regions:
-
Nuclear Factor of Activated T-cells (NFAT): A crucial transcription factor in T cells, NFAT is activated through the calcium-calcineurin signaling pathway.[3] There are multiple NFAT binding sites in the IL-2 promoter.
-
Activator Protein-1 (AP-1): A heterodimer typically composed of proteins from the Fos and Jun families. AP-1 activation is mediated by the mitogen-activated protein kinase (MAPK) signaling cascade.
-
Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB): This transcription factor is activated by a variety of inflammatory signals and plays a role in the early stages of T-cell activation.
-
Octamer-binding proteins (Oct-1 and Oct-2): These proteins bind to octamer motifs within the IL-2 enhancer and are involved in maximizing the transcriptional response.[3]
Signaling Pathways Regulating IL-2 Transcription
The activation of the aforementioned transcription factors is orchestrated by a network of signaling pathways initiated at the cell surface.
Upon engagement of the T-cell receptor (TCR) by an antigen-presenting cell, a cascade of intracellular signaling events is initiated. Simultaneously, co-stimulation through receptors like CD28 is crucial for a robust response.[2] These signals converge to activate key downstream pathways:
-
Calcium-Calcineurin Pathway: TCR activation leads to the activation of phospholipase C-gamma (PLCγ), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to activate IL-2 gene transcription.[3]
-
MAP Kinase (MAPK) Pathway: Co-stimulatory signals, particularly through CD28, activate the Ras-MAPK cascade. This pathway leads to the activation of the AP-1 transcription factor complex (Fos/Jun), which then moves to the nucleus to co-activate IL-2 transcription.
-
NF-κB Pathway: Protein kinase C (PKC), activated by DAG, initiates a signaling cascade that leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This releases NF-κB to translocate to the nucleus and bind to its cognate sites in the IL-2 promoter.
Experimental Protocols
The study of IL-2 gene regulation relies on a variety of molecular biology techniques. Below are detailed methodologies for three key experiments.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect protein-DNA interactions in vitro.
Materials:
-
DNA probe: A short, double-stranded DNA oligonucleotide containing the putative transcription factor binding site, labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).
-
Nuclear extract or purified transcription factor.
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Non-specific competitor DNA (e.g., poly(dI-dC)).
-
Specific unlabeled competitor DNA.
-
Non-denaturing polyacrylamide gel.
-
TBE or TGE running buffer.
Procedure:
-
Probe Labeling: Label the DNA probe using standard molecular biology techniques. For radioactive labeling, use T4 polynucleotide kinase and [γ-³²P]ATP. For non-radioactive labeling, use a terminal deoxynucleotidyl transferase to add a biotin-labeled nucleotide. Purify the labeled probe.
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and the nuclear extract or purified transcription factor.
-
For competition experiments, add an excess of specific unlabeled competitor DNA.
-
Incubate on ice for 10-15 minutes.
-
Add the labeled probe and incubate at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Load the binding reactions onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the loading dye has migrated an appropriate distance.
-
-
Detection:
-
For radioactive probes, dry the gel and expose it to X-ray film (autoradiography).
-
For biotin-labeled probes, transfer the DNA from the gel to a nylon membrane, and detect the biotin label using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to identify the in vivo binding of a specific protein to a specific DNA sequence.
Materials:
-
Cultured cells.
-
Formaldehyde (B43269) (for cross-linking).
-
Glycine (to quench cross-linking).
-
Lysis buffers.
-
Sonicator or micrococcal nuclease.
-
Antibody specific to the transcription factor of interest.
-
Protein A/G magnetic beads or agarose (B213101) beads.
-
Wash buffers.
-
Elution buffer.
-
Proteinase K.
-
Reagents for DNA purification.
-
Primers for qPCR analysis of the IL-2 promoter region.
Procedure:
-
Cross-linking: Treat cultured cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[4]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.[4]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an antibody specific to the target transcription factor overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and proteinase K, then purify the DNA using a column-based kit or phenol-chloroform extraction.
-
Analysis: Quantify the amount of the IL-2 promoter DNA in the immunoprecipitated sample using quantitative PCR (qPCR) with primers flanking the putative binding site.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of a promoter region in response to specific stimuli.
Materials:
-
Reporter plasmid: A plasmid containing the this compound promoter sequence cloned upstream of a luciferase reporter gene (e.g., firefly luciferase).
-
Control plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter, used for normalization.
-
Jurkat T-cells or other suitable cell line.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Stimulating agents (e.g., Phorbol 12-myristate 13-acetate (PMA) and ionomycin).
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture Jurkat T-cells to the appropriate density. Co-transfect the cells with the IL-2 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection method (e.g., electroporation or lipid-based transfection).
-
Cell Stimulation: After 24-48 hours, stimulate the transfected cells with agents that mimic T-cell activation, such as PMA (a PKC activator) and ionomycin (B1663694) (a calcium ionophore). Include an unstimulated control.
-
Cell Lysis: After the desired stimulation period (e.g., 6-24 hours), wash the cells and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to a portion of the cell lysate and measure the luminescence using a luminometer.
-
Add the Renilla luciferase substrate to another portion of the lysate and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity of stimulated cells to that of unstimulated cells to determine the fold induction of promoter activity.
This guide provides a foundational understanding of the this compound gene's structure and the complex regulatory networks that control its expression. The detailed protocols offer a starting point for researchers to investigate this critical aspect of immunology further. A thorough comprehension of these mechanisms is essential for the development of novel therapeutic strategies targeting the IL-2 pathway for a range of immune-related disorders.
References
- 1. IL2 interleukin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Gene: IL2 (ENSPCTG00005009921) - Summary - Physeter_catodon - Ensembl genome browser 115 [ensembl.org]
- 3. Homo sapiens genome assembly GRCh38.p14 - NCBI - NLM [ncbi.nlm.nih.gov]
- 4. getentry.ddbj.nig.ac.jp [getentry.ddbj.nig.ac.jp]
Post-Translational Modifications of Human Interleukin-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine crucial for the regulation of the immune system, playing a key role in the proliferation, differentiation, and survival of T lymphocytes, B cells, and Natural Killer (NK) cells. As a secreted glycoprotein, human IL-2 undergoes several post-translational modifications (PTMs) that can influence its structure, stability, and biological activity. Understanding these modifications is paramount for researchers in immunology and for professionals involved in the development of IL-2-based therapeutics. This guide provides a comprehensive overview of the major PTMs of this compound, their functional implications, and the experimental methodologies used for their characterization.
Core Post-Translational Modifications of this compound
The primary and most studied PTMs of this compound are O-linked glycosylation and phosphorylation. These modifications introduce heterogeneity to the IL-2 molecule and have been the subject of numerous studies to elucidate their impact on protein function.
O-Linked Glycosylation
This compound is known to be O-glycosylated at the threonine residue at position 3 (Thr3) of its polypeptide chain.[1] This modification involves the attachment of a carbohydrate moiety, which can vary in its composition, including sialic acid, galactose, and N-acetylgalactosamine.[1] While this glycosylation contributes to the observed heterogeneity of IL-2 in terms of molecular weight and charge, studies have shown that it does not significantly alter the in vitro proliferative activity of the cytokine.
Phosphorylation
Phosphorylation of this compound has been identified on the serine residue at position 7 (Ser7). This modification is catalyzed by protein kinase C. Similar to glycosylation, the phosphorylation of IL-2 at this site does not appear to have a substantial effect on its biological activity as measured by T-cell growth assays.
Quantitative Data on IL-2 Post-Translational Modifications
The following tables summarize the key quantitative data related to the PTMs of this compound. It is important to note that while the sites of modification are well-established, detailed quantitative data on the stoichiometry and the precise impact on binding kinetics and stability are not extensively documented in publicly available literature.
| Modification Type | Amino Acid Site | Enzyme | Stoichiometry | Functional Impact | References |
| O-Linked Glycosylation | Threonine-3 (Thr3) | Glycosyltransferases | Variable; contributes to molecular heterogeneity. | No significant effect on in vitro T-cell proliferation. | [1] |
| Phosphorylation | Serine-7 (Ser7) | Protein Kinase C | Not extensively quantified in the literature. | No significant effect on in vitro T-cell proliferation. |
| Biophysical Parameter | Effect of Glycosylation (Thr3) | Effect of Phosphorylation (Ser7) | References |
| Receptor Binding Affinity (Kd) | Not significantly altered in vitro. | Not significantly altered in vitro. | |
| Protein Stability (Tm) | Data not readily available in the literature. | Data not readily available in the literature. |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the post-translational modifications of this compound.
Identification and Localization of PTMs by Mass Spectrometry
Objective: To identify the presence of PTMs and pinpoint the exact amino acid residues that are modified.
Methodology:
-
Protein Digestion:
-
Reduce the disulfide bonds of purified IL-2 with dithiothreitol (B142953) (DTT).
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
-
Enrichment of Modified Peptides (Optional but Recommended):
-
For Glycopeptides: Use lectin affinity chromatography or hydrophilic interaction liquid chromatography (HILIC) to enrich for glycosylated peptides.
-
For Phosphopeptides: Employ immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography to enrich for phosphorylated peptides.[2][3][4][5][6]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the digested peptides using reverse-phase liquid chromatography.
-
Introduce the separated peptides into a high-resolution mass spectrometer.
-
The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the m/z of the fragment ions is measured (MS/MS or MS2 scan).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a human protein database using software such as Mascot or Sequest.
-
Specify potential modifications (e.g., glycosylation, phosphorylation) in the search parameters.
-
The software will identify peptides based on their fragmentation patterns and pinpoint the modified residues by the mass shift they introduce.
-
Analysis of Receptor Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To quantitatively measure the binding kinetics of different IL-2 variants (glycosylated, non-glycosylated, etc.) to their receptors.[7][8][9][10][11]
Methodology:
-
Chip Preparation:
-
Immobilize the IL-2 receptor subunits (e.g., IL-2Rα, IL-2Rβ, IL-2Rγ) onto a sensor chip.
-
-
Binding Analysis:
-
Inject different concentrations of the IL-2 variant over the sensor surface.
-
The SPR instrument will detect changes in the refractive index at the sensor surface as the IL-2 binds to the immobilized receptors, generating a sensorgram.
-
-
Data Analysis:
-
From the sensorgram, determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd = kd/ka) to quantify the binding affinity.
-
Functional Analysis using Site-Directed Mutagenesis
Objective: To assess the functional importance of a specific PTM by creating a mutant version of IL-2 that cannot be modified at that site.[12][13][14][15][16]
Methodology:
-
Mutagenesis:
-
Use a commercially available site-directed mutagenesis kit to introduce a point mutation in the IL-2 gene. For example, to study the effect of glycosylation at Thr3, mutate the threonine codon to an alanine (B10760859) codon (T3A).
-
-
Protein Expression and Purification:
-
Express both the wild-type and the mutant IL-2 proteins in a suitable expression system (e.g., mammalian cells, E. coli).
-
Purify the proteins to homogeneity.
-
-
Functional Assays:
-
Compare the biological activity of the wild-type and mutant IL-2 using a T-cell proliferation assay (e.g., using CTLL-2 cells).
-
Measure the ability of both proteins to induce downstream signaling events, such as the phosphorylation of STAT5.
-
Assessment of Protein Stability
Objective: To determine if PTMs affect the thermal stability of IL-2.[17][18][19]
Methodology:
-
Differential Scanning Fluorimetry (DSF):
-
Mix the purified IL-2 variant with a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).
-
Gradually increase the temperature of the sample and monitor the fluorescence.
-
As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, can be determined from the resulting curve.
-
-
Circular Dichroism (CD) Spectroscopy:
-
Measure the CD spectrum of the IL-2 variant at different temperatures.
-
Changes in the secondary structure of the protein upon heating can be monitored.
-
The Tm can be determined by plotting the change in the CD signal as a function of temperature.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the IL-2 signaling pathway and a general workflow for the analysis of IL-2 PTMs.
Conclusion
The post-translational modifications of human Interleukin-2, primarily O-linked glycosylation and phosphorylation, contribute to the molecular heterogeneity of this vital cytokine. While current evidence suggests these modifications do not dramatically alter its in vitro biological activity, their potential influence on in vivo stability, pharmacokinetics, and immunogenicity warrants further investigation, especially in the context of therapeutic applications. The methodologies outlined in this guide provide a robust framework for the detailed characterization of IL-2 PTMs, enabling a deeper understanding of its complex biology and facilitating the development of more effective IL-2-based immunotherapies.
References
- 1. Closely related glycosylation patterns of recombinant this compound expressed in a CHO cell line and natural IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platforms for enrichment of phosphorylated proteins and peptides in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. learn.cellsignal.com [learn.cellsignal.com]
- 5. Enrichment techniques employed in phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Biosensor analysis of the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. path.ox.ac.uk [path.ox.ac.uk]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. assaygenie.com [assaygenie.com]
- 14. Posttranslational Chemical Mutagenesis Methods to Insert Posttranslational Modifications into Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. static.igem.org [static.igem.org]
- 16. researchgate.net [researchgate.net]
- 17. Parameters for the evaluation of IL-2 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cytivalifesciences.com [cytivalifesciences.com]
The Human Interleukin-2 Receptor: A Comprehensive Technical Guide to Subunit Composition, Binding Affinity, and Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the human Interleukin-2 (B1167480) (IL-2) receptor system, a critical regulator of the immune response. A thorough understanding of the IL-2 receptor's subunit composition, the binding affinities of its various forms, and the downstream signaling cascades it initiates is paramount for the development of novel immunotherapies. This document details the structural and functional characteristics of the IL-2 receptor, presents quantitative binding data, outlines key experimental protocols, and visualizes the intricate signaling pathways.
The IL-2 Receptor Subunits: Building Blocks of a Versatile Signaling Complex
The human Interleukin-2 receptor (IL-2R) is a heterotrimeric protein complex expressed on the surface of immune cells, most notably lymphocytes.[1] The receptor's affinity for its ligand, IL-2, is dictated by the combination of three distinct subunits:
-
IL-2 Receptor Alpha (IL-2Rα, CD25, Tac antigen): This 55 kDa protein is the low-affinity binding component.[2][3] Its primary role is to capture IL-2, thereby increasing the local concentration of the cytokine at the cell surface and facilitating its presentation to the other receptor subunits.[1]
-
IL-2 Receptor Beta (IL-2Rβ, CD122): A 70-75 kDa protein, IL-2Rβ is a member of the type I cytokine receptor family.[2] It is a crucial component for signal transduction.[4]
-
Common Gamma Chain (γc, IL-2Rγ, CD132): This subunit is shared by the receptors for several other cytokines, including IL-4, IL-7, IL-9, IL-15, and IL-21. The γc chain is essential for the high-affinity binding of IL-2 and for initiating intracellular signaling.[4]
The differential expression and combination of these subunits on various immune cell populations give rise to three forms of the IL-2 receptor, each with a distinct binding affinity for IL-2.
Binding Affinity: A Tripartite System of Receptor Complexes
The affinity of the IL-2 receptor for IL-2 is a critical determinant of the cellular response. The three forms of the receptor are:
-
Low-Affinity IL-2R: Composed solely of the IL-2Rα subunit, this monomeric receptor binds IL-2 with a dissociation constant (Kd) in the nanomolar (nM) range.[5]
-
Intermediate-Affinity IL-2R: This dimeric complex consists of the IL-2Rβ and γc subunits. It binds IL-2 with a Kd of approximately 1 nM.[5] This form is predominantly found on memory T cells and natural killer (NK) cells.
-
High-Affinity IL-2R: The heterotrimeric complex, comprising IL-2Rα, IL-2Rβ, and γc, exhibits the highest affinity for IL-2, with a Kd in the picomolar (pM) range (approximately 10 pM).[5] This high-affinity receptor is typically expressed on activated T cells and regulatory T cells (Tregs).
The formation of the high-affinity complex is a sequential process, where IL-2 first binds to IL-2Rα, followed by the recruitment of IL-2Rβ and finally the γc chain to form a stable quaternary signaling complex.
Quantitative Analysis of IL-2 Receptor Binding Affinity
The following table summarizes the dissociation constants (Kd) for human IL-2 binding to its various receptor complexes, as determined by different experimental methodologies.
| Receptor Complex | Dissociation Constant (Kd) | Measurement Method | Reference |
| IL-2Rα (monomeric) | ~10 nM | Surface Plasmon Resonance (SPR) | [5] |
| IL-2Rβ (monomeric) | ~100 nM | Not specified | [6] |
| IL-2Rβγc (dimeric) | ~1 nM | Radioligand Binding Assay | [5] |
| IL-2Rαβγc (trimeric) | ~10 pM | Scatchard Analysis | [5] |
| IL-2Rαβγc (trimeric) | ~5 pM | Not specified | [6] |
| IL-2Rα (soluble) | 37 nM | BIAcore (SPR) | [7] |
| IL-2Rβ (soluble) | 480 nM | BIAcore (SPR) | [7] |
IL-2 Receptor Signaling Pathways
Upon IL-2 binding to the intermediate or high-affinity receptor, a conformational change in the receptor complex initiates a cascade of intracellular signaling events. The cytoplasmic tails of IL-2Rβ and γc are associated with Janus kinases (JAKs), which become activated upon receptor dimerization. This leads to the activation of three major downstream signaling pathways:
-
JAK-STAT Pathway: This is the canonical signaling pathway for many cytokines.[5] IL-2Rβ is associated with JAK1, and the γc chain is associated with JAK3.[5][8] Ligand-induced receptor dimerization brings JAK1 and JAK3 into close proximity, allowing for their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5).[8] STAT5 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[8]
-
PI3K-Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K) pathway is also activated upon IL-2 receptor engagement.[5] PI3K is recruited to the receptor complex and, once activated, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate Akt (Protein Kinase B), a key regulator of cell survival and metabolism.[5]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK pathway, is another important signaling axis downstream of the IL-2 receptor. This pathway plays a crucial role in cell cycle progression and proliferation.
dot
Caption: Overview of the major IL-2 signaling pathways.
Experimental Protocols
A variety of experimental techniques are employed to characterize the binding and signaling of the IL-2 receptor. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Scatchard Analysis
Objective: To determine the equilibrium dissociation constant (Kd) and the number of binding sites (Bmax) for IL-2 binding to its receptors on the cell surface.
Methodology:
-
Cell Culture: Culture cells expressing IL-2 receptors (e.g., activated human T cells or a cell line like CTLL-2) to the desired density.
-
Radiolabeling of IL-2: Label recombinant this compound with a radioisotope, typically ¹²⁵I, to a high specific activity.
-
Saturation Binding Experiment:
-
Incubate a fixed number of cells with increasing concentrations of ¹²⁵I-IL-2 in a binding buffer at 4°C for a sufficient time to reach equilibrium.
-
For each concentration of ¹²⁵I-IL-2, prepare parallel samples containing a large excess of unlabeled IL-2 to determine non-specific binding.
-
-
Separation of Bound and Free Ligand: Separate the cells with bound ¹²⁵I-IL-2 from the unbound ligand. This is commonly achieved by centrifugation through an oil cushion or by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: Measure the radioactivity associated with the cell pellets or filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each ¹²⁵I-IL-2 concentration.
-
Construct a Scatchard plot by graphing the ratio of bound/free ¹²⁵I-IL-2 against the amount of bound ¹²⁵I-IL-2.
-
The Kd is determined from the negative reciprocal of the slope of the resulting line, and Bmax is determined from the x-intercept.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Objective: To measure the association (kon) and dissociation (koff) rate constants of IL-2 binding to its receptor subunits in real-time.
Methodology:
-
Chip Preparation: Immobilize one of the binding partners (e.g., soluble recombinant IL-2Rα, IL-2Rβ, or γc) onto the surface of an SPR sensor chip.
-
Analyte Preparation: Prepare a series of concentrations of the other binding partner (the analyte, e.g., IL-2) in a suitable running buffer.
-
Binding Measurement:
-
Inject the analyte over the sensor chip surface at a constant flow rate. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is measured in real-time as a change in response units (RU).
-
After the association phase, switch to injecting only the running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Data Analysis:
-
Fit the association and dissociation curves to kinetic models to determine the kon and koff rate constants.
-
The equilibrium dissociation constant (Kd) can be calculated as the ratio of koff/kon.
-
Western Blotting for Phosphorylated STAT5 (pSTAT5)
Objective: To detect the activation of the JAK-STAT signaling pathway by measuring the phosphorylation of STAT5 in response to IL-2 stimulation.
Methodology:
-
Cell Culture and Stimulation:
-
Culture IL-2-dependent cells (e.g., CTLL-2) in appropriate media.
-
Starve the cells of IL-2 for a period (e.g., 4-6 hours) to reduce basal signaling.
-
Stimulate the cells with various concentrations of IL-2 for a defined time (e.g., 15-30 minutes).
-
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (pSTAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal using an appropriate substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody against total STAT5 to confirm equal protein loading across lanes.[5]
Experimental and Logical Workflows
The investigation of IL-2 receptor binding and signaling typically follows a structured workflow, from initial binding studies to the analysis of downstream cellular responses.
dot
Caption: A typical experimental workflow for studying IL-2 receptor interactions.
Conclusion
The intricate interplay between the IL-2 receptor subunits and their ligand governs a wide array of immune responses. A detailed understanding of the binding affinities and the downstream signaling pathways is essential for the rational design of therapeutics that can modulate the immune system for the treatment of cancer, autoimmune diseases, and for enhancing vaccination strategies. The experimental approaches outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the complexities of the IL-2/IL-2R system and to advance the development of next-generation immunomodulatory agents.
References
- 1. Human IL-2Rɑ subunit binding modulation of IL-2 through a decline in electrostatic interactions: A computational and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the interleukin 2 receptors (IL-2R) expressed on human natural killer cells activated in vivo by IL-2: association of the p64 IL-2R gamma chain with the IL-2R beta chain in functional intermediate-affinity IL-2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analysis of ligand binding to interleukin-2 receptor complexes created on an optical biosensor surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Downstream Signaling Pathways of Human IL-2 in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the adaptive immune response. Primarily produced by activated T cells, IL-2 plays a pivotal role in T cell proliferation, differentiation, and survival. Its signaling is mediated through a heterotrimeric receptor complex, which, upon ligand binding, initiates a cascade of intracellular events. Understanding the intricacies of these downstream signaling pathways is paramount for the development of novel immunotherapies targeting a range of diseases, from cancer to autoimmune disorders. This technical guide provides an in-depth overview of the core IL-2 signaling pathways in human T cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
IL-2 Receptor Complex and Ligand Binding
The high-affinity IL-2 receptor (IL-2R) is composed of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc or CD132). The expression and assembly of these subunits dictate the affinity of IL-2 binding and the subsequent cellular response.[1]
| Receptor Subunit Composition | Affinity for IL-2 | Dissociation Constant (Kd) | Predominantly Expressed On |
| IL-2Rα (CD25) | Low | ~10⁻⁸ M | Activated T cells, Regulatory T cells |
| IL-2Rβ (CD122) / γc (CD132) | Intermediate | ~10⁻⁹ M | Memory T cells, NK cells |
| IL-2Rα (CD25) / IL-2Rβ (CD122) / γc (CD132) | High | ~10⁻¹¹ M | Activated T cells, Regulatory T cells |
Core Downstream Signaling Pathways
Upon binding to its high-affinity receptor, IL-2 activates three principal downstream signaling pathways: the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][3] These pathways are not mutually exclusive and exhibit significant crosstalk, collectively orchestrating the diverse functional outcomes of IL-2 signaling.
The JAK-STAT Pathway
The JAK-STAT pathway is the canonical and most rapidly activated signaling cascade following IL-2 receptor engagement.
Mechanism:
-
JAK Activation: IL-2 binding brings the cytoplasmic tails of the IL-2Rβ and γc chains into close proximity, leading to the trans-phosphorylation and activation of the associated Janus kinases, JAK1 and JAK3, respectively.[2]
-
STAT Recruitment and Phosphorylation: Activated JAKs create docking sites on the IL-2Rβ chain for Signal Transducer and Activator of Transcription 5 (STAT5) proteins (STAT5A and STAT5B). Recruited STAT5 is then phosphorylated by JAK1 and JAK3.
-
Dimerization and Nuclear Translocation: Phosphorylated STAT5 molecules dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. Key target genes include those involved in cell cycle progression (e.g., Cyclin D2), survival (e.g., Bcl-2, Bcl-xL), and differentiation (e.g., Foxp3 in regulatory T cells).
Quantitative Insights: Phosphorylation of STAT5 is a key indicator of JAK-STAT pathway activation. In vitro stimulation of peripheral blood mononuclear cells (PBMCs) with IL-2 leads to a rapid and dose-dependent increase in phosphorylated STAT5 (pSTAT5).[4] Following stimulation of T cells with CD3/CD28, the median fluorescence intensity (MFI) of pSTAT5A can increase from a baseline of 112 ± 17 to 512 ± 278 within 24 hours.[5]
References
- 1. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Time required for commitment to T cell proliferation depends on TCR affinity and cytokine response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Phosphoproteomic Analyses of Interleukin 2 Signaling Reveal Integrated JAK Kinase-Dependent and -Independent Networks in CD8(+) T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of the JAK-STAT Pathway in Human Interleukin-2 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway as a critical component of human Interleukin-2 (B1167480) (IL-2) signaling. IL-2, a potent cytokine, is indispensable for the proliferation and differentiation of T and B lymphocytes, the activation of natural killer (NK) cells, and the maintenance of regulatory T cells (Tregs). The JAK-STAT pathway is the primary signal transduction cascade initiated by IL-2, making it a key area of study for immunology, oncology, and the development of novel therapeutics.
Core Signaling Cascade
The high-affinity IL-2 receptor (IL-2R) is a heterotrimeric complex composed of the α (CD25), β (CD122), and common gamma (γc, CD132) chains.[1] The signaling cascade is initiated upon the binding of IL-2, which induces a conformational change in the receptor complex. This event brings the receptor-associated Janus kinases, JAK1 and JAK3, into close proximity. JAK1 is constitutively associated with the IL-2Rβ chain, while JAK3 is associated with the γc chain.[2]
The proximity of JAK1 and JAK3 leads to their trans-phosphorylation and subsequent activation.[2] The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of the IL-2Rβ chain, creating docking sites for STAT proteins.[3] While IL-2 can activate several STAT family members, STAT5 (comprising STAT5A and STAT5B) is the predominant mediator of IL-2 signaling.[3][4]
Recruited to the phosphorylated receptor, STAT5 proteins are themselves phosphorylated by the activated JAKs. This phosphorylation event triggers the dimerization of STAT5 molecules, which then translocate to the nucleus.[3] In the nucleus, STAT5 dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[4] Key target genes of STAT5 in the context of IL-2 signaling include those involved in cell proliferation (e.g., CCND2), survival (e.g., BCL2), and differentiation.
Negative Regulation of the Pathway
The IL-2-JAK-STAT signaling pathway is tightly regulated to prevent excessive or prolonged activation, which could lead to detrimental inflammatory responses. A key negative feedback mechanism involves the Suppressor of Cytokine Signaling (SOCS) family of proteins. Following IL-2 stimulation, STAT5 activation induces the transcription of SOCS genes, particularly SOCS1 and SOCS3. SOCS1 can directly bind to and inhibit the kinase activity of JAK1 and JAK3. SOCS3 also inhibits JAK activity but does so by binding to the cytokine receptor. This negative feedback loop ensures a transient and controlled response to IL-2.
Quantitative Data on IL-2-JAK-STAT Signaling
The following tables summarize key quantitative data related to the IL-2-JAK-STAT signaling pathway. This information is crucial for understanding the dynamics of the pathway and for the development of mathematical models and therapeutic interventions.
| Parameter | Value | Cell Type/System | Reference |
| Phosphorylation Kinetics | |||
| Peak STAT5 Phosphorylation | 15-30 minutes post-IL-2 stimulation | Human T cells | [5] |
| Inhibitor Potency | |||
| JAK3i IC50 for pSTAT5 | 47 nM | Murine CD4+ T cells | |
| Gene Expression | |||
| IL-2-induced IL2RA mRNA | Significant increase | Activated CD4+ T cells | |
| IL-2-induced IL10 mRNA | Significant increase | Activated CD4+ T cells |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the IL-2-JAK-STAT pathway are provided below.
Analysis of STAT5 Phosphorylation by Flow Cytometry
This protocol allows for the quantification of phosphorylated STAT5 (pSTAT5) at the single-cell level.
-
Cell Preparation and Stimulation:
-
Isolate primary human T cells or use an IL-2-dependent cell line.
-
Starve cells of cytokines for at least 2 days to reduce basal pSTAT5 levels.[5]
-
Resuspend cells in appropriate media and stimulate with varying concentrations of recombinant human IL-2 for 15-30 minutes at 37°C.[5] Include an unstimulated control.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes or overnight at -20°C.
-
-
Staining and Acquisition:
-
Wash the cells to remove methanol.
-
Stain with a fluorescently conjugated anti-pSTAT5 antibody (and other cell surface markers as needed) for 30-60 minutes at room temperature.[5] Include an isotype control.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest.
-
Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal or the percentage of pSTAT5-positive cells.
-
Immunoprecipitation and Western Blotting of JAK and STAT Proteins
This technique is used to analyze the phosphorylation status and protein-protein interactions of JAK and STAT proteins.
-
Cell Lysis and Protein Quantification:
-
Stimulate cells with IL-2 as described above.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate a portion of the cell lysate with an antibody specific for the protein of interest (e.g., anti-JAK3 or anti-STAT5) overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the protein (e.g., anti-pJAK3 or anti-pSTAT5) or against an interaction partner.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantitative Real-Time PCR (RT-qPCR) for IL-2-Induced Gene Expression
This method is used to quantify the expression levels of STAT5 target genes.
-
RNA Isolation and cDNA Synthesis:
-
Stimulate cells with IL-2 for various time points.
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.
-
-
RT-qPCR:
-
Set up PCR reactions using a SYBR Green-based master mix, cDNA, and primers specific for the target gene (e.g., BCL2, CCND2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the reactions on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Mandatory Visualizations
IL-2-JAK-STAT Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Stat5 phosphorylation analysis [bio-protocol.org]
- 5. Retinoic acid inhibits in vivo interleukin-2 gene expression and T-cell activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
The PI3K/Akt/mTOR Pathway: A Central Mediator of Human Interleukin-2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the activation of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway by human Interleukin-2 (IL-2). IL-2, a critical cytokine in the immune system, orchestrates the proliferation, differentiation, and survival of T lymphocytes, with the PI3K/Akt/mTOR cascade serving as a pivotal intracellular signaling hub.[1][2][3] This document details the core molecular events, presents quantitative data on pathway activation, outlines key experimental protocols for its investigation, and provides visual representations of the signaling network and experimental workflows.
Core Signaling Pathway
The binding of IL-2 to its high-affinity receptor complex (IL-2Rα/CD25, IL-2Rβ/CD122, and the common gamma chain, γc/CD132) on the surface of lymphocytes initiates a cascade of intracellular signaling events.[2][4][5] This interaction leads to the activation of Janus kinases (JAK1 and JAK3) associated with the receptor chains.[2] Activated JAKs phosphorylate tyrosine residues on the IL-2Rβ chain, creating docking sites for various signaling proteins, including the p85 regulatory subunit of PI3K.[6]
Recruitment of PI3K to the plasma membrane results in the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[7] This co-localization at the membrane facilitates the phosphorylation and activation of Akt by PDK1 at threonine 308 and by mTOR Complex 2 (mTORC2) at serine 473.[7]
Activated Akt, a central node in the pathway, phosphorylates a multitude of downstream substrates, leading to the activation of the mammalian target of rapamycin (B549165) (mTOR). mTOR exists in two distinct complexes, mTORC1 and mTORC2.[8] IL-2 signaling primarily activates mTORC1, which in turn phosphorylates key effectors such as p70 S6 kinase (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[6][9] The phosphorylation of S6K1 and 4E-BP1 promotes protein synthesis, cell growth, and proliferation.[9]
Furthermore, adaptor proteins such as Shc, Grb2, and Gab2 play a crucial role in linking the IL-2 receptor to the PI3K/Akt pathway, amplifying and diversifying the downstream signal.[10][11][12]
Quantitative Data on Pathway Activation
The activation of the PI3K/Akt/mTOR pathway by IL-2 is a dynamic process that can be quantified by measuring the phosphorylation status of key signaling molecules and the enzymatic activity of kinases. The following tables summarize representative quantitative data from various studies.
Table 1: Time-Dependent Phosphorylation of Akt and S6 upon IL-2 Stimulation
| Time Point | p-Akt (Ser473) Fold Change | p-S6 (Ser235/236) Fold Change | Reference Cell Type |
| 0 min | 1.0 | 1.0 | Human T-cells |
| 5 min | 8.5 | 3.2 | Human T-cells |
| 15 min | 12.3 | 7.8 | Human T-cells |
| 30 min | 9.1 | 10.5 | Human T-cells |
| 60 min | 4.7 | 6.4 | Human T-cells |
Note: Data are hypothetical and represent typical trends observed in experimental settings.
Table 2: Dose-Dependent Effect of IL-2 on S6K1 Phosphorylation
| IL-2 Concentration (ng/mL) | p-S6K1 (Thr389) Relative Intensity | Reference Cell Type |
| 0 | 100 | Murine CTLL-2 cells |
| 0.1 | 250 | Murine CTLL-2 cells |
| 1 | 580 | Murine CTLL-2 cells |
| 10 | 950 | Murine CTLL-2 cells |
| 100 | 980 | Murine CTLL-2 cells |
Note: Data are hypothetical and represent typical trends observed in experimental settings.
Table 3: IC50 Values of PI3K Inhibitors on IL-2-Mediated Proliferation
| Inhibitor | Target | IC50 (nM) | Reference Cell Type |
| Wortmannin | Pan-PI3K | 5-10 | Human T-cells |
| LY294002 | Pan-PI3K | 1,000-5,000 | Human T-cells |
| Idelalisib | PI3Kδ | 2.5 | Primary CLL cells |
| IC87114 | PI3Kδ | 500 | Murine T-cells |
Note: IC50 values can vary depending on the specific experimental conditions and cell type used.[13][14][15]
Experimental Protocols
Accurate investigation of the IL-2-induced PI3K/Akt/mTOR pathway relies on robust and well-defined experimental methodologies. Below are detailed protocols for key experiments.
Western Blot for Phosphorylated Akt (p-Akt)
This method is used to determine the activation status of Akt by detecting its phosphorylated form at Serine 473.
-
Cell Culture and Treatment:
-
Culture primary T-cells or a suitable T-cell line (e.g., CTLL-2, Jurkat) in appropriate media.
-
Starve cells of serum or IL-2 for 4-6 hours prior to stimulation to reduce basal signaling.
-
Treat cells with desired concentrations of human IL-2 for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection:
In Vitro PI3K Kinase Assay
This assay directly measures the enzymatic activity of PI3K following IL-2 stimulation.
-
Immunoprecipitation of PI3K:
-
Lyse IL-2-stimulated cells as described for Western blotting.
-
Incubate cell lysates with an antibody against the p85 subunit of PI3K and protein A/G-agarose beads to immunoprecipitate the PI3K enzyme complex.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated beads to remove non-specific proteins.
-
Resuspend the beads in a kinase buffer containing phosphatidylinositol (PI) or phosphatidylinositol 4,5-bisphosphate (PIP2) as a substrate and ATP (often radiolabeled [γ-³²P]ATP).
-
Incubate at 30°C for 10-30 minutes to allow the kinase reaction to proceed.
-
-
Lipid Extraction and Separation:
-
Stop the reaction and extract the lipids.
-
Separate the phosphorylated lipid products (PIP or PIP3) from the substrate by thin-layer chromatography (TLC).
-
-
Detection and Quantification:
T-Cell Proliferation Assay
This assay assesses the functional outcome of IL-2-induced PI3K/Akt/mTOR signaling.
-
Cell Preparation:
-
Cell Culture and Stimulation:
-
Plate the cells in a 96-well plate.
-
Stimulate the cells with a serial dilution of IL-2. Include an unstimulated control.
-
If using inhibitors, pre-incubate the cells with the compounds before adding IL-2.
-
-
Incubation:
-
Incubate the cells for 48-72 hours to allow for proliferation.
-
-
Measurement of Proliferation:
-
CFSE Assay: Analyze the cells by flow cytometry. Each cell division results in a halving of the CFSE fluorescence intensity.
-
MTT Assay: Add MTT reagent to the wells and incubate. The amount of formazan (B1609692) product, measured by absorbance, is proportional to the number of viable cells.
-
-
Data Analysis:
Conclusion
The activation of the PI3K/Akt/mTOR pathway is a critical event in the cellular response to this compound, driving essential processes for an effective immune response. A thorough understanding of this signaling cascade, supported by robust quantitative data and well-defined experimental protocols, is paramount for researchers and drug development professionals. This guide provides a foundational resource for investigating the intricate role of the PI3K/Akt/mTOR pathway in IL-2-mediated T-cell biology and for the development of novel therapeutic strategies targeting this crucial signaling network.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphoproteomic Analyses of Interleukin 2 Signaling Reveal Integrated JAK Kinase-Dependent and -Independent Networks in CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Interleukin-2-mTORc1 Axis Defines the Reciprocal Signaling, Differentiation, and Metabolism of T Helper 1 and Follicular B Helper T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review: mTOR at the crossroads of T cell proliferation and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blotting for TGF-β and phosphorylated AKT (p-AKT) [bio-protocol.org]
- 17. protocols.io [protocols.io]
- 18. promega.es [promega.es]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pnas.org [pnas.org]
The Architecture of a Keystone Cytokine: A Technical Guide to the Structural Domains and Functions of Human Interleukin-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural domains of human Interleukin-2 (B1167480) (IL-2) and their intricate relationship with its diverse functions. IL-2 is a pleiotropic cytokine that plays a pivotal role in the regulation of the immune system, acting as a potent T-cell growth factor, a key modulator of regulatory T-cell (Treg) development and survival, and an activator of natural killer (NK) cells.[1] A thorough understanding of its structure-function relationship is paramount for the development of novel immunotherapies for cancer, autoimmune diseases, and infectious diseases.
Structural Domains of Human IL-2: The Four-Helix Bundle
This compound is a 15.5-16 kDa globular glycoprotein (B1211001) composed of 133 amino acids.[2] Its tertiary structure is characterized by a compact bundle of four anti-parallel α-helices, designated A, B, C, and D, connected by three loops.[3][4] This "four-helix bundle" is a common structural motif among type I cytokines.[2] A single disulfide bond between cysteine residues at positions 58 (in helix B) and 105 (in a loop preceding helix D) is crucial for maintaining the protein's structural integrity and biological activity.[5]
The spatial arrangement of these helices creates distinct surfaces that mediate interactions with the different subunits of the IL-2 receptor. Specific amino acid residues within these helices and loops have been identified as critical for receptor binding and subsequent signal transduction.[6]
The IL-2 Receptor Complex: A Multi-Subunit Assembly
The biological effects of IL-2 are mediated through its interaction with a heterotrimeric receptor complex expressed on the surface of immune cells.[7] This complex is composed of three distinct subunits:
-
IL-2 Receptor Alpha (IL-2Rα or CD25): This 55 kDa glycoprotein, also known as Tac antigen, is the low-affinity binding subunit.[2][7] It is not a member of the cytokine receptor superfamily and has a very short cytoplasmic domain, rendering it incapable of signal transduction on its own.[1][6] Its primary function is to capture IL-2 with a rapid on-rate, thereby increasing the overall affinity of the receptor complex.[8] The extracellular portion of IL-2Rα is composed of two "sushi-like" domains.[9]
-
IL-2 Receptor Beta (IL-2Rβ or CD122): This 75 kDa transmembrane protein is a member of the type I cytokine receptor family.[8][10] It has a large cytoplasmic domain that is essential for signal transduction.[1] The IL-2Rβ subunit is responsible for the slow dissociation rate of IL-2 from the high-affinity receptor complex.[8]
-
Common Gamma Chain (γc or CD132): This 64 kDa protein is a shared component of the receptors for several other cytokines, including IL-4, IL-7, IL-9, IL-15, and IL-21.[11][12] Like IL-2Rβ, it is a member of the type I cytokine receptor family and possesses a significant intracellular domain required for signaling.[11]
The differential expression of these subunits on various immune cell populations leads to the formation of receptor complexes with varying affinities for IL-2, which dictates the cellular response.
Functional Consequences of Receptor Assembly: Low, Intermediate, and High-Affinity Receptors
The combination of the three receptor subunits gives rise to three distinct forms of the IL-2 receptor, each with a different affinity for IL-2:
-
Low-Affinity Receptor (IL-2Rα alone): Composed solely of the IL-2Rα chain, this receptor binds IL-2 with a dissociation constant (Kd) of approximately 10⁻⁸ M. It does not transduce a signal upon ligand binding.[7]
-
Intermediate-Affinity Receptor (IL-2Rβ and γc): This dimeric receptor, consisting of the IL-2Rβ and γc chains, binds IL-2 with a Kd of about 10⁻⁹ M.[13][14] This form of the receptor is functional and can initiate intracellular signaling. It is typically found on memory T cells and NK cells.[1]
-
High-Affinity Receptor (IL-2Rα, IL-2Rβ, and γc): The heterotrimeric complex of all three subunits forms the high-affinity receptor, which binds IL-2 with a very high affinity (Kd ~ 10⁻¹¹ M).[1][13] This is the primary functional receptor on activated T cells and regulatory T cells, responsible for mediating the potent biological effects of IL-2.[1]
The step-wise assembly of the high-affinity receptor complex is initiated by the binding of IL-2 to IL-2Rα, followed by the recruitment of IL-2Rβ and finally the γc chain.[9][11]
Quantitative Analysis of IL-2 and Receptor Interactions
The binding affinities of this compound and its mutants to the various forms of the IL-2 receptor have been quantified using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These data are crucial for understanding the molecular basis of IL-2 signaling and for the rational design of IL-2 variants with altered receptor binding properties.
| Ligand | Receptor Subunit(s) | Dissociation Constant (Kd) | Reference(s) |
| Wild-Type IL-2 | IL-2Rα | ~10⁻⁸ M | [11] |
| Wild-Type IL-2 | IL-2Rβ | ~10⁻⁷ M | [15] |
| Wild-Type IL-2 | IL-2Rβγc | ~10⁻⁹ M | [13][14] |
| Wild-Type IL-2 | IL-2Rαβγc | ~10⁻¹¹ M | [1][11][13] |
| IL-2 Mutant (K35A, F42A, E61A) | IL-2Rα | Reduced affinity | [6] |
| IL-2 Mutant (V69A, Q74P) | IL-2Rα | Increased affinity (up to 1000-fold) | [16] |
IL-2 Signaling Pathways
Upon binding to the intermediate or high-affinity receptor, IL-2 induces the heterodimerization of the IL-2Rβ and γc cytoplasmic domains, which initiates a cascade of intracellular signaling events.[1] Three major signaling pathways are activated:
-
JAK-STAT Pathway: The cytoplasmic domains of IL-2Rβ and γc are constitutively associated with Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3), respectively.[7] Ligand binding brings these kinases into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the IL-2Rβ chain, creating docking sites for Signal Transducer and Activator of Transcription 5 (STAT5).[17] STAT5 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.
-
PI3K/Akt/mTOR Pathway: The phosphorylated IL-2Rβ can also recruit and activate Phosphoinositide 3-kinase (PI3K), leading to the activation of the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway can also be activated downstream of the IL-2 receptor, contributing to cell proliferation and differentiation.
Experimental Protocols
A variety of biophysical and cell-based techniques are employed to study the structure and function of IL-2 and its receptor.
X-ray Crystallography for Structural Determination
This technique is used to determine the three-dimensional atomic structure of IL-2 and its complex with the receptor subunits.
-
Protein Expression and Purification: Recombinant this compound and the extracellular domains of IL-2Rα, IL-2Rβ, and γc are expressed in a suitable system (e.g., E. coli or insect cells) and purified to homogeneity using chromatography techniques.
-
Crystallization: The purified protein or protein complex is concentrated to a high level (2-50 mg/mL) and subjected to crystallization screening using vapor diffusion or batch methods.[19] This involves testing a wide range of conditions (precipitants, pH, temperature, additives) to find those that promote the formation of well-ordered crystals.[19]
-
X-ray Diffraction Data Collection: A single crystal is mounted and exposed to a high-intensity X-ray beam, typically from a synchrotron source.[20] The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[10]
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the molecule. An atomic model is then built into this map and refined using computational methods to best fit the experimental data.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis
NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins in solution.
-
Isotope Labeling: The protein of interest is expressed in media containing ¹⁵N and/or ¹³C isotopes to enable detection by NMR.
-
NMR Data Acquisition: A concentrated solution of the labeled protein is placed in a strong magnetic field, and a series of radiofrequency pulses are applied. The resulting signals are recorded to generate multidimensional NMR spectra.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the protein sequence.
-
Structural Restraint Collection: Information about distances between atoms (from Nuclear Overhauser Effect, NOE) and bond orientations are extracted from the spectra.
-
Structure Calculation and Refinement: The structural restraints are used as input for computational algorithms to calculate and refine a three-dimensional model of the protein.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Binding
SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of molecular interactions in real-time.[17]
-
Ligand Immobilization: One of the interacting molecules (the ligand, e.g., an IL-2 receptor subunit) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other molecule (the analyte, e.g., IL-2) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association and dissociation phases of the interaction are monitored in real-time, and the data are fitted to kinetic models to determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding
ITC directly measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.[24]
-
Sample Preparation: The two interacting molecules are prepared in identical, degassed buffers to minimize heats of dilution.[26]
-
Titration: One molecule (the titrant) is incrementally injected from a syringe into a sample cell containing the other molecule (the titrand).
-
Heat Measurement: The heat released or absorbed during each injection is measured by a sensitive calorimeter.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the two molecules. The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cell-Based Assays for Functional Analysis of IL-2 Signaling
These assays are used to quantify the biological response of cells to IL-2 stimulation.
STAT5 Phosphorylation Assay: [8][28]
-
Cell Preparation and Starvation: IL-2 responsive cells (e.g., primary T cells or a T-cell line) are cultured and then starved of cytokines to reduce basal signaling.[8]
-
IL-2 Stimulation: The cells are stimulated with various concentrations of IL-2 for a short period (e.g., 15-20 minutes).[8][12]
-
Fixation and Permeabilization: The cells are fixed to preserve the phosphorylation state of proteins and then permeabilized to allow antibodies to enter the cell.[8]
-
Intracellular Staining: The cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured by flow cytometry to quantify the level of pSTAT5.[8]
Proliferation Assay:
-
Cell Culture: IL-2 dependent cells are cultured in the presence of varying concentrations of IL-2.
-
Proliferation Measurement: Cell proliferation is assessed after a defined period (e.g., 48-72 hours) using methods such as [³H]-thymidine incorporation or cell counting.
Conclusion
The intricate interplay between the structural domains of IL-2 and its receptor subunits governs a wide range of immune responses. A detailed understanding of this molecular architecture, the kinetics and thermodynamics of these interactions, and the resulting signaling cascades is essential for the continued development of targeted and effective immunotherapies. The experimental approaches outlined in this guide provide a robust framework for researchers and drug developers to further dissect the complexities of the IL-2 system and unlock its full therapeutic potential.
References
- 1. IL-2 receptor - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. T Cell Activation Bioassay (IL-2) Protocol [worldwide.promega.com]
- 4. users.cs.duke.edu [users.cs.duke.edu]
- 5. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 6. Human IL-2Rɑ subunit binding modulation of IL-2 through a decline in electrostatic interactions: A computational and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 15. The T-Cell Growth Factor Interleukin-2, Which Is Occasionally Targeted by Autoantibodies, Qualifies as Drug for the Treatment of Allergy, Autoimmunity, and Cancer: Collegium Internationale Allergologicum (CIA) Update 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biosensor analysis of the interleukin-2 receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]
- 19. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phys.libretexts.org [phys.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. path.ox.ac.uk [path.ox.ac.uk]
- 23. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
- 24. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 25. zaguan.unizar.es [zaguan.unizar.es]
- 26. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 27. Isothermal titration calorimetry [cureffi.org]
- 28. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Human Interleukin-2 Isoforms: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a pleiotropic cytokine critical for the regulation of the immune response, influencing the proliferation, differentiation, and survival of various lymphocyte populations. Its dual role in both promoting immune activation and maintaining tolerance has made it a focal point for therapeutic development in oncology and autoimmune diseases. The biological activity of IL-2 is not monolithic; it is nuanced by the existence of various isoforms arising from post-translational modifications, alternative splicing, and protein engineering. These isoforms exhibit distinct functional characteristics, offering a palette of opportunities for targeted immunomodulation. This technical guide provides an in-depth exploration of human IL-2 isoforms, their differential biological activities, the experimental protocols for their characterization, and the underlying signaling pathways.
Core Concepts: IL-2 and its Receptor
The biological effects of IL-2 are mediated through its interaction with the IL-2 receptor (IL-2R), which exists in three forms with varying affinities for IL-2. The composition of the receptor complex dictates the cellular response to IL-2.[1][2][3][4]
-
Low-Affinity IL-2R (Kd ~10⁻⁸ M): Composed of the α subunit (IL-2Rα or CD25) alone.
-
Intermediate-Affinity IL-2R (Kd ~10⁻⁹ M): A dimeric complex of the β (IL-2Rβ or CD122) and γ (IL-2Rγ or CD132) subunits. This form is predominantly found on memory T cells and natural killer (NK) cells.[1]
-
High-Affinity IL-2R (Kd ~10⁻¹¹ M): A trimeric complex of IL-2Rα, IL-2Rβ, and IL-2Rγ. This form is expressed on activated T cells and regulatory T cells (Tregs).[1]
The differential expression of these receptor subunits on various immune cell populations is a key factor in the diverse biological activities of IL-2 and its isoforms.
Naturally Occurring Isoforms of this compound
Post-Translational Modifications: Glycosylation
This compound produced by activated T lymphocytes undergoes O-glycosylation at the threonine residue at position 3.[5][6][7] This results in multiple molecular forms of the cytokine.[6][7] In contrast, the widely used recombinant IL-2, aldesleukin (Proleukin®), is produced in E. coli and is therefore non-glycosylated. Aldesleukin also contains a serine substitution for the native cysteine at amino acid position 125 to enhance stability.[8]
While some studies have shown that both glycosylated and non-glycosylated forms of IL-2 have nearly identical specific activities in in vitro proliferation assays[6][7], others suggest that the lack of glycosylation might affect in vivo stability and other biological activities.[9][10] Recombinant IL-2 produced in mammalian cell lines, such as Chinese hamster ovary (CHO) cells, can be glycosylated, offering a profile more similar to the natural human protein.[10]
Alternative Splicing Variants
Alternative splicing of IL-2 mRNA in human peripheral blood mononuclear cells gives rise to at least two distinct isoforms:
-
IL-2δ2: Lacks exon 2.
-
IL-2δ3: Lacks exon 3.
These splice variants do not possess the stimulatory activity of wild-type IL-2. Instead, they have been shown to act as competitive inhibitors of IL-2 by binding to the high-affinity IL-2 receptor and preventing the binding of the full-length, active cytokine.[11][12] This suggests a potential endogenous mechanism for regulating IL-2-mediated immune responses.
Engineered IL-2 Isoforms (Muteins) in Drug Development
The therapeutic use of IL-2 is often limited by its short half-life and severe side effects associated with broad immune activation. To overcome these limitations, numerous IL-2 muteins have been engineered with altered receptor binding affinities to selectively target specific cell populations.[4][13][14]
-
Treg-Selective Muteins: These muteins are designed to have a reduced affinity for the IL-2Rβ subunit, thereby decreasing their activity on effector T cells and NK cells which primarily express the intermediate-affinity receptor. By retaining a high affinity for the trimeric high-affinity receptor, these muteins preferentially activate and expand immunosuppressive Tregs.[14][15]
-
"No-alpha" Muteins: These variants have mutations that reduce or abrogate binding to the IL-2Rα subunit. This shifts their activity towards cells expressing the intermediate-affinity IL-2Rβγ complex, such as effector CD8+ T cells and NK cells, making them promising candidates for cancer immunotherapy.[16]
-
Pharmacokinetically-Enhanced Muteins: Modifications such as fusion to an IgG Fc domain or site-specific conjugation to other molecules are employed to extend the circulating half-life of IL-2, allowing for less frequent dosing and potentially improved therapeutic outcomes.[14][17]
Quantitative Comparison of IL-2 Isoform Activity
The biological activity of IL-2 isoforms is typically quantified using in vitro bioassays, with the CTLL-2 cell proliferation assay being the most common. The half-maximal effective concentration (EC50) is a key parameter for comparing the potency of different isoforms.
| Isoform/Variant | Description | Key Biological Activity | Representative EC50 (CTLL-2 Assay) | Reference(s) |
| Natural this compound | Glycosylated at Thr3 | Proliferation of T cells, NK cells, and Tregs | Not consistently reported in direct comparison | [6][7] |
| Aldesleukin (Proleukin®) | Non-glycosylated, C125S mutation | Proliferation of T cells, NK cells, and Tregs | ~0.60 ng/mL | [17] |
| Recombinant IL-2 (rIL-2) | Non-glycosylated, wild-type sequence | Proliferation of T cells, NK cells, and Tregs | ~0.42 ng/mL | [17] |
| IL-2δ2 and IL-2δ3 | Alternative splice variants | Competitive inhibitors of IL-2 activity | Not applicable (inhibitory) | [11][12] |
| Glycosylated IL-2 (S2A) | Recombinant this compound with glycosylated flanking sequences | Enhanced in vivo half-life, preferential Treg induction | 460 pg/mL | [18] |
| Treg-Selective Mutein (e.g., IgG-(IL-2N88D)2) | Reduced IL-2Rβ binding | Preferential activation and expansion of Tregs | Reduced potency on effector cells | [15] |
| "No-alpha" Mutein | Reduced IL-2Rα binding | Enhanced activity on CD8+ T cells and NK cells | Not specified | [16] |
IL-2 Signaling Pathways
The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. The primary signaling pathways activated by IL-2 are the JAK-STAT, PI3K-AKT, and MAPK pathways.[1]
Canonical IL-2 Signaling
Caption: Canonical IL-2 signaling pathway initiated by binding to the heterotrimeric receptor.
Differential Signaling by IL-2 Isoforms
Engineered IL-2 muteins can selectively engage different components of the IL-2 receptor, leading to biased downstream signaling and targeted cellular responses.
Caption: Differential receptor engagement and cellular targeting by IL-2 isoforms.
Experimental Protocols
IL-2 Bioactivity Assessment using CTLL-2 Proliferation Assay
This assay measures the ability of IL-2 to stimulate the proliferation of the IL-2-dependent murine cytotoxic T-cell line, CTLL-2 (ATCC® TIB-214™).
Materials:
-
CTLL-2 cell line
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol)
-
Recombinant this compound standard (with known international units, IU/mL)
-
IL-2 isoform samples to be tested
-
96-well flat-bottom cell culture plates
-
Cell proliferation reagent (e.g., MTS, XTT, or [³H]-thymidine)
-
Plate reader (spectrophotometer or scintillation counter)
Procedure:
-
Cell Preparation:
-
Culture CTLL-2 cells in complete medium supplemented with a maintenance concentration of IL-2 (e.g., 10-20 U/mL).
-
Prior to the assay, wash the cells twice with IL-2-free medium to remove any residual IL-2.[19][20]
-
Resuspend the cells in IL-2-free assay medium and adjust the cell density to 5 x 10⁵ cells/mL.[19][20]
-
Incubate the cells for 2-4 hours to ensure quiescence.[19][20]
-
-
Assay Setup:
-
Prepare serial dilutions of the IL-2 standard and the test IL-2 isoforms in assay medium in a 96-well plate. A typical starting concentration for the standard curve is 400 IU/mL, with subsequent 1:3 or 1:2 dilutions.[20]
-
Include wells with medium only as a negative control (blank).
-
Add 100 µL of the prepared cell suspension to each well.[20]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 44-48 hours.[20]
-
-
Measurement of Proliferation:
-
Data Analysis:
-
Subtract the average absorbance/counts of the blank wells from all other wells.
-
Plot the absorbance/counts versus the IL-2 concentration for the standard and test samples.
-
Use a four-parameter logistic (4PL) curve fit to determine the EC50 value for each sample.
-
The relative biological activity of the test samples can be calculated by comparing their EC50 values to that of the IL-2 standard.
-
Caption: Workflow for the CTLL-2 cell proliferation bioassay.
Conclusion
The study of this compound isoforms is a rapidly evolving field with significant implications for the development of novel immunotherapies. Understanding the distinct biological activities of naturally occurring and engineered IL-2 variants is paramount for designing drugs with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for the characterization and comparison of these important molecules, paving the way for the next generation of IL-2-based therapeutics.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. promega.com [promega.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. frederick.cancer.gov [frederick.cancer.gov]
- 20. frederick.cancer.gov [frederick.cancer.gov]
Endogenous Expression of Human Interleukin-2 in Immune Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous expression of human Interleukin-2 (B1167480) (IL-2) in various immune cells. It delves into the regulatory mechanisms governing IL-2 production, presents quantitative data on its expression, and offers detailed experimental protocols for its measurement. This document is intended to serve as a valuable resource for researchers and professionals involved in immunology and drug development.
Introduction to Interleukin-2
Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central role in the regulation of the immune response. Initially identified as a T-cell growth factor, it is now understood to have a broad range of effects on various immune cell populations.[1] IL-2 is crucial for the proliferation and differentiation of T cells, the activation of natural killer (NK) cells, and the development and function of regulatory T cells (Tregs).[2][3] Given its pivotal role in immunity, understanding the endogenous expression of IL-2 is critical for the development of novel immunotherapies for cancer, autoimmune diseases, and infectious diseases.
Cellular Sources of Endogenous IL-2
While activated T cells are the primary producers of IL-2, other immune cells can also express this cytokine under specific conditions.
-
T Cells: Activated CD4+ and CD8+ T cells are the most significant source of IL-2.[4] Upon stimulation through the T-cell receptor (TCR) and co-stimulatory molecules like CD28, T cells rapidly transcribe and secrete IL-2.[5][6]
-
Dendritic Cells (DCs): Certain subsets of dendritic cells have been shown to produce IL-2, particularly in response to microbial stimuli such as lipopolysaccharide (LPS).[7][8][9] This DC-derived IL-2 can contribute to the initial activation and priming of T cells.[7]
-
Natural Killer (NK) Cells: While endogenous IL-2 production by NK cells is not as well-established as in T cells, some studies suggest that NK cells can be induced to express IL-2, particularly after genetic modification.[10][11] Their primary role is often considered to be responsive to IL-2 rather than producing it.
-
B Cells: Some reports indicate that activated B cells are also capable of producing IL-2.[3]
Regulation of IL-2 Gene Expression
The expression of the IL2 gene is tightly regulated at the transcriptional level, ensuring that IL-2 is produced only during an active immune response. This regulation involves a complex interplay of signaling pathways and transcription factors.
Signaling Pathways for IL-2 Induction
The primary pathway for inducing IL-2 expression is initiated by the engagement of the T-cell receptor (TCR) with its cognate antigen presented by an antigen-presenting cell (APC), along with a co-stimulatory signal, most notably from the CD28 receptor.[5]
-
TCR Signaling: TCR engagement activates a signaling cascade involving Lck, ZAP-70, and LAT, which ultimately leads to the activation of downstream pathways, including the calcineurin-NFAT, RAS-MAPK, and PKC-NF-κB pathways.
-
CD28 Co-stimulation: The interaction of CD28 on the T cell with its ligands (CD80/CD86) on the APC provides a crucial second signal that synergizes with TCR signaling to promote high-level IL-2 production.[5][12][13] CD28 signaling activates the PI3K-Akt pathway, which further enhances the activation of transcription factors involved in IL-2 expression.[14][15][16][17]
Key Transcription Factors
Several transcription factors are essential for the induction of IL2 gene expression. These factors bind to specific regulatory regions in the IL2 promoter and enhancer.
-
Nuclear Factor of Activated T cells (NFAT): NFAT is a key transcription factor in T cells that is activated by the calcium-calcineurin signaling pathway.[18] Upon dephosphorylation by calcineurin, NFAT translocates to the nucleus and binds to the IL2 promoter.
-
Activator Protein-1 (AP-1): AP-1 is a dimeric transcription factor typically composed of proteins from the Fos and Jun families. It is activated by the MAPK signaling pathway. NFAT and AP-1 often bind cooperatively to composite DNA elements in the IL2 promoter, leading to synergistic activation of transcription.[16][19]
-
Nuclear Factor kappa B (NF-κB): NF-κB is activated by the PKC signaling pathway downstream of TCR and CD28 engagement. It plays a critical role in remodeling the chromatin at the IL2 gene promoter, making it accessible to other transcription factors.[1][20][21]
-
Signal Transducer and Activator of Transcription 5 (STAT5): While primarily known for its role in signaling downstream of the IL-2 receptor, STAT5 can also be activated by other cytokines and contribute to the regulation of IL-2 expression.[3][4][6][18][22]
Below is a diagram illustrating the major signaling pathways leading to IL-2 gene transcription.
References
- 1. Frontiers | The NF-κB Transcription Factor c-Rel Modulates Group 2 Innate Lymphoid Cell Effector Functions and Drives Allergic Airway Inflammation [frontiersin.org]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. pnas.org [pnas.org]
- 4. Interleukin-2 activation of STAT5 requires the convergent action of tyrosine kinases and a serine/threonine kinase pathway distinct from the Raf1/ERK2 MAP kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human IL-2 ELISA Kit (ab174444) is not available | Abcam [abcam.com]
- 6. Interleukin-2 and STAT5 in regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interleukin-2 Production by Dendritic Cells and its Immuno-Regulatory Functions [frontiersin.org]
- 8. LPS Activated Dendritic cells: “Exhausted” or alert and waiting? DCs: “Exhausted”, alerted or waiting? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low CD3+CD28-induced interleukin-2 production correlates with decreased reactive oxygen intermediate formation in neonatal T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous IL-2 production by natural killer cells maintains cytotoxic and proliferative capacity following retroviral-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cloud-clone.com [cloud-clone.com]
- 12. abcam.cn [abcam.cn]
- 13. agilent.com [agilent.com]
- 14. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of PI-3-Kinase and Akt Signaling in T Lymphocytes and Other Cells by TNFR Family Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Role of the PI3K Signaling Pathway in CD4+ T Cell Differentiation and Function [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The NF-κB Transcription Factor c-Rel Modulates Group 2 Innate Lymphoid Cell Effector Functions and Drives Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. IL-2 gene expression and NF-kappa B activation through CD28 requires reactive oxygen production by 5-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dynamic roles for IL-2-STAT5 signaling in effector and regulatory CD4+ T cell populations - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Interleukin-2 in Human Immune Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (IL-2) is a pleiotropic cytokine that plays a central and paradoxical role in the regulation of the human immune system. Initially characterized as a potent T-cell growth factor essential for mounting an effective immune response, IL-2 is now also recognized as a critical factor in maintaining immune tolerance and preventing autoimmunity. This dual functionality is intricately linked to the concentration of IL-2, the specific composition of the IL-2 receptor expressed on different immune cell subsets, and the subsequent intracellular signaling cascades that are initiated. This technical guide provides an in-depth exploration of the physiological role of human IL-2 in immune homeostasis, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.
IL-2 and its Receptor: A High-Affinity Balancing Act
The biological effects of IL-2 are mediated through its interaction with the IL-2 receptor (IL-2R), which can exist in three forms with varying affinities for its ligand. The composition of the IL-2R on the cell surface dictates the sensitivity of that cell to IL-2 and is a key determinant of the subsequent immune response.
The IL-2R is composed of up to three distinct subunits:
-
IL-2Rα (CD25): The alpha chain is the low-affinity binding component.[1]
-
IL-2Rβ (CD122): The beta chain is shared with the IL-15 receptor.
-
IL-2Rγ (CD132): The common gamma chain is a component of the receptors for several other cytokines, including IL-4, IL-7, IL-9, IL-15, and IL-21.[1]
These subunits assemble into three receptor complexes with markedly different affinities for IL-2:
-
Low-Affinity IL-2R: Composed solely of the IL-2Rα chain (CD25), it binds IL-2 with a dissociation constant (Kd) of approximately 10⁻⁸ M and is not capable of signal transduction on its own.[2][3]
-
Intermediate-Affinity IL-2R: A heterodimer of the IL-2Rβ and γc chains, this receptor binds IL-2 with a Kd of about 10⁻⁹ M.[2][3] It is constitutively expressed on memory CD8+ T cells and natural killer (NK) cells.
-
High-Affinity IL-2R: A heterotrimeric complex of the α, β, and γc chains, this receptor binds IL-2 with a very high affinity, having a Kd of approximately 10⁻¹¹ M.[1][2][3] This high-affinity receptor is constitutively expressed at high levels on regulatory T cells (Tregs) and is transiently upregulated on conventional T cells (Tconv) and B cells upon activation.
This differential expression and affinity of the IL-2R are fundamental to the distinct roles of IL-2 in the immune system.
Quantitative Data on IL-2 in Immune Homeostasis
The concentration of IL-2 in the microenvironment and the specific cellular responders are critical for determining the immunological outcome. The following tables summarize key quantitative data related to IL-2 function.
| Parameter | Value | Cell Types | Reference(s) |
| IL-2 Receptor Binding Affinities (Kd) | |||
| High-Affinity (αβγ) | ~10⁻¹¹ M | Activated T cells, Regulatory T cells | [1][2][3] |
| Intermediate-Affinity (βγ) | ~10⁻⁹ M | Memory T cells, NK cells | [2][3] |
| Low-Affinity (α) | ~10⁻⁸ M | - | [2][3] |
| Effective IL-2 Concentrations for Cellular Responses | |||
| Treg Expansion and Maintenance | Low concentrations (e.g., <10 pM) | Regulatory T cells | [4][5] |
| Effector T cell Proliferation | High concentrations | Effector T cells | [6] |
| Frequency of Key Immune Cell Subsets in Human Peripheral Blood | |||
| IL-2 Producing Cells (spontaneous) | <0.05% of PBMC | Primarily CD4+ T cells | [7] |
| CD4+CD25+ Regulatory T cells | 1-5% of peripheral blood CD4+ lymphocytes | Regulatory T cells | [8] |
| CD4+CD25high Regulatory T cells | ~2.0% of CD4+ T cells in healthy controls | Regulatory T cells | [9] |
IL-2 Signaling Pathways
Upon binding to its receptor, IL-2 initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. Three major signaling pathways are activated downstream of the IL-2R: the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway, the Phosphoinositide 3-kinase (PI3K)-Akt pathway, and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
The JAK-STAT Pathway
The JAK-STAT pathway is the principal signaling cascade activated by IL-2. Binding of IL-2 to the high- or intermediate-affinity receptor leads to the dimerization of the IL-2Rβ and γc cytoplasmic tails, which activates the associated Janus kinases, JAK1 and JAK3. These kinases then phosphorylate tyrosine residues on the receptor chains, creating docking sites for STAT5 proteins. STAT5 is subsequently phosphorylated, dimerizes, and translocates to the nucleus where it acts as a transcription factor, regulating the expression of genes involved in cell survival, proliferation, and differentiation.
The PI3K-Akt Pathway
The PI3K-Akt pathway is crucial for promoting cell survival and proliferation. Upon IL-2 stimulation, the p85 regulatory subunit of PI3K can be recruited to the IL-2R complex, leading to the activation of the p110 catalytic subunit.[10] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another important signaling route activated by IL-2 that contributes to T-cell proliferation and differentiation. IL-2 stimulation leads to the activation of the small GTPase Ras, which in turn initiates a kinase cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (extracellular signal-regulated kinase).[11] Phosphorylated ERK translocates to the nucleus and activates transcription factors such as c-Fos and c-Jun, which are involved in the expression of genes critical for cell cycle progression.[11]
References
- 1. IL-2 receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competition for IL-2 between Regulatory and Effector T Cells to Chisel Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Low-dose IL-2 selectively activates subsets of CD4+ Tregs and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotype and frequency of cells secreting IL-2, IL-4, IL-6, IL-10, IFN and TNF-alpha in human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The number of human peripheral blood CD4+ CD25high regulatory T cells increases with age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frequencies of CD4+ T Regulatory Cells and their CD25high and FoxP3high Subsets Augment in Peripheral Blood of Patients with Acute and Chronic Brucellosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
molecular evolution of the human IL-2 gene
An In-depth Technical Guide to the Molecular Evolution of the Human Interleukin-2 (B1167480) (IL-2) Gene
Prepared for: Researchers, scientists, and drug development professionals.
Abstract
Interleukin-2 (IL-2) is a pleiotropic cytokine critical to the regulation of the adaptive immune response. As a central signaling molecule, the IL2 gene is subject to intense and complex evolutionary pressures, balancing the need to respond to a diverse and rapidly evolving pathogenic landscape against the risk of autoimmunity. This document provides a comprehensive analysis of the molecular evolution of the human IL2 gene, detailing its evolutionary history, the selection pressures that have shaped its modern form, and comparative genomic data. It includes detailed experimental protocols for evolutionary analysis and visualizes key biological and methodological pathways to facilitate a deeper understanding for research and therapeutic development.
Introduction to Interleukin-2
Interleukin-2 is a cytokine belonging to the γ-chain family, which also includes IL-4, IL-7, IL-9, IL-15, and IL-21.[1] Primarily produced by activated CD4+ and CD8+ T cells, IL-2 is a potent T cell growth factor required for the proliferation and differentiation of T and B lymphocytes.[2][3] Its function is pivotal in orchestrating an effective immune response, including the development of T cell immunological memory and the maintenance of self-tolerance through the support of regulatory T cells (Tregs).[1] The profound impact of IL-2 on immune homeostasis makes the evolutionary trajectory of its gene a subject of significant interest, offering insights into host-pathogen co-evolution and providing a basis for the rational design of immunomodulatory therapeutics.
Evolutionary History and Phylogenetics
The IL2 gene is a member of a structurally related family of cytokines characterized by a four alpha-helix bundle structure.[1] Its evolutionary origins can be traced to early jawed vertebrates.[1] The gene organization of IL2 has been well-conserved throughout evolution, typically comprising four exons and three introns.[4][5]
A critical aspect of IL-2's evolution is its co-evolution with its receptor, the IL-2R. The high-affinity receptor is a heterotrimeric complex consisting of alpha (IL-2Rα or CD25), beta (IL-2Rβ or CD122), and common gamma (γc or CD132) chains.[6][7] The γc chain is a shared component among several cytokine receptors, highlighting a modular aspect of cytokine signaling evolution.[8] In fish, IL-2 shares a receptor alpha chain with IL-15, suggesting that a gene duplication and subsequent diversification event in tetrapods led to the specialized IL-2Rα chain seen in mammals.[1]
Phylogenetic analyses show that the IL2 gene has experienced high substitution rates, particularly in mammals.[9] This rapid evolution complicates the identification of orthologs in more distantly related species using sequence homology alone and suggests that functional conservation may outpace sequence identity.[9]
Selection Pressures on the Human IL-2 Gene
Genes involved in the immune response are often subject to strong selective pressures as they are at the forefront of the host-pathogen arms race. The IL2 gene is no exception, showing evidence of both purifying and positive selection.
-
Purifying (Negative) Selection: This is the dominant force acting on most of the gene, reflecting the critical and highly constrained functional roles of IL-2. Key structural motifs, such as the cysteine residues forming disulfide bonds and regions crucial for receptor binding, are highly conserved. A dN/dS ratio less than 1 indicates that non-synonymous (amino acid-changing) mutations are purged from the population, preserving the protein's essential functions.[10]
-
Positive (Darwinian) Selection: This type of selection favors new, advantageous mutations. For immune genes, this is often driven by the need to adapt to novel or evolving pathogens. A dN/dS ratio greater than 1 is a hallmark of positive selection.[10] While a specific value for the human lineage is not prominently documented, studies in other mammals have detected strong signals of positive selection. For instance, an analysis of ancestral IL-2 genes in ruminants revealed a dN/dS ratio of 2.0, indicating a period of rapid adaptation in this lineage.[9][11] This suggests that IL-2 has evolved to interact with a dynamically changing immune context, likely influenced by species-specific pathogens.
In humans, a dimorphic polymorphism has been identified in the first exon of the IL2 gene, though it is phenotypically silent.[12] The expression of the gene is also subject to unusual monoallelic regulation in mature thymocytes, a mechanism for tightly controlling its expression levels.[2]
Data Presentation: Comparative Genomics
The sequence of the IL-2 protein is highly variable between divergent species but shows significant conservation among closely related ones, such as primates. This reflects its rapid evolution and the conserved function within specific mammalian orders.
Table 1: IL-2 Amino Acid Sequence Identity Compared to this compound
| Species | Common Name | Taxonomic Group | Sequence Identity (%) | Reference(s) |
| Pan troglodytes | Chimpanzee | Primate | ~99% | [7] |
| Macaca mulatta | Rhesus Macaque | Primate | 93-99% (general) | [7] |
| Mus musculus | House Mouse | Rodent | 56% | [1][6] |
| Rattus norvegicus | Norway Rat | Rodent | 66% | [13] |
| Bos taurus | Cattle | Artiodactyla | 66% | [14] |
| Canis lupus familiaris | Dog | Carnivora | 75.2% | [14] |
Table 2: Metrics of Molecular Evolution for the IL-2 Gene
| Lineage | Method | Metric | Value | Interpretation | Reference(s) |
| Ancestral Ruminants | dN/dS (bN/bS) | Ratio | 2.0 | Strong Positive Selection | [11] |
| Mammals (General) | Substitution Rate Analysis | Rate | High | Rapid Evolution | [9] |
Experimental Protocols
Protocol for Phylogenetic Analysis of the IL-2 Gene
This protocol outlines the standard computational pipeline for reconstructing the evolutionary history of the IL2 gene.
-
Sequence Acquisition:
-
Obtain the this compound protein (UniProt: P60568) or gene (Gene ID: 3558) sequence from the National Center for Biotechnology Information (NCBI) or UniProt database.[2]
-
Use BLAST (Basic Local Alignment Search Tool) to find homologous sequences (orthologs) in a target set of species (e.g., primates, other mammals).
-
Download the sequences in FASTA format.
-
-
Multiple Sequence Alignment (MSA):
-
Align the collected sequences using a program like Clustal Omega or MAFFT.
-
The goal is to align homologous residues in columns.
-
Visually inspect the alignment and manually edit where necessary to correct obvious misalignments, particularly around gaps.
-
-
Model of Evolution Selection:
-
Use the generated alignment to determine the best-fit model of amino acid or nucleotide substitution.
-
Software such as ProtTest or ModelFinder will test various models (e.g., JTT, WAG, LG for proteins; GTR, HKY for nucleotides) and rank them based on criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC).
-
-
Phylogenetic Tree Reconstruction:
-
Using the alignment and the selected evolutionary model, infer the phylogenetic tree. Common methods include:
-
Maximum Likelihood (ML): Methods like PhyML or RAxML are widely used. They evaluate the likelihood of the observed data given a specific tree topology and model.
-
Bayesian Inference (BI): Programs like MrBayes use a Markov Chain Monte Carlo (MCMC) approach to explore the space of possible trees and estimate posterior probabilities for clades.
-
Neighbor-Joining (NJ): A faster, distance-based method useful for preliminary analysis.
-
-
-
Assessing Tree Reliability:
-
Evaluate the statistical support for the nodes (branches) in the tree.
-
Bootstrap Analysis: The most common method for ML trees. It involves resampling the alignment columns to create new datasets, building trees for each, and calculating the percentage of times a particular node appears in the resulting trees (bootstrap value). A value ≥ 70% is typically considered significant.
-
Posterior Probability: In Bayesian inference, this value directly represents the probability of a clade being correct given the data and model. A value ≥ 0.95 is considered strong support.
-
Protocol for Detecting Natural Selection
This protocol describes methods to identify the selective pressures acting on the IL2 coding sequence.
-
Sequence Preparation:
-
Obtain orthologous coding DNA sequences (CDS) for the species of interest.
-
Create a codon-based multiple sequence alignment. This ensures that the reading frame is maintained.
-
-
Calculating dN/dS (Ka/Ks) Ratios:
-
The ratio of the non-synonymous substitution rate (dN or Ka) to the synonymous substitution rate (dS or Ks) is a powerful indicator of selective pressure.[10]
-
Use software like PAML (Phylogenetic Analysis by Maximum Likelihood) or HyPhy (Hypothesis Testing using Phylogenies).
-
Interpretation: [10]
-
dN/dS < 1: Purifying (negative) selection is dominant.
-
dN/dS = 1: Neutral evolution (genetic drift).
-
dN/dS > 1: Positive (diversifying) selection.
-
-
These programs can calculate an average dN/dS for the entire gene or use "site models" to identify specific codons that may be under positive selection.
-
-
McDonald-Kreitman (MK) Test:
-
This test compares the ratio of non-synonymous to synonymous polymorphisms within a species (Pn/Ps) to the ratio of non-synonymous to synonymous fixed differences between species (Dn/Ds).
-
A significant excess of non-synonymous fixed differences (Dn/Ds > Pn/Ps) suggests the action of positive selection.
-
Mandatory Visualizations
IL-2 Signaling Pathway
The binding of IL-2 to its receptor complex initiates multiple downstream signaling cascades crucial for T cell activation, proliferation, and survival.
Caption: The IL-2 signaling cascade is initiated by IL-2 binding its receptor.
Experimental Workflow for Phylogenetic Analysis
This diagram illustrates the logical steps involved in performing a phylogenetic analysis of a gene like IL2.
Caption: A standard bioinformatics workflow for molecular phylogenetic analysis.
Conclusion and Future Directions
The molecular evolution of the human IL2 gene is a story of dynamic adaptation driven by the relentless pressure of pathogens. While core functional elements are conserved by strong purifying selection, the gene exhibits rapid evolution, with evidence of positive selection in mammalian lineages, allowing the immune system to adapt. The high degree of sequence conservation among primates underscores their value as models for studying IL-2 biology, although key differences must be considered.
For drug development professionals, this evolutionary context is critical. Understanding which regions of the IL-2 protein are conserved versus which are variable can guide the engineering of novel IL-2 variants ("superkines") with tailored affinities for specific receptor subunits, potentially separating the therapeutic (e.g., anti-cancer) effects from the toxic or immunosuppressive (Treg-activating) effects. Future research integrating population genetics, structural biology, and functional immunology will continue to unravel the complexities of IL-2 evolution, paving the way for more sophisticated and effective immunotherapies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. IL2 interleukin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Structure of the human interleukin 2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and structure of the human interleukin 2 chromosomal gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast evolution of interleukin-2 in mammals and positive selection in ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ka/Ks ratio - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Allelic selection of this compound gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative sequence analysis of cytokine genes from human and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. uniprot.org [uniprot.org]
The Discovery of Interleukin-2: A T-Cell Growth Factor Revolutionizing Immunology
An In-Depth Technical Guide on the Core Discovery and Its Experimental Foundation
Executive Summary
The discovery of Interleukin-2 (B1167480) (IL-2), initially termed T-cell growth factor (TCGF), marked a pivotal moment in immunology. For the first time, it became possible to culture T lymphocytes in vitro for extended periods, a breakthrough that revolutionized our understanding of the immune system and paved the way for novel immunotherapies. This technical guide provides a comprehensive overview of the seminal experiments that led to the identification and characterization of IL-2 as a critical signaling molecule for T-cell proliferation. We delve into the detailed experimental protocols, present key quantitative data in a structured format, and visualize the fundamental signaling pathways and experimental workflows. This document is intended to serve as a detailed reference for researchers, scientists, and professionals in drug development, offering a granular look at the foundational science of IL-2.
Introduction: The Quest for T-Cell Proliferation
In the mid-1970s, the inability to maintain long-term cultures of T lymphocytes in the laboratory was a significant barrier to understanding their function.[1] This limitation hampered research into the cellular basis of immunity and the potential role of T-cells in disease, including cancer. The breakthrough came in 1976 when Doris A. Morgan, Francis W. Ruscetti, and Robert C. Gallo reported the selective in vitro growth of T lymphocytes from normal human bone marrow.[1] They discovered that a soluble factor present in the conditioned medium of phytohemagglutinin (PHA)-stimulated lymphocytes was essential for this sustained proliferation.[1] This factor was aptly named T-cell growth factor (TCGF), and its discovery opened a new era in immunology.[1]
Key Experiments in the Discovery and Characterization of IL-2
The journey from the initial observation of a T-cell growth-promoting activity to the purification and characterization of IL-2 involved a series of meticulous experiments. This section details the core methodologies that were instrumental in this discovery.
Production and Titration of T-Cell Growth Factor (TCGF)
The initial challenge was to reliably produce and quantify the activity of TCGF. This was primarily achieved by stimulating peripheral blood lymphocytes (PBLs) with a mitogen, phytohemagglutinin (PHA), and then assaying the ability of the conditioned medium to support the proliferation of T-cells.
-
Cell Source: Human peripheral blood lymphocytes (PBLs) were isolated from healthy donors.
-
Stimulation: PBLs were stimulated with phytohemagglutinin (PHA) to induce the release of TCGF into the culture medium.[2] The optimal production of highly active conditioned media was found to be enhanced by the addition of mitomycin C-treated B-lymphoblastoid cell lines to the PBL and PHA mixture.[2]
-
Culture Conditions: The cells were cultured for a specific duration to allow for the accumulation of TCGF in the supernatant.
-
Harvesting: The conditioned medium (CM), containing TCGF, was harvested by centrifuging the cell suspension to remove the cells.
A quantitative and reproducible microassay was developed by Gillis and Smith to measure TCGF activity, which was crucial for its purification and characterization.[3]
-
Target Cells: A murine cytotoxic T-cell line (CTLL) that is dependent on TCGF for its growth was used.[3]
-
Assay Setup:
-
Proliferation Measurement:
-
The plates were incubated for 24-48 hours.
-
T-cell proliferation was measured by the incorporation of tritiated thymidine (B127349) ([³H]TdR) into the DNA of the dividing cells.[3][4] The amount of radioactivity incorporated was directly proportional to the TCGF activity in the sample.[3]
-
-
Unit Definition: One unit of TCGF activity was defined as the reciprocal of the dilution of the test supernatant that resulted in 50% of the maximum [³H]TdR incorporation.
Purification of Human T-Cell Growth Factor
The purification of TCGF to homogeneity was a critical step in confirming its identity as a distinct protein and in enabling further characterization. Mier and Gallo published a key paper in 1980 detailing a multi-step purification protocol.[5][6]
The purification process involved a series of chromatographic steps to separate TCGF from other proteins in the conditioned medium.[5][7]
-
Starting Material: Serum-free conditioned media from PHA-stimulated human lymphocytes.[5][7]
-
Ion Exchange Chromatography: The conditioned medium was first subjected to ion exchange chromatography on DEAE-Sepharose.[5][7]
-
Gel Filtration: The fractions containing TCGF activity were then pooled and further purified by gel filtration chromatography.[5][7]
-
Preparative SDS-PAGE: A final purification step involved preparative sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]
The following table summarizes the quantitative data from a typical purification of human TCGF, illustrating the progressive enrichment of the protein.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Conditioned Medium | 1200 | 6000 | 5 | 100 | 1 |
| DEAE-Sepharose | 40 | 4000 | 100 | 67 | 20 |
| Gel Filtration | 2 | 2000 | 1000 | 33 | 200 |
| SDS-PAGE | 0.02 | 800 | 40,000 | 13 | 8000 |
Note: The values in this table are representative and compiled from data presented in early purification studies.[7][8]
Cloning of the Human Interleukin-2 Gene
The advent of recombinant DNA technology in the early 1980s enabled the cloning of the gene encoding TCGF, which was then officially renamed Interleukin-2. In 1983, Taniguchi and colleagues successfully cloned the cDNA for human IL-2.[9]
The following diagram illustrates the general workflow used for cloning the this compound gene.
Caption: Workflow for the cloning of the this compound cDNA.
The IL-2 Receptor and Signaling Pathway
IL-2 exerts its effects by binding to a specific receptor on the surface of T-cells. The IL-2 receptor (IL-2R) is a heterotrimeric protein composed of three subunits: α (CD25), β (CD122), and γ (CD132). The combination of these subunits determines the affinity of the receptor for IL-2.
| IL-2 Receptor Complex | Subunits | Affinity for IL-2 (Kd) | Expressed on |
| Low Affinity | α (CD25) | ~10⁻⁸ M | Activated T and B cells, Tregs |
| Intermediate Affinity | β (CD122) + γ (CD132) | ~10⁻⁹ M | Memory T cells, NK cells |
| High Affinity | α (CD25) + β (CD122) + γ (CD132) | ~10⁻¹¹ M | Activated T cells, Tregs |
Binding of IL-2 to its high-affinity receptor initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway, leading to gene expression changes that promote T-cell proliferation, differentiation, and survival.
IL-2 Signaling Pathway Diagram
References
- 1. Selective in vitro growth of T lymphocytes from normal human bone marrows [pubmed.ncbi.nlm.nih.gov]
- 2. Human T-cell growth factor: parameters for production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Purification and some characteristics of human T-cell growth factor from phytohemagglutinin-stimulated lymphocyte-conditioned media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification and some characteristics of human T-cell growth factor from phytohemagglutinin-stimulated lymphocyte-conditioned media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The purification and properties of human T cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative two-step purification of this compound by HPLC and hydrophobic affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and expression of a cloned cDNA for human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of T-Cell "Growth Factor": An In-depth Technical Guide to the Early Research on Human Interleukin-2 and its Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunology, the discovery of Interleukin-2 (B1167480) (IL-2), initially termed T-cell growth factor (TCGF), marked a pivotal moment. For the first time, it became possible to sustain long-term cultures of T-lymphocytes, opening the door to a deeper understanding of the cellular immune response and enabling the development of novel immunotherapies. This technical guide delves into the seminal early research that first identified and characterized human IL-2, detailing its biochemical properties, the experimental protocols used for its study, and the initial elucidation of its signaling pathways.
Biochemical and Functional Properties of this compound
The initial characterization of this compound revealed a protein with specific biochemical and functional properties that are crucial for its role in T-cell biology. The data presented below is a summary of findings from early research on both naturally derived and recombinant this compound.
Table 1: Biochemical Properties of Early-Characterized this compound
| Property | Reported Value(s) | Source | Notes |
| Molecular Weight (SDS-PAGE) | 15 kDa - 17 kDa | Natural & Recombinant | The molecular weight of natural IL-2 can be slightly higher and more heterogeneous due to glycosylation.[1][2][3][4] |
| Molecular Weight (Gel Filtration) | 25 kDa - 26 kDa | Natural | This higher apparent molecular weight compared to SDS-PAGE is attributed to the glycosylation of the natural protein.[1][5] |
| Isoelectric Point (pI) | 6.7 - 8.1 | Natural | The variability in the isoelectric point of natural IL-2 is due to differences in glycosylation, particularly sialic acid content.[1] |
| Specific Activity | 1 x 106 - 1.4 x 109 U/mg | Natural & Recombinant | The specific activity can vary depending on the purification method and the bioassay used.[1][4][6][7][8] |
Table 2: Early-Characterized this compound Receptor Binding Affinities
| Receptor Complex | Dissociation Constant (Kd) | Cell Type/System | Notes |
| High-Affinity Receptor | ~10-11 M | Activated T-cells | Composed of the α, β, and γ chains.[9] |
| Intermediate-Affinity Receptor | ~10-9 M | Resting T-cells, NK cells | Composed of the β and γ chains.[9] |
| Low-Affinity Receptor (α chain alone) | ~10-8 M | Activated T-cells | Does not signal independently.[9] |
Key Experimental Protocols in Early IL-2 Research
The ability to produce, purify, and measure the activity of IL-2 was fundamental to its early characterization. The following sections detail the methodologies that were central to this research.
Production of Natural this compound
Early studies relied on the production of IL-2 from human peripheral blood lymphocytes (PBLs) or Jurkat cells (a human T-lymphoma cell line).
Protocol for IL-2 Production from Human PBLs:
-
Isolation of PBLs: Mononuclear cells were isolated from human peripheral blood by Ficoll-Hypaque density gradient centrifugation.
-
Stimulation: The isolated PBLs were cultured in RPMI-1640 medium supplemented with fetal bovine serum, antibiotics, and a mitogen, typically phytohemagglutinin (PHA), at a concentration of 1-2% for 24-48 hours.
-
Harvesting of Conditioned Medium: After the incubation period, the cell culture supernatant, referred to as "conditioned medium," containing the secreted IL-2 was harvested by centrifugation to remove cells and cellular debris.
-
Concentration: The conditioned medium was often concentrated using methods like ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration to increase the starting concentration of IL-2 for purification.
Purification of this compound
A multi-step purification process was necessary to isolate IL-2 from the complex mixture of proteins in the conditioned medium.
A Representative Early Purification Workflow:
-
Ammonium Sulfate Precipitation: The concentrated conditioned medium was subjected to fractional ammonium sulfate precipitation. IL-2 typically precipitated between 50% and 80% saturation.[5] The precipitate was collected by centrifugation and redissolved in a minimal volume of buffer.
-
Ion-Exchange Chromatography: The redissolved protein fraction was applied to a DEAE-cellulose or DEAE-sepharose column. IL-2 was eluted with a salt gradient (e.g., 0-0.5 M NaCl).
-
Gel Filtration Chromatography: Fractions containing IL-2 activity were pooled, concentrated, and applied to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size.
-
High-Performance Liquid Chromatography (HPLC): For final purification to homogeneity, reverse-phase HPLC was often employed, yielding highly purified IL-2.[5]
Measurement of IL-2 Activity: The CTLL-2 Bioassay
The biological activity of IL-2 was quantified using a bioassay based on the proliferation of an IL-2-dependent murine cytotoxic T-cell line, CTLL-2.[10][11][12][13]
Protocol for the CTLL-2 Proliferation Assay:
-
Cell Preparation: CTLL-2 cells were washed to remove any residual IL-2 and resuspended in fresh culture medium.
-
Assay Setup: A serial dilution of the IL-2 sample to be tested was prepared in a 96-well microtiter plate. A known standard of IL-2 was also included to generate a standard curve.
-
Cell Plating: A fixed number of washed CTLL-2 cells (e.g., 5 x 103 to 1 x 104 cells/well) were added to each well containing the IL-2 dilutions.
-
Incubation: The plate was incubated for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Measurement of Proliferation: Cell proliferation was quantified by adding a reagent that is converted into a colored product by metabolically active cells, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by measuring the incorporation of 3H-thymidine into the DNA of proliferating cells.[10][13]
-
Data Analysis: The absorbance or radioactivity was measured, and the results were plotted against the IL-2 concentration. The activity of the unknown sample was determined by comparing its dose-response curve to that of the IL-2 standard. One unit of IL-2 activity was often defined as the amount of IL-2 that produced 50% of the maximum proliferative response.
Early Elucidation of IL-2 Signaling Pathways
The binding of IL-2 to its receptor on the surface of T-cells initiates a cascade of intracellular signaling events that culminate in cell proliferation and differentiation. Early research laid the groundwork for our current understanding of these pathways.
The IL-2 Receptor
The high-affinity IL-2 receptor was discovered to be a multi-subunit complex.[9] Early studies identified the α-chain (CD25) as a low-affinity IL-2 binding protein. Later, the β-chain (CD122) and the common γ-chain (γc, CD132) were identified as essential components for forming the intermediate and high-affinity receptors and for signal transduction.[14]
Downstream Signaling Cascades
Initial investigations into the signaling events following IL-2 receptor engagement pointed to the involvement of several key pathways.
-
The JAK-STAT Pathway: Seminal studies demonstrated that upon IL-2 binding, Janus kinases (JAKs), specifically JAK1 and JAK3, become activated.[15][16][17][18][19] JAK1 was found to associate with the IL-2Rβ chain, while JAK3 associates with the common γ-chain.[16] This activation leads to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), primarily STAT5, which then translocate to the nucleus to regulate gene expression.[15]
-
The Phosphoinositide 3-Kinase (PI3K) Pathway: Early evidence also implicated the PI3K pathway in IL-2 signaling.[20][21][22][23] The use of PI3K inhibitors like wortmannin (B1684655) and LY294002 was shown to block IL-2-induced T-cell proliferation, indicating a critical role for this pathway.[20][21]
-
The Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, also known as the Ras-Raf-MEK-ERK cascade, was identified as another crucial component of IL-2 signaling.[24][25][26][27][28] IL-2 stimulation was shown to lead to the activation of ERK (extracellular signal-regulated kinase), which is involved in transmitting signals from the cell surface to the nucleus to promote cell proliferation.[25]
Conclusion
The early research on human Interleukin-2 laid the essential groundwork for much of modern immunology and immunotherapy. The meticulous development of protocols for its production, purification, and functional assessment, coupled with the initial dissection of its receptor and signaling pathways, transformed our understanding of T-cell biology. This foundational knowledge continues to inform the development of sophisticated IL-2-based therapeutics for cancer and autoimmune diseases, underscoring the enduring legacy of this pioneering work.
References
- 1. Purification of human interleukin 2 to apparent homogeneity and its molecular heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kactusbio.com [kactusbio.com]
- 4. immunotools.de [immunotools.de]
- 5. Preparative two-step purification of this compound by HPLC and hydrophobic affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of human interleukin 2 to apparent homogeneity and partial characterization of its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CA1340853C - Purification of recombinant interleukin-2 - Google Patents [patents.google.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. Molecular mechanism for the formation of the high-affinity complex of interleukin 2 and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a bioassay for interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. A universal reporter cell line for bioactivity evaluation of engineered cytokine products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of human and murine interleukin 2 and interleukin 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Activation of JAK3, but not JAK1, is critical for IL-2-induced proliferation and STAT5 recruitment by a COOH-terminal region of the IL-2 receptor beta-chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functional activation of Jak1 and Jak3 by selective association with IL-2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Janus kinases in interleukin-2-mediated signaling: JAK1 and JAK3 are differentially regulated by tyrosine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Essential biphasic role for JAK3 catalytic activity in IL-2 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. JAK1/3 signaling pathways are key initiators of TH2 differentiation and lung allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IL-2 activation of a PI3K-dependent STAT3 serine phosphorylation pathway in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. PI3K‐Akt pathway enhances the differentiation of interleukin‐27‐induced type 1 regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. MAP kinase pathways: The first twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mitogen-Activated Protein Kinase Inhibitors and T-Cell-Dependent Immunotherapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. youtube.com [youtube.com]
Methodological & Application
Expressing Recombinant Human Interleukin-2 in E. coli: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the expression, purification, and characterization of recombinant human Interleukin-2 (B1167480) (rhIL-2) in Escherichia coli. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in the production of this therapeutically significant cytokine.
Introduction: Interleukin-2 (IL-2) is a 15.5 kDa cytokine crucial for the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells.[1][2] Its immunomodulatory properties have established it as a key therapeutic agent in the treatment of certain cancers, such as malignant melanoma and renal cell cancer.[1][3] E. coli remains a widely utilized host for producing non-glycosylated recombinant proteins like hIL-2 due to its rapid growth, high expression levels, and cost-effectiveness. However, the hydrophobic nature of hIL-2 often leads to its accumulation as insoluble inclusion bodies within the bacterial cytoplasm, necessitating specific downstream processing for recovery of bioactive protein.[1][4]
I. Experimental Overview
The production of rhIL-2 in E. coli involves a multi-step process that begins with the transformation of a suitable E. coli strain with an expression vector containing the hIL-2 gene. Following induction of protein expression, the bacterial cells are harvested and lysed. The insoluble inclusion bodies containing the rhIL-2 are then isolated, solubilized, and the protein is refolded into its biologically active conformation. Finally, the purified and refolded rhIL-2 is characterized for its identity, purity, and biological activity.
Caption: Experimental workflow for recombinant human IL-2 production in E. coli.
II. Quantitative Data Summary
The following table summarizes typical quantitative data reported for the expression and purification of rhIL-2 in E. coli.
| Parameter | Reported Value(s) | Reference(s) |
| Expression Yield | 5.1 mg/L, 48 mg/L | ,[1] |
| Purity | >95%, >97%, >99% | [5],[6],[1] |
| Molecular Weight (Predicted) | ~15.4 kDa | [7] |
| Molecular Weight (SDS-PAGE) | ~13-17 kDa | [3][8] |
| Biological Activity (ED₅₀) | < 0.0645 ng/mL, 0.25 - 0.5 ng/mL | [7],[3] |
III. Detailed Experimental Protocols
A. Transformation and Expression
-
Vector and Host Strain: The synthetic this compound gene is typically cloned into a suitable expression vector, such as pET or pRSET series plasmids, under the control of a strong inducible promoter (e.g., T7).[8] The E. coli strain BL21(DE3) is a commonly used host for protein expression.[9]
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells using a standard heat shock or electroporation protocol. Plate the transformed cells on Luria-Bertani (LB) agar (B569324) containing the appropriate antibiotic for selection.
-
Culture and Induction:
-
Inoculate a single colony of transformed E. coli into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB broth (e.g., 1 L) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Continue to culture the cells for an additional 4-6 hours at 37°C with shaking.[8] Optimization of induction time, temperature, and IPTG concentration may be necessary to maximize insoluble protein expression.[1]
-
B. Inclusion Body Isolation and Solubilization
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA) and disrupt the cells by sonication or high-pressure homogenization.
-
Inclusion Body Washing and Isolation: Centrifuge the cell lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies. Wash the inclusion body pellet with a buffer containing a low concentration of a denaturant (e.g., 1 M urea) and a non-ionic detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris. Repeat the wash step as necessary.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a high concentration of a chaotropic agent. Common solubilization buffers include 8 M urea (B33335) or 6 M guanidinium (B1211019) chloride in a buffer containing a reducing agent like 10 mM dithiothreitol (B142953) (DTT) or β-mercaptoethanol to ensure the protein is fully denatured and reduced.[5][6][10]
C. Refolding and Purification
-
Refolding: The refolding of rhIL-2 is a critical step to regain its biological activity. This is typically achieved by rapidly diluting the solubilized protein into a large volume of refolding buffer. The refolding buffer should have a pH of around 8.5 and may contain additives to prevent aggregation, such as L-arginine, polyethylene (B3416737) glycol (PEG), or glycerol.[6][10] On-column refolding using a gradient to remove the denaturant can also be employed.[6][10][11]
-
Purification: The refolded rhIL-2 is then purified using chromatographic techniques.
-
Immobilized Metal Affinity Chromatography (IMAC): If the rhIL-2 is expressed with a polyhistidine-tag, IMAC is a highly effective one-step purification method.[6][10][11]
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net charge and can be used to further purify the rhIL-2.
-
Size-Exclusion Chromatography (SEC): SEC separates proteins based on their size and can be used as a final polishing step to remove any remaining aggregates.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that can be used to achieve very high purity.[5]
-
D. Characterization
-
SDS-PAGE and Western Blot: The purity and identity of the rhIL-2 should be confirmed by SDS-PAGE and Western blotting using an anti-hIL-2 antibody.[1][8] The protein should migrate at its expected molecular weight of approximately 15.4 kDa.[7]
-
Purity Analysis: The purity of the final protein product should be quantified using methods such as densitometry of Coomassie-stained SDS-PAGE gels or by analytical RP-HPLC.
-
Biological Activity Assay: The biological activity of the refolded rhIL-2 is most commonly determined by a cell proliferation assay using an IL-2-dependent cell line, such as the murine cytotoxic T-cell line CTLL-2.[3][7] The activity is typically reported as an ED₅₀ value, which is the concentration of rhIL-2 that induces 50% of the maximum cell proliferation.
IV. IL-2 Signaling Pathway
Interleukin-2 exerts its effects by binding to the IL-2 receptor (IL-2R), which exists in three forms with varying affinities for IL-2. The high-affinity receptor is a heterotrimer composed of α (CD25), β (CD122), and γ (CD132) chains.[2] Upon binding, IL-2 triggers a cascade of intracellular signaling events, primarily through the JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways, leading to T-cell proliferation, survival, and differentiation.[2][3]
Caption: Simplified IL-2 signaling pathway.
V. Conclusion
The expression of recombinant this compound in E. coli is a well-established process that can yield high quantities of this important therapeutic protein. While the formation of inclusion bodies presents a challenge, the protocols for their isolation, solubilization, and subsequent refolding are robust and can lead to the recovery of highly pure and biologically active rhIL-2. Careful optimization of each step, from expression to purification, is crucial for achieving a high yield of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. Recombinant this compound - Leinco Technologies [leinco.com]
- 4. Soluble expression of recombinant human interleukin-2 in Escherichia coli and its facile production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and renaturation of recombinant human interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and refolding of Escherichia coli-expressed recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Recombinant Protein (BMS334) [thermofisher.com]
- 8. researcherslinks.com [researcherslinks.com]
- 9. ijbiotech.com [ijbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. ovid.com [ovid.com]
Application Notes and Protocols for the Purification of Recombinant Human Interleukin-2 from Inclusion Bodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant human Interleukin-2 (B1167480) (rhIL-2) is a crucial cytokine in immunotherapy, primarily used in the treatment of certain cancers and autoimmune diseases.[1][2] When expressed in microbial systems like Escherichia coli, rhIL-2 often accumulates as insoluble and inactive protein aggregates known as inclusion bodies (IBs).[3][4][5] While this can present a purification challenge, the high concentration of the target protein in IBs can be advantageous.[6] This document provides a comprehensive guide to the purification of bioactive rhIL-2 from inclusion bodies, covering protocols for IB isolation, solubilization, refolding, and chromatographic purification.
Overall Workflow
The purification process for rhIL-2 from inclusion bodies is a multi-step procedure that begins with the disruption of E. coli cells to release the IBs. The isolated IBs are then washed to remove cellular debris and contaminants. Subsequently, the highly aggregated rhIL-2 within the IBs is solubilized using strong denaturants. The denatured protein is then refolded into its biologically active conformation. Finally, the refolded rhIL-2 is purified to a high degree using a series of chromatography steps.
Caption: Overall workflow for rhIL-2 purification from inclusion bodies.
Experimental Protocols
Protocol 1: Isolation and Washing of Inclusion Bodies
-
Cell Lysis: Resuspend the E. coli cell pellet from culture in a lysis buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, pH 8.0). Lyse the cells using high-pressure homogenization or sonication.
-
Inclusion Body Collection: Centrifuge the cell lysate at a high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the insoluble inclusion bodies.
-
Washing Steps:
-
Wash the pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane fragments.[7]
-
Perform a second wash with a low concentration of a denaturant (e.g., 1 M urea (B33335) in lysis buffer) to remove contaminating proteins.[7]
-
A final wash with the lysis buffer without detergent or denaturant is recommended. After each wash step, centrifuge to collect the inclusion bodies and discard the supernatant.
-
Protocol 2: Solubilization of Inclusion Bodies
-
Denaturation: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant and a reducing agent. Common choices include:
-
8 M urea in a sodium phosphate (B84403) buffer with 10 mM 2-mercaptoethanol.[3]
-
6 M guanidinium (B1211019) chloride in a Tris-HCl buffer (pH 8.5) with 10 mM dithiothreitol (B142953) (DTT).[4][5]
-
-
Incubation: Gently stir the suspension at room temperature for several hours or overnight to ensure complete solubilization.
-
Clarification: Centrifuge the solution at high speed to remove any remaining insoluble material. The supernatant now contains the denatured and reduced rhIL-2.
Protocol 3: Refolding of rhIL-2
Proper refolding is a critical step to regain the biological activity of rhIL-2, and it is often where significant protein loss occurs.[4][5]
-
Rapid Dilution Method:
-
Prepare a refolding buffer (e.g., 0.1 M Tris-HCl, pH 8.5). The addition of 1.5 µM CuSO4 can facilitate autoxidation.[4][5]
-
Rapidly dilute the solubilized rhIL-2 solution into the refolding buffer to a final protein concentration of approximately 1 µg/ml.[4][5] This large dilution reduces the concentration of the denaturant, allowing the protein to refold.
-
Incubate the refolding mixture at 4°C for 24-48 hours with gentle stirring.
-
-
On-Column Refolding:
-
This method can be performed in conjunction with Immobilized Metal-Ion Affinity Chromatography (IMAC) if the rhIL-2 is His-tagged.
-
Bind the solubilized, denatured rhIL-2 to the IMAC column.
-
Gradually remove the denaturant by applying a linear gradient from the solubilization buffer (e.g., containing 8 M urea) to a refolding buffer without the denaturant.[3] The presence of 10% (v/v) glycerol (B35011) in the refolding buffer can help prevent protein aggregation.[3]
-
Protocol 4: Chromatographic Purification of Refolded rhIL-2
A multi-step chromatography approach is typically employed to achieve high purity.[1]
-
Gel-Permeation Chromatography (GPC): This step can be used to separate the refolded monomeric rhIL-2 from aggregates.[8]
-
Ion-Exchange Chromatography (IEX): Cation-exchange chromatography is often used for rhIL-2 purification.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is effective for final polishing and can yield rhIL-2 with over 95% purity.[4][5]
Caption: Chromatographic purification steps for refolded rhIL-2.
Protocol 5: Bioactivity Assay
The biological activity of the purified rhIL-2 is commonly determined by its ability to stimulate the proliferation of an IL-2-dependent cell line, such as CTLL-2.[9]
-
Cell Preparation: Culture CTLL-2 cells and wash them to remove any residual IL-2. Resuspend the cells in assay medium to a concentration of 5x10^5 cells/mL.
-
Assay Setup:
-
Prepare a serial dilution of a reference standard rhIL-2 and the purified rhIL-2 sample in a 96-well plate.
-
Add the prepared CTLL-2 cells to each well.
-
Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
-
Cell Proliferation Measurement: Quantify cell proliferation using a colorimetric assay such as MTT or XTT, or a luminescence-based assay.
-
Data Analysis: The activity of the purified rhIL-2 is determined by comparing its dose-response curve to that of the reference standard.
Data Presentation
The following tables summarize quantitative data from various studies on rhIL-2 purification.
Table 1: Solubilization and Refolding Conditions and Outcomes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solubilization Buffer | 8 M Urea, 10 mM 2-mercaptoethanol[3] | 6 M Guanidinium Chloride, 10 mM DTT[4][5] | 8 M Guanidine Hydrochloride, 10 mM DTT[8] |
| Refolding Method | On-column with urea gradient and 10% glycerol[3] | Dilution with 1.5 µM CuSO4[4][5] | Dilution into Tris-HCl, pH 8.5[8] |
| Reported Refolding Yield | Increased from 15% to 45% with optimization[1] | ~30% at 1 µg/ml protein concentration[4][5] | - |
Table 2: Purification Performance and Product Quality
| Purification Stage | Purity | Yield/Recovery | Biological Activity | Reference |
| On-Column Refolding & IMAC | 97% | - | Identical to commercial standard | [3] |
| GPC & RP-HPLC | >95% | 30% recovery from refolding | Native specific activity | [4][5] |
| Gel-Filtration Chromatography | >99% | 48 mg/L | Immunobioactive | [8] |
| Three-Column Chromatography | High | 4 mg/g cell pellets | Significant product activity | [1] |
| IMAC | - | 5.1 mg/L culture | - | [7] |
| Overall Process | >99.5% | 20% | - | [8] |
Conclusion
The purification of recombinant human Interleukin-2 from inclusion bodies is a well-established process that can yield a highly pure and biologically active product. The critical steps are the efficient solubilization of the inclusion bodies and the optimized refolding of the denatured protein. Careful execution of the described protocols, combined with appropriate analytical characterization, will enable researchers and drug development professionals to successfully produce high-quality rhIL-2 for a variety of applications.
References
- 1. High-efficient refolding and purification of recombinant human interleukin-2 from inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and refolding of Escherichia coli-expressed recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Purification and renaturation of recombinant human interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 7. academicjournals.org [academicjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. frederick.cancer.gov [frederick.cancer.gov]
Application Notes and Protocols for Refolding and Solubilizing Recombinant Human Interleukin-2 (rhIL-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant human Interleukin-2 (B1167480) (rhIL-2) is a potent cytokine with significant therapeutic applications, particularly in immunotherapy for cancer.[1][2] When expressed in prokaryotic systems like Escherichia coli, rhIL-2 often accumulates as insoluble and biologically inactive protein aggregates known as inclusion bodies (IBs).[1][2][3][4][5] To obtain bioactive rhIL-2, a robust protocol for solubilizing these inclusion bodies and refolding the protein into its native conformation is essential. This document provides detailed protocols and application notes for the successful refolding and solubilization of rhIL-2.
Human IL-2 is a 15 kDa protein containing three cysteine residues, with a critical intramolecular disulfide bridge formed between cysteines 58 and 105 for its biological activity.[2] The protocol, therefore, must efficiently denature the aggregated protein and then facilitate the correct formation of this disulfide bond while preventing aggregation.
Summary of Quantitative Data
The following tables summarize key quantitative data from various rhIL-2 refolding and purification protocols.
Table 1: Solubilization and Refolding Conditions
| Parameter | Method 1: On-Column Refolding | Method 2: Dilution & Autoxidation |
| Expression System | E. coli | E. coli |
| Inclusion Body Solubilization Buffer | Sodium phosphate (B84403) buffer with 8 M urea (B33335), 10 mM 2-mercaptoethanol[1][3][6] | 6 M Guanidinium (B1211019) chloride, 10 mM dithiothreitol (B142953) (DTT), pH 8.5[4][5] |
| Refolding Method | Gradual elution with a 8 M to 0 M urea gradient on an IMAC column, in the presence of 10% (v/v) glycerol[1][3][6] | Dilution to a final protein concentration of ~1 µg/ml[4] |
| Refolding Buffer | Not explicitly stated, gradient elution into a buffer without urea | Tris-HCl, pH 8.5, containing 1.5 µM CuSO4 to catalyze autoxidation[2][4] |
| Refolding Time | Not specified | 2-24 hours[7] |
| Refolding Temperature | Not specified | 4.0 °C[7] |
Table 2: Purification and Yield
| Parameter | Method 1: On-Column Refolding | Method 2: Dilution & Autoxidation |
| Purification Steps | Immobilized Metal-ion Affinity Chromatography (IMAC)[1][3][6] | Gel-permeation chromatography followed by reversed-phase HPLC[4][5] |
| Purity | 97%[1][3][6] | >95%[4][5] |
| Yield | Not specified | 48 mg/L of culture[2] |
| Recovery | Not specified | ~30% recovery of native IL-2 after refolding[4] |
| Biological Activity Assay | Lymphocyte transformation test[1][3][6] | Not specified, but resulted in native specific activity[4][5] |
Experimental Protocols
Protocol 1: On-Column Refolding of rhIL-2 using IMAC
This protocol is advantageous as it combines purification and refolding into a single chromatographic step, which can be time-efficient and cost-effective.[6]
1. Preparation of Inclusion Bodies: a. Harvest E. coli cells expressing rhIL-2 by centrifugation. b. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.1 mM PMSF).[7] c. Lyse the cells by sonication or French press.[8] d. Centrifuge the lysate to pellet the inclusion bodies. e. Wash the inclusion body pellet with a buffer containing a mild denaturant or detergent (e.g., 1 M urea and 1% Triton X-100) to remove contaminants.[7] Repeat the wash step as necessary.
2. Solubilization of Inclusion Bodies: a. Resuspend the washed inclusion body pellet in a solubilization buffer: Sodium phosphate buffer containing 8 M urea and 10 mM 2-mercaptoethanol.[1][3][6] b. Incubate with gentle agitation until the inclusion bodies are fully dissolved. c. Centrifuge to remove any remaining insoluble material.
3. On-Column Refolding and Purification: a. Equilibrate an Immobilized Metal-ion Affinity Chromatography (IMAC) column (e.g., Ni-NTA for His-tagged rhIL-2) with the solubilization buffer. b. Load the solubilized protein solution onto the column. c. Wash the column with the solubilization buffer to remove unbound proteins. d. Initiate refolding by applying a linear gradient of decreasing urea concentration (from 8 M to 0 M) in a buffer containing 10% (v/v) glycerol (B35011) to prevent protein aggregation.[1][3] e. Elute the refolded rhIL-2 from the column using an appropriate elution buffer (e.g., containing imidazole (B134444) for His-tagged proteins). f. Collect the fractions containing the purified and refolded rhIL-2.
4. Characterization: a. Assess the purity of the refolded rhIL-2 by SDS-PAGE. b. Determine the protein concentration using a suitable method (e.g., Bradford assay). c. Confirm the biological activity using a cell proliferation assay with an IL-2 dependent cell line, such as CTLL-2.[9]
Protocol 2: Refolding by Dilution and Autoxidation
This classic method is widely used and can be optimized for high-yield recovery of bioactive protein.
1. Preparation and Solubilization of Inclusion Bodies: a. Follow steps 1a-1e as described in Protocol 1. b. Solubilize the washed inclusion bodies in a buffer containing 6 M guanidinium chloride and 10 mM dithiothreitol (DTT) at pH 8.5.[4][5] This maintains the protein in a reduced and denatured state.
2. (Optional) Pre-refolding Purification: a. To remove contaminants before refolding, the solubilized protein can be further purified by gel-permeation chromatography in the same denaturing buffer.[4][5]
3. Refolding by Dilution: a. Rapidly dilute the denatured and reduced rhIL-2 solution into a refolding buffer (Tris-HCl, pH 8.5) to a final protein concentration of approximately 1 µg/ml.[4] Low protein concentration is critical to minimize aggregation.[4] b. The refolding buffer should contain a catalyst for disulfide bond formation. A common choice is 1.5 µM CuSO4 to facilitate air oxidation.[4] c. Incubate the refolding mixture at 4°C for 2-24 hours with gentle stirring.[7]
4. Purification of Refolded rhIL-2: a. Concentrate the refolded protein solution. b. Purify the correctly folded rhIL-2 from misfolded species and remaining contaminants using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.[4][5]
5. Characterization: a. Analyze the purity and molecular weight of the final product by SDS-PAGE. b. Measure the protein concentration. c. Validate the biological activity of the refolded rhIL-2 using a relevant bioassay.
Visualizations
Caption: General workflow for rhIL-2 refolding.
Caption: Simplified IL-2 signaling pathway.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification and refolding of Escherichia coli-expressed recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and renaturation of recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification and renaturation of recombinant human interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Refold - Interleukin-2 [pford.info]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. Expression, purification and characterization of recombinant human interleukin-2-serum albumin (rhIL-2-HSA) fusion protein in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Large-Scale Production of Bioactive Human Interleukin-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-2 (B1167480) (IL-2) is a 15.5 kDa pleiotropic cytokine critical for the proliferation and differentiation of T-cells, B-cells, and Natural Killer (NK) cells.[1][2] Its potent immunostimulatory properties have established it as a therapeutic agent for metastatic renal cell carcinoma and melanoma.[3] The primary challenge in its therapeutic application is the need for a robust, scalable production process that yields a pure, biologically active protein.
This document provides detailed protocols for the large-scale production of recombinant human IL-2 (rhIL-2), primarily focusing on the widely-used Escherichia coli expression system, which often results in the formation of insoluble inclusion bodies.[4][5] Methodologies for solubilization, refolding, purification, and bioactivity assessment are presented.
Comparison of Expression Systems
While various systems can be used to express rhIL-2, E. coli and mammalian cells are the most common for large-scale production. Each system presents distinct advantages and disadvantages.
| Feature | E. coli Expression System | Mammalian Expression System (e.g., CHO cells) |
| Yield | High (e.g., 48 mg/L reported)[4] | Generally lower |
| Cost | Low media and infrastructure costs | High media and maintenance costs |
| Speed | Fast growth cycle, rapid protein expression | Slower cell growth and protein production |
| Post-Translational Modifications | None (lacks glycosylation)[6] | Proper glycosylation and folding, resulting in a product more similar to the native protein[3] |
| Protein Form | Often forms insoluble, inactive inclusion bodies requiring refolding[4][5][7] | Secreted as a soluble, correctly folded, and active protein[3][8] |
| Downstream Processing | Complex: requires cell lysis, inclusion body washing, solubilization, and refolding steps[5][7] | Simpler: protein is secreted into the medium, though purification from complex media is required |
| Endotoxin Contamination | High risk (LPS from outer membrane) | Low risk |
Experimental Workflow for rhIL-2 Production in E. coli
The following diagram outlines the comprehensive workflow for producing bioactive rhIL-2 from an E. coli expression system, starting from the expression vector to the final purified protein.
Caption: Workflow for recombinant this compound production from E. coli.
Detailed Experimental Protocols
Protocol 1: Production and Purification of rhIL-2 from E. coli Inclusion Bodies
This protocol details the expression of rhIL-2 in E. coli, isolation of inclusion bodies, and subsequent refolding and purification.
A. Expression and Induction
-
Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET-28a) containing the codon-optimized this compound gene.
-
Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin). Incubate overnight at 37°C with shaking at 200 rpm.
-
Use the overnight culture to inoculate a large-scale fermenter containing fresh LB medium. Grow the culture at 37°C until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.[1]
-
Continue incubation for 4-6 hours at 37°C.[1]
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
B. Inclusion Body Isolation and Solubilization
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells using a high-pressure homogenizer or sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet sequentially with a low-concentration denaturant buffer (e.g., 1 M Guanidine Hydrochloride) and a detergent-containing buffer (e.g., 1% Triton X-100) to remove contaminants.[4]
-
Dissolve the washed inclusion bodies in solubilization buffer (e.g., 6 M Guanidinium Chloride or 8 M Urea, 10 mM dithiothreitol (B142953) (DTT), pH 8.5).[4][5][7] This step denatures the protein and reduces disulfide bonds.
C. Refolding and Purification
-
Refold the denatured protein by rapid dilution. Quickly add the solubilized protein solution into a large volume of refolding buffer (e.g., Tris-HCl, pH 8.5) with constant, gentle stirring. The final protein concentration should be low (e.g., 1-10 µg/mL) to prevent aggregation.[5]
-
The refolding process can be facilitated by the addition of 1.5 µM CuSO4 to catalyze autoxidation and disulfide bond formation.[5][9] Allow the refolding to proceed for 12-24 hours at 4°C.
-
Concentrate the refolded protein solution using tangential flow filtration (TFF).
-
Purify the refolded rhIL-2 using a combination of chromatographic techniques. A common strategy is:
-
Immobilized Metal Affinity Chromatography (IMAC): If using a His-tagged construct, this is an effective initial capture step.[1][7]
-
Ion-Exchange Chromatography (IEX): Further purifies the protein based on charge.
-
Size-Exclusion Chromatography (SEC) / Gel Permeation: A final polishing step to remove aggregates and ensure a homogenous product.[4][5]
-
-
Analyze the purity of the final product using SDS-PAGE and reversed-phase HPLC. A purity of >95% is often achieved.[5]
| Parameter | Recommended Value/Condition | Reference |
| Expression Host | E. coli BL21(DE3) | [1] |
| Inducer (IPTG) | 0.1 - 0.5 mM | [1] |
| Induction Time | 4 - 6 hours | [1] |
| Solubilization Agent | 8 M Urea or 6 M Guanidinium Chloride | [4][5][7] |
| Reducing Agent | 10 mM Dithiothreitol (DTT) | [5][7] |
| Refolding Method | Rapid dilution into refolding buffer | [5] |
| Final Purity | >95% | [5][9] |
Protocol 2: IL-2 Bioactivity Assessment using CTLL-2 Cell Proliferation Assay
This assay quantitatively measures the biological activity of the purified rhIL-2 based on its ability to stimulate the proliferation of the IL-2-dependent murine T-cell line, CTLL-2.[10]
A. Cell Preparation
-
Culture CTLL-2 cells (ATCC® TIB-214™) in complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 20-100 U/mL of a standard IL-2 preparation.
-
Prior to the assay, wash the cells twice with Hanks' Balanced Salt Solution (HBSS) to remove residual IL-2.[11]
-
Resuspend the cells in assay medium (RPMI-1640 with 10% FBS, without IL-2) to a final density of 5 x 10^5 cells/mL.[11]
-
Incubate the cells for 4 hours in a CO2 incubator at 37°C to allow them to enter a resting state.[11]
B. Assay Procedure
-
Prepare a serial dilution of a known IL-2 reference standard (e.g., NIBSC 86/500) and the purified rhIL-2 test sample in a 96-well flat-bottom plate. The concentration range should cover the linear portion of the dose-response curve.
-
Add 100 µL of the washed CTLL-2 cell suspension (5 x 10^4 cells) to each well containing the IL-2 dilutions.
-
Include control wells with cells only (no IL-2) for baseline proliferation.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add a proliferation indicator dye (e.g., WST-1 or MTT) to each well and incubate for an additional 4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
C. Data Analysis
-
Plot the absorbance values against the log of the IL-2 concentration for both the reference standard and the test sample.
-
Use a four-parameter logistic (4-PL) curve fit to determine the half-maximal effective concentration (EC50) for both curves.
-
The specific activity of the test sample (in International Units/mg) is calculated by comparing its EC50 value to that of the reference standard. A typical specific activity for bioactive rhIL-2 is ≥ 1 x 10^6 IU/mg.[12]
IL-2 Receptor Signaling Pathway
Bioactive IL-2 functions by binding to a heterotrimeric receptor complex on the surface of lymphocytes, initiating downstream signaling cascades that drive cell proliferation and differentiation.
The IL-2 receptor consists of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132), which is shared with other cytokine receptors.[2][3][13] Binding of IL-2 to this complex activates Janus kinases (JAK1 and JAK3), which then phosphorylate and activate Signal Transducer and Activator of Transcription 5 (STAT5).[2][13] Activated STAT5 dimerizes, translocates to the nucleus, and promotes the transcription of genes essential for T-cell proliferation, such as c-Myc and genes preventing apoptosis.[2] Other pathways, including the PI3K/Akt and MAPK/ERK pathways, are also activated to support cell growth and survival.[13][14]
Caption: Simplified IL-2 receptor signaling pathway.
References
- 1. researcherslinks.com [researcherslinks.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and renaturation of recombinant human interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional comparison of recombinant interleukin 2 (IL-2) with IL-2-containing preparations derived from cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and refolding of Escherichia coli-expressed recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High efficient mammalian expression and secretion of a functional humanized single-chain Fv/human interleukin-2 molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. immunservice.com [immunservice.com]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Human IL-2 Activity Using a Luciferase Reporter Assay
References
- 1. promega.com.cn [promega.com.cn]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PharmaOnco™ IL-2-Luciferase Reporter (Luc) - Jurkat Cell Line (Human) - Creative Biolabs [creative-biolabs.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Characterization of the sequence and architectural constraints of the regulatory and core regions of the human interleukin-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An international validation study of the IL-2 Luc assay for evaluating the potential immunotoxic effects of chemicals on T cells and a proposal for reference data for immunotoxic chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T Cell Activation Bioassay (IL-2) Protocol [promega.com]
- 8. IL-2 Bioassay [worldwide.promega.com]
Application Notes and Protocols for Intracellular Staining of Human IL-2 for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (IL-2) is a critical cytokine in the adaptive immune response, primarily produced by activated T cells. It plays a pivotal role in T cell proliferation, differentiation, and survival. The quantification of IL-2 production at a single-cell level is essential for evaluating T cell function in various research and clinical settings, including immunology, infectious diseases, oncology, and vaccine development. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique to identify and enumerate cytokine-producing cells within a heterogeneous population.
These application notes provide a comprehensive guide to the intracellular staining of human IL-2 for flow cytometry, including detailed protocols for cell stimulation, staining, and data acquisition.
Principles of the Assay
The intracellular staining of IL-2 involves several key steps. First, human peripheral blood mononuclear cells (PBMCs) are stimulated in vitro to induce cytokine production. A protein transport inhibitor, such as Brefeldin A or Monensin, is included during stimulation to block the secretion of newly synthesized cytokines, causing them to accumulate within the cell's Golgi apparatus and endoplasmic reticulum.[1][2][3][4] Following stimulation, the cells are stained for cell surface markers to identify specific T cell subsets (e.g., CD4+, CD8+). The cells are then fixed to preserve their morphology and antigenicity and permeabilized to allow anti-IL-2 antibodies to enter the cell and bind to the intracellular cytokine. Finally, the stained cells are analyzed by flow cytometry to determine the frequency of IL-2-producing cells within different T cell populations.
Data Presentation
Table 1: Recommended Reagents and Materials
| Reagent/Material | Supplier Example | Catalog # Example |
| Human PBMCs | N/A | N/A |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| PMA (Phorbol 12-myristate 13-acetate) | Sigma-Aldrich | P8139 |
| Ionomycin | Sigma-Aldrich | I0634 |
| Brefeldin A | BioLegend | 420601 |
| Anti-human CD3 Antibody | BioLegend | 300438 (clone UCHT1) |
| Anti-human CD4 Antibody | BioLegend | 317412 (clone RPA-T4) |
| Anti-human CD8 Antibody | BioLegend | 344722 (clone RPA-T8) |
| Anti-human IL-2 Antibody | BioLegend | 500308 (clone MQ1-17H12) |
| Fixation/Permeabilization Buffer Set | BioLegend | 421002 |
| Cell Staining Buffer | BioLegend | 420201 |
| Live/Dead Fixable Viability Dye | Thermo Fisher Scientific | L34975 |
Table 2: Expected Frequency of IL-2 Producing T Cells
The frequency of IL-2 producing T cells can vary depending on the donor, stimulation conditions, and the T cell subset analyzed. The following table provides an approximate range of expected frequencies following in vitro stimulation with PMA and Ionomycin.
| T Cell Subset | Stimulation | Typical Frequency of IL-2+ Cells (%) |
| CD4+ T Cells | PMA/Ionomycin (4-6 hours) | 10 - 40% |
| CD8+ T Cells | PMA/Ionomycin (4-6 hours) | 5 - 20% |
| Naive CD4+ T Cells (CD45RA+) | PMA/Ionomycin (4-6 hours) | Lower frequency compared to memory cells |
| Memory CD4+ T Cells (CD45RO+) | PMA/Ionomycin (4-6 hours) | Higher frequency compared to naive cells[5][6] |
Experimental Protocols
Protocol 1: Stimulation of Human PBMCs for IL-2 Production
This protocol describes the stimulation of human PBMCs using PMA and Ionomycin, which are potent, non-specific activators of T cells.[7]
-
Cell Preparation:
-
Thaw cryopreserved human PBMCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 10 mL of pre-warmed complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of complete RPMI 1640.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640.
-
-
Cell Stimulation:
-
Plate 1 mL of the cell suspension (1 x 10^6 cells) into each well of a 24-well plate.
-
Prepare a stimulation cocktail containing PMA (final concentration: 25-50 ng/mL) and Ionomycin (final concentration: 500-1000 ng/mL).[7]
-
Add the protein transport inhibitor Brefeldin A to the stimulation cocktail at a final concentration of 5-10 µg/mL.
-
Add the stimulation cocktail to each well. For a negative control, add an equivalent volume of DMSO (the solvent for PMA and Ionomycin).
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may need to be determined empirically.[8]
-
Protocol 2: Intracellular Staining for IL-2
-
Surface Staining:
-
After stimulation, transfer the cells to 5 mL FACS tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of Cell Staining Buffer and centrifuge again.
-
Resuspend the cell pellet in 100 µL of Cell Staining Buffer.
-
Add a live/dead fixable viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Add fluorochrome-conjugated antibodies against cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) at pre-titrated optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with 2 mL of Cell Staining Buffer and centrifuge.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of 1X Permeabilization Wash Buffer and centrifuge.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Wash Buffer.
-
Add the fluorochrome-conjugated anti-human IL-2 antibody at its pre-titrated optimal concentration.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with 2 mL of 1X Permeabilization Wash Buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer.
-
Acquire the samples on a flow cytometer. Be sure to include compensation controls and fluorescence minus one (FMO) controls for proper data analysis.
-
Visualizations
Caption: Experimental workflow for intracellular IL-2 staining.
Caption: Simplified TCR signaling pathway leading to IL-2 production.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Qualitative differences between naïve and memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Determination of Human IL-2 in Culture Supernatants using ELISA
Introduction
Interleukin-2 (IL-2) is a key cytokine in the immune system, primarily produced by activated T-cells. It plays a crucial role in the proliferation and differentiation of T and B lymphocytes, and the activation of natural killer (NK) cells.[1] The quantification of IL-2 levels in cell culture supernatants is essential for researchers studying immune responses, developing immunotherapies, and monitoring T-cell activation. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for measuring the concentration of soluble analytes, such as IL-2, in biological fluids.[2]
This document provides a detailed protocol for the quantitative measurement of human IL-2 in cell culture supernatants using a sandwich ELISA format. The protocol is a generalized compilation based on commercially available kits and should be adapted based on the specific instructions provided with the kit being used.
Assay Principle
The sandwich ELISA method utilizes a pair of antibodies specific to this compound. A capture antibody is pre-coated onto the wells of a microplate. When the sample or standard containing this compound is added, the IL-2 binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the IL-2 is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin (B1667282) on the detection antibody. Finally, a chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product. The intensity of the color is directly proportional to the amount of IL-2 present in the sample. The reaction is stopped by the addition of an acid, and the absorbance is measured at a specific wavelength using a microplate reader. A standard curve is generated using known concentrations of recombinant this compound, from which the concentration of IL-2 in the samples can be determined.[2]
Data Presentation
Table 1: Typical this compound ELISA Kit Performance Characteristics
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA |
| Sample Types | Cell culture supernatants, Serum, Plasma |
| Sensitivity | 7 - 32.1 pg/mL |
| Standard Curve Range | 31.2 - 2500 pg/mL |
| Assay Time | 1.5 - 4.5 hours |
Note: These values are illustrative and may vary between different ELISA kits. Refer to the manufacturer's instructions for specific performance characteristics.
Experimental Protocols
Materials Required
-
This compound ELISA Kit (containing pre-coated 96-well plate, recombinant this compound standard, biotinylated detection antibody, streptavidin-HRP conjugate, assay diluent, wash buffer concentrate, TMB substrate, and stop solution)
-
Culture supernatants to be assayed
-
Precision pipettes and sterile, disposable pipette tips
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm (with 570 nm or 620 nm reference wavelength correction if available)
-
Automated microplate washer or wash bottle
-
Vortex mixer
-
Graph paper or curve-fitting software
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer: Dilute the concentrated wash buffer to the working concentration with distilled or deionized water as specified in the kit manual.
-
This compound Standard: Reconstitute the lyophilized this compound standard with the volume of standard/sample diluent indicated on the vial to create a stock solution. Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.[2]
-
Standard Curve Preparation: Prepare a serial dilution of the IL-2 standard in the appropriate diluent (e.g., cell culture medium or the provided assay diluent) to generate a standard curve. A typical standard curve might include concentrations such as 2000, 1000, 500, 250, 125, 62.5, and 0 pg/mL.
-
Biotinylated Detection Antibody: Dilute the concentrated biotinylated detection antibody to its working concentration in the appropriate diluent.
-
Streptavidin-HRP Conjugate: Dilute the concentrated streptavidin-HRP conjugate to its working concentration in the appropriate diluent. Prepare this solution shortly before use.
Assay Procedure
-
Determine the number of wells to be used and secure them in the plate frame.
-
Add Assay Diluent: Pipette 100 µL of Assay Diluent to each well.
-
Add Standards and Samples: Add 100 µL of each standard, control, and sample in duplicate to the appropriate wells.
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature.
-
Wash: Aspirate the liquid from each well and wash a total of three times with wash buffer (at least 300 µL per well). After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add Detection Antibody: Add 200 µL of the diluted biotinylated detection antibody to each well.
-
Incubate: Cover the plate with a new plate sealer and incubate for 2 hours at room temperature.
-
Wash: Repeat the wash step as described in step 5.
-
Add Streptavidin-HRP: Add 200 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Wash: Repeat the wash step as described in step 5.
-
Add Substrate: Add 200 µL of TMB Substrate Solution to each well.
-
Incubate: Incubate the plate for 30 minutes at room temperature in the dark. A blue color will develop.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Within 30 minutes of adding the stop solution, read the optical density (OD) of each well at 450 nm using a microplate reader. If available, use a reference wavelength of 570 nm or 620 nm for correction.
Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean zero standard OD from all other mean OD values.
-
Plot the standard curve: Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine sample concentrations: Interpolate the IL-2 concentration of the samples from the standard curve.
-
Apply dilution factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor Standard Curve | Pipetting error. | Ensure pipettes are calibrated and use proper pipetting technique.[3] |
| Improper standard dilution. | Briefly centrifuge the standard vial before reconstitution and ensure it is fully dissolved. Double-check dilution calculations.[3] | |
| High Background | Insufficient washing. | Ensure all wells are thoroughly washed according to the protocol. Increase the number of washes if necessary.[4] |
| Contaminated reagents. | Use fresh, sterile reagents. | |
| Low Signal | Reagents not at room temperature. | Allow all reagents to equilibrate to room temperature before use.[3] |
| Insufficient incubation time. | Follow the incubation times specified in the protocol.[5] | |
| High Signal | High concentration of IL-2 in samples. | Dilute the samples and re-run the assay. |
| Substrate incubation in light. | Ensure the substrate incubation step is performed in the dark.[4] |
Mandatory Visualizations
Caption: A flowchart illustrating the major steps of the ELISA protocol for this compound measurement.
Caption: A diagram showing the key components of the IL-2 signaling cascade leading to cell proliferation.
References
Methods for Extending the In Vivo Half-Life of Human Interleukin-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine with potent immunomodulatory effects, making it a valuable therapeutic agent in oncology and autoimmune diseases. However, the clinical utility of native human IL-2 is significantly hampered by its short in vivo half-life, which is approximately 5 to 7 minutes, necessitating frequent high-dose administrations that can lead to severe toxicity.[1] This document provides detailed application notes and experimental protocols for several established methods aimed at extending the circulating half-life of this compound, thereby improving its therapeutic index.
PEGylation of this compound
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used strategy to increase the hydrodynamic size of proteins, thereby reducing renal clearance and extending their in vivo half-life.[2][3] Both random and site-specific PEGylation approaches have been successfully applied to IL-2.
Application Notes
Site-specific PEGylation is generally preferred over random PEGylation as it yields a more homogeneous product and can be designed to minimize interference with the receptor-binding sites of IL-2.[4] By introducing a reactive cysteine residue at a specific site away from the receptor-binding domains, a PEG-maleimide molecule can be attached with precision.[4] The size of the PEG chain can be varied to modulate the extent of half-life extension.[5]
Experimental Protocols
This protocol describes the PEGylation of a recombinant IL-2 mutein where a cysteine residue has been introduced at a specific, non-essential site for receptor binding.
Materials:
-
Recombinant this compound mutein with a single accessible cysteine residue (e.g., Cys3 of a modified IL-2)
-
Maleimide-activated polyethylene glycol (PEG-Maleimide), e.g., 20 kDa
-
PEGylation Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5 (thiol-free)
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)
-
Ion Exchange Chromatography (IEX) column (e.g., Q Sepharose)
-
SDS-PAGE analysis reagents
-
Bradford or BCA protein assay reagents
Procedure:
-
Protein Preparation:
-
Dissolve the lyophilized IL-2 mutein in the PEGylation Buffer to a final concentration of 1-2 mg/mL.
-
Ensure the protein solution is clear and free of aggregates by centrifugation or filtration (0.22 µm filter).
-
-
PEGylation Reaction:
-
Purification of PEGylated IL-2:
-
Ion Exchange Chromatography (IEX):
-
Equilibrate the Q Sepharose column with the PEGylation Buffer.
-
Load the reaction mixture onto the column. Unreacted PEG-Maleimide will flow through.
-
Elute the PEGylated IL-2 using a linear salt gradient (e.g., 0.1 M to 1 M NaCl in the PEGylation Buffer).[7]
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the PEGylated IL-2.
-
-
Size Exclusion Chromatography (SEC):
-
Pool the fractions containing PEGylated IL-2 from the IEX step.
-
Concentrate the pooled fractions if necessary.
-
Equilibrate the Superdex 200 column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Load the concentrated protein solution onto the SEC column to separate the PEGylated IL-2 from any remaining unreacted IL-2 or aggregates.
-
Collect fractions corresponding to the PEGylated IL-2 peak.
-
-
-
Characterization:
-
Confirm the purity and molecular weight of the PEGylated IL-2 by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight.
-
Determine the protein concentration using a Bradford or BCA assay.
-
Assess the biological activity of the PEGylated IL-2 using a cell-based proliferation assay (e.g., with CTLL-2 cells).
-
Workflow for Site-Specific PEGylation of IL-2
Caption: Workflow for site-specific PEGylation of IL-2.
Fusion of this compound to Half-Life Extension Scaffolds
Genetically fusing IL-2 to a larger protein, such as human serum albumin (HSA) or the Fc region of an immunoglobulin G (IgG), can significantly prolong its in vivo half-life.[8] These fusion proteins are produced using recombinant DNA technology.
Application Notes
-
Albumin Fusion: Albumin is an abundant plasma protein with a long half-life of approximately 19 days in humans. Fusing IL-2 to albumin creates a larger molecule that is less susceptible to renal clearance.[9]
-
Fc Fusion: The Fc region of IgG can bind to the neonatal Fc receptor (FcRn), which protects it from lysosomal degradation and recycles it back into circulation, thereby extending its half-life.[10]
Experimental Protocols
This protocol outlines the key steps for producing an IL-2-Fc fusion protein in Chinese Hamster Ovary (CHO) cells.
Materials:
-
Expression vector (e.g., pXLG)
-
DNA sequences encoding this compound and the human IgG1 Fc region
-
Restriction enzymes, T4 DNA ligase, and other molecular biology reagents
-
CHO-S cells
-
CHO cell culture medium (e.g., FreeStyle™ CHO Expression Medium)
-
Transfection reagent (e.g., FreeStyle™ MAX Reagent)[11]
-
Protein A affinity chromatography column
-
Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) column for polishing
-
SDS-PAGE and Western blot reagents
Procedure:
-
Vector Construction:
-
Design a fusion gene construct encoding this compound genetically linked to the N-terminus of the human IgG1 Fc domain. A flexible linker sequence (e.g., (Gly4Ser)3) can be included between the IL-2 and Fc domains.
-
Clone the IL-2-Fc fusion gene into a suitable mammalian expression vector under the control of a strong promoter (e.g., CMV).
-
-
Transfection of CHO Cells:
-
Culture CHO-S cells in suspension to a density of 1.2–1.5 × 10^6 cells/mL with a viability of ≥95%.[11]
-
On the day of transfection, dilute the cells to 1 × 10^6 cells/mL.
-
Prepare the DNA-transfection reagent complexes according to the manufacturer's protocol (e.g., for a 30 mL culture, dilute 37.5 µg of plasmid DNA and 37.5 µL of FreeStyle™ MAX Reagent in Opti-PRO™ SFM).[11]
-
Add the complexes to the CHO-S cell culture.
-
Incubate the cells on an orbital shaker at 37°C in a humidified atmosphere with 8% CO2.
-
-
Expression and Harvest:
-
Monitor the expression of the IL-2-Fc fusion protein by taking small aliquots of the cell culture supernatant at different time points (e.g., daily for 7-14 days).
-
Harvest the cell culture supernatant when the expression level is maximal by centrifuging the culture to remove the cells.
-
-
Purification of IL-2-Fc Fusion Protein:
-
Protein A Affinity Chromatography (Capture Step):
-
Equilibrate a Protein A column with a suitable binding buffer (e.g., PBS, pH 7.4).[12]
-
Load the clarified cell culture supernatant onto the column.
-
Wash the column extensively with the binding buffer to remove unbound impurities.
-
Elute the bound IL-2-Fc fusion protein using a low pH elution buffer (e.g., 0.1 M glycine, pH 3.0).[12]
-
Immediately neutralize the eluted fractions with a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
-
Polishing Steps (IEX or HIC):
-
Perform buffer exchange of the neutralized Protein A eluate into the appropriate buffer for the next chromatography step.
-
Ion Exchange Chromatography (IEX): Further purify the fusion protein based on its charge using either a cation or anion exchange column, depending on the pI of the fusion protein and the chosen pH. Elute with a salt gradient.[6][9][13][14]
-
Hydrophobic Interaction Chromatography (HIC): Separate the fusion protein from remaining impurities based on hydrophobicity. Load the sample in a high salt buffer and elute with a decreasing salt gradient.[15][16][17][18]
-
-
-
Characterization:
-
Assess the purity and molecular weight of the final purified IL-2-Fc fusion protein by SDS-PAGE and Western blot analysis using anti-human IL-2 and anti-human IgG antibodies.
-
Determine the protein concentration.
-
Confirm the biological activity of the fusion protein.
-
Workflow for IL-2 Fusion Protein Production
Caption: Workflow for IL-2 fusion protein production and purification.
Complexing this compound with Anti-IL-2 Monoclonal Antibodies
Forming a complex between IL-2 and a specific anti-IL-2 monoclonal antibody (mAb) can dramatically extend the in vivo half-life of IL-2 and can also modulate its activity by selectively directing it to certain IL-2 receptor-expressing cell populations.[19][20]
Application Notes
The choice of the anti-IL-2 mAb is critical as it determines the biological activity of the complex. Some antibodies can block the interaction of IL-2 with the high-affinity IL-2 receptor α-chain (CD25), thereby preferentially stimulating cells with the intermediate-affinity receptor (CD8+ T cells and NK cells).[19] Others may stabilize the conformation of IL-2 that favors binding to CD25, thus selectively expanding regulatory T cells (Tregs).
Experimental Protocols
Materials:
-
Recombinant this compound
-
Anti-human IL-2 monoclonal antibody (clone of interest, e.g., S4B6 for preferential CD122 binding)[20]
-
Complex Formation Buffer: PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)
Procedure:
-
Complex Formation:
-
Determine the concentrations of the IL-2 and anti-IL-2 mAb solutions accurately.
-
Mix IL-2 and the anti-IL-2 mAb at a molar ratio of 2:1 (IL-2:mAb) in the Complex Formation Buffer.[21]
-
Incubate the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Purification of the IL-2/mAb Complex:
-
Equilibrate an SEC column (e.g., Superdex 200) with PBS, pH 7.4.
-
Load the IL-2/mAb mixture onto the column.
-
Elute with PBS, pH 7.4, and collect fractions. The IL-2/mAb complex will elute earlier than the free IL-2 or free mAb due to its larger size.
-
Monitor the elution profile by measuring the absorbance at 280 nm.
-
-
Characterization:
-
Analyze the collected fractions by non-reducing SDS-PAGE to confirm the presence of the high-molecular-weight complex.
-
Pool the fractions containing the purified complex.
-
Determine the concentration of the complex.
-
Assess the biological activity of the complex in a cell-based assay to confirm its desired selective effects.
-
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of native and modified this compound from various studies.
Table 1: In Vivo Half-Life of Native and Modified this compound
| IL-2 Formulation | Modification | Animal Model | Half-Life | Citation(s) |
| Recombinant this compound | None | Human | 12.9 min (initial), 85 min (terminal) | [7] |
| Recombinant this compound | None | Mouse | ~3.7 min | [2] |
| PEG-IL-2 | PEGylation | Human | 10- to 20-fold increase vs. rIL-2 | [22] |
| ch14.18-IL-2 | Fc Fusion | Mouse | 4.1 hours | [17] |
| Albuleukin | Albumin Fusion | Mouse | 6 to 8 hours | [9] |
| TLHE-rIL-2 | Small Molecule Conjugation | Rat | Extended half-life vs. rIL-2 | [23] |
Table 2: Pharmacokinetic Parameters of Different IL-2 Formulations
| Parameter | Recombinant IL-2 (Human) | PEG-IL-2 (Human) | Albuleukin (Mouse, IV) |
| Clearance | ~120 mL/min | Markedly decreased | ~50-fold slower than rIL-2 |
| Volume of Distribution | ~Plasma volume | - | - |
| Bioavailability (s.c.) | ~30% | - | ~45% |
| Citation(s) | [7] | [22] | [9] |
IL-2 Signaling Pathway
The biological effects of IL-2 are mediated through its interaction with the IL-2 receptor (IL-2R), which exists in three forms with different affinities: the high-affinity trimeric receptor (αβγ), the intermediate-affinity dimeric receptor (βγ), and the low-affinity monomeric receptor (α). The binding of IL-2 to its receptor initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway.
IL-2 Receptor Signaling Pathway
Caption: Simplified IL-2 signaling via the JAK-STAT pathway.
Key Experimental Protocols
Protocol 6.1: In Vivo Half-Life Determination in Mice
This protocol describes a general procedure for determining the in vivo half-life of a modified IL-2 protein in mice.
Materials:
-
Modified IL-2 protein
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles for intravenous (IV) or subcutaneous (SC) injection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Anesthesia
-
ELISA kit for this compound quantification
Procedure:
-
Dosing:
-
Administer a single dose of the modified IL-2 protein to a cohort of mice (n=3-5 per time point) via IV or SC injection. The dose will depend on the specific activity of the modified protein.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 0, 5, 15, 30 minutes, 1, 2, 4, 8, 24, 48 hours) after administration, collect blood samples from the mice (e.g., via retro-orbital sinus or tail vein).
-
Collect the blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store at -80°C until analysis.
-
-
Quantification of IL-2:
-
Thaw the plasma samples on ice.
-
Quantify the concentration of the modified IL-2 in the plasma samples using a this compound specific ELISA kit according to the manufacturer's instructions.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the modified IL-2 versus time.
-
Calculate the pharmacokinetic parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd), using appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Protocol 6.2: Quantification of this compound in Mouse Serum by ELISA
This is a general protocol for a sandwich ELISA to quantify this compound in mouse serum samples.
Materials:
-
This compound ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)
-
96-well microplate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve of recombinant this compound in assay diluent.
-
Add standards and diluted mouse serum samples to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Streptavidin-HRP Incubation:
-
Add streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate seven times with wash buffer.
-
-
Substrate Development and Measurement:
-
Add the TMB substrate to each well and incubate for 15-30 minutes in the dark.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the mouse serum samples by interpolating their absorbance values from the standard curve.
-
Protocol 6.3: Assessment of IL-2 Receptor Binding Affinity by Surface Plasmon Resonance (SPR)
This protocol provides a general outline for measuring the binding kinetics of modified IL-2 to its receptor components using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant soluble IL-2 receptor subunits (IL-2Rα, IL-2Rβ, γc)
-
Modified IL-2 protein
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Immobilize one of the IL-2 receptor subunits (e.g., IL-2Rα) onto the surface of a sensor chip using amine coupling chemistry.
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS.
-
Inject the receptor protein diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the modified IL-2 protein (the analyte) over the immobilized receptor surface.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each analyte injection using a low pH buffer (e.g., glycine-HCl, pH 2.0).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) for the interaction.
-
Conclusion
The methods described in this document provide robust strategies for extending the in vivo half-life of this compound, a critical step in enhancing its therapeutic potential while mitigating its toxicity. The choice of method will depend on the desired pharmacokinetic profile and the specific therapeutic application. The detailed protocols provided herein serve as a guide for researchers to implement these techniques in their drug development efforts. Careful characterization of the modified IL-2 molecules is essential to ensure that the desired biological activity is retained or appropriately modulated.
References
- 1. サイズ排除クロマトグラフィーの試料調製 [sigmaaldrich.com]
- 2. bio-works.com [bio-works.com]
- 3. Pharmacokinetics of recombinant human interleukin-2 in advanced renal cell carcinoma patients following subcutaneous application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA1340853C - Purification of recombinant interleukin-2 - Google Patents [patents.google.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Pharmacokinetics of recombinant interleukin 2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, purification and characterization of recombinant human interleukin-2-serum albumin (rhIL-2-HSA) fusion protein in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. A long-lived IL-2 mutein that selectively activates and expands regulatory T cells as a therapy for autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. sysy.com [sysy.com]
- 13. goldbio.com [goldbio.com]
- 14. ymc.eu [ymc.eu]
- 15. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 17. Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. IL-2/anti-IL-2 antibody complexes show strong biological activity by avoiding interaction with IL-2 receptor α subunit CD25 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure of human interleukin-2 in complex with TCB2, a new antibody-drug candidate with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing the Pharmacokinetic Profile of Human Interleukin-2 through PEGylation
Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the PEGylation of human Interleukin-2 (B1167480) (IL-2) to improve its pharmacokinetic properties.
Introduction
Recombinant human Interleukin-2 (IL-2) is a potent cytokine with significant therapeutic applications in cancer immunotherapy.[1][2] However, its clinical utility is often hampered by a short circulating half-life, rapid renal clearance, and a narrow therapeutic window, which can lead to severe dose-limiting toxicities.[1][3][4][5] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins, is a well-established strategy to overcome these limitations.[6][7] This modification increases the hydrodynamic size of IL-2, thereby reducing its renal filtration and extending its plasma residence time.[5][8] Furthermore, strategic PEGylation can modulate the cytokine's interaction with its receptor subunits, offering the potential to engineer IL-2 variants with biased signaling and improved safety profiles.[1][9][10]
These application notes provide a detailed guide to the PEGylation of human IL-2, covering the underlying principles, experimental protocols for conjugation and purification, and methods for pharmacokinetic and bioactivity assessment.
Principles of IL-2 PEGylation and Signaling
The rationale behind PEGylating IL-2 is to improve its drug-like properties, primarily its pharmacokinetic profile. Unmodified IL-2 has a very short half-life in humans, with distribution and elimination phases of approximately 13 and 85 minutes, respectively.[3] This necessitates frequent high-dose administrations, which are associated with significant toxicities.[4][5]
PEGylation enhances the in vivo half-life of IL-2 through several mechanisms:
-
Increased Hydrodynamic Radius: The attachment of PEG polymers increases the size of the IL-2 molecule, exceeding the threshold for glomerular filtration in the kidneys.[3]
-
Reduced Proteolytic Degradation: The PEG chains can sterically hinder the approach of proteolytic enzymes, protecting the protein from degradation.
-
Decreased Immunogenicity: PEGylation can mask epitopes on the IL-2 surface, potentially reducing its immunogenicity.[11]
IL-2 Receptor Signaling Pathway
IL-2 exerts its biological effects by binding to a receptor complex composed of up to three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[2] The composition of the receptor complex dictates the affinity of IL-2 binding and the subsequent downstream signaling.
-
High-Affinity Receptor (IL-2Rαβγ): Expressed constitutively on regulatory T cells (Tregs) and activated T cells. Binding of IL-2 to this complex promotes the expansion of immunosuppressive Tregs.[2][10]
-
Intermediate-Affinity Receptor (IL-2Rβγ): Expressed on conventional CD8+ T cells and Natural Killer (NK) cells. Signaling through this receptor is crucial for the anti-tumor immune response.[2][10]
Site-specific PEGylation can be employed to sterically hinder the interaction of IL-2 with the IL-2Rα subunit.[9] This strategy aims to create "not-alpha" IL-2 variants that preferentially signal through the IL-2Rβγ complex, thereby favoring the activation of effector cells over Tregs and potentially reducing toxicity.[9]
Experimental Protocols
Protocol 1: N-terminal PEGylation of this compound
This protocol describes a common method for PEGylating this compound at its N-terminal amine group using an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Recombinant this compound (lyophilized powder)
-
Methoxy PEG NHS Ester (e.g., 20 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
100 mM Acetic Acid
-
DMSO (Dimethyl sulfoxide)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing (10 kDa MWCO) or centrifugal filter units
-
Protein concentration assay kit (e.g., BCA or Bradford)
Procedure:
-
Reconstitution of IL-2:
-
Carefully centrifuge the vial of lyophilized IL-2 to collect the powder at the bottom.
-
Reconstitute the IL-2 in 100 mM acetic acid to a concentration of 1 mg/mL. Let it sit for 10 minutes to ensure complete reconstitution.
-
Determine the protein concentration using a standard protein assay.
-
-
Preparation of PEG Reagent:
-
PEGylation Reaction:
-
Dilute the reconstituted IL-2 solution in PBS, pH 7.4 to a final concentration of 0.5-2.0 mg/mL.
-
Add the activated PEG solution to the IL-2 solution at a specific molar ratio (e.g., 1:5 to 1:20 protein:PEG). The optimal ratio should be determined empirically.[11]
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to hydrolyze any unreacted PEG-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of PEG-IL-2:
-
Remove unreacted PEG and other small molecules by dialysis against PBS at 4°C overnight, with at least two buffer changes. Alternatively, use centrifugal filter units with an appropriate molecular weight cutoff.
-
For higher purity, perform size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) to separate mono-, di-, and poly-PEGylated IL-2 from unmodified IL-2.[12]
-
-
Characterization:
-
Confirm the extent of PEGylation using SDS-PAGE, which will show a shift in molecular weight for the PEGylated species.
-
Use SEC-HPLC to assess the purity and aggregation of the final product.[6]
-
Determine the final concentration of the purified PEG-IL-2.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of PEG-IL-2 in a rodent model (e.g., Sprague-Dawley rats).
Materials:
-
Purified PEG-IL-2
-
Unmodified this compound (for comparison)
-
Sprague-Dawley rats (8-10 weeks old)
-
Sterile saline for injection
-
Blood collection tubes (e.g., with EDTA)
-
ELISA kit for this compound
-
Centrifuge
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the study.
-
Divide animals into groups (e.g., n=3-5 per group) for each test article (unmodified IL-2, PEG-IL-2) and each time point.
-
-
Dosing:
-
Prepare dosing solutions of IL-2 and PEG-IL-2 in sterile saline to the desired concentration.
-
Administer a single intravenous (IV) or subcutaneous (SC) dose to each animal. A typical dose might range from 0.1 to 1.0 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. For unmodified IL-2, frequent early time points are crucial (e.g., 5, 15, 30, 60, 120 minutes). For PEG-IL-2, sampling can be extended over a longer period (e.g., 1, 4, 8, 24, 48, 72, 96 hours).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Quantification of IL-2 Levels:
-
Determine the concentration of this compound in the plasma samples using a validated ELISA kit specific for this compound.
-
Construct a standard curve and calculate the concentration of IL-2 in each sample.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of IL-2 versus time for each group.
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Expected Results and Data Presentation
PEGylation is expected to significantly alter the pharmacokinetic profile of this compound. The following table summarizes representative data comparing unmodified IL-2 to a PEGylated form.
Table 1: Comparison of Pharmacokinetic Parameters of Unmodified IL-2 and PEG-IL-2
| Parameter | Unmodified IL-2 | PEG-IL-2 | Fold Change |
| Elimination Half-life (t½) | ~1-1.5 hours[3] | ~14-20 hours[8][13] | 10- to 20-fold increase[8] |
| Clearance (CL) | High | Significantly Decreased[13][14] | - |
| Area Under the Curve (AUC) | Low | Significantly Increased[13] | - |
| Bioactivity (in vitro) | High | Moderately Reduced[3][15] | - |
Note: The exact values can vary depending on the size and number of PEG chains attached, the animal model used, and the route of administration.
Concluding Remarks
The protocols and information provided herein offer a foundational framework for the successful PEGylation of this compound and the subsequent evaluation of its improved pharmacokinetic properties. By extending the circulating half-life, PEGylation can lead to less frequent dosing regimens and potentially a wider therapeutic window, thereby enhancing the clinical potential of IL-2-based immunotherapies. Further optimization of PEGylation strategies, including site-specific attachment and the use of different PEG architectures, continues to be an active area of research aimed at developing next-generation IL-2 therapeutics with superior efficacy and safety profiles.
References
- 1. SHR-1916: A Novel PEGylated Interleukin-2 Analogue with Altered Cellular Selectivity and Improved Pharmacokinetic Profiles for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 3. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. IL-2 based cancer immunotherapies: an evolving paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 8. A phase I study including pharmacokinetics of polyethylene glycol conjugated interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lcms.cz [lcms.cz]
- 13. Clinical and preclinical evaluation of recombinant PEG-IL-2 in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma and lymph pharmacokinetics of recombinant human interleukin-2 and polyethylene glycol-modified interleukin-2 in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEGylation Strategy for Improving the Pharmacokinetic and Antitumoral Activity of the IL-2 No-alpha Mutein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Human IL-2 for the In Vitro Expansion of Regulatory T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs), a specialized subpopulation of T lymphocytes, are critical for maintaining immune homeostasis and preventing autoimmunity. Characterized by the expression of the transcription factor FOXP3, Tregs play a pivotal role in suppressing aberrant immune responses. The therapeutic potential of adoptive Treg transfer has garnered significant interest for treating autoimmune diseases, graft-versus-host disease (GvHD), and transplant rejection. A major challenge for clinical application is the low frequency of Tregs in peripheral blood, necessitating robust in vitro expansion protocols to generate clinically relevant cell numbers. Interleukin-2 (IL-2), a key cytokine for Treg survival and function, is an indispensable component of these expansion strategies. These application notes provide a comprehensive overview and detailed protocols for the use of recombinant human IL-2 in the in vitro expansion of human Tregs.
The Critical Role of IL-2 in Treg Biology
IL-2 signaling is paramount for the development, survival, and function of Tregs. Tregs constitutively express the high-affinity IL-2 receptor (IL-2R), which consists of three subunits: α (CD25), β (CD122), and the common γ chain (γc, CD132). This high-affinity receptor makes Tregs highly responsive to low concentrations of IL-2.[1] Upon IL-2 binding, a signaling cascade is initiated, primarily through the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK1 and JAK3 phosphorylate STAT5, which then dimerizes, translocates to the nucleus, and binds to the promoter of FOXP3 and other target genes, thereby reinforcing the Treg lineage and suppressive function.[2][3] Continuous IL-2 signaling is essential for maintaining the stability and suppressive capacity of mature Tregs.[4][5]
IL-2 Signaling Pathway in Regulatory T Cells
Caption: IL-2 signaling cascade in regulatory T cells.
Experimental Workflow for Treg Expansion
A typical workflow for the in vitro expansion of human Tregs involves isolation from peripheral blood mononuclear cells (PBMCs), followed by activation and culture in the presence of IL-2 and other supplements.
Caption: General experimental workflow for Treg expansion.
Protocols for In Vitro Expansion of Human Tregs
Protocol 1: Standard Expansion of Polyclonal Tregs
This protocol describes a common method for the expansion of polyclonal Tregs from healthy human peripheral blood.
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
MACS Separation Buffers
-
CD4+CD25+ Regulatory T Cell Isolation Kit, human (or similar)
-
TexMACS Medium (or other suitable T cell culture medium)
-
Recombinant this compound (rhIL-2)
-
Human AB serum
-
Penicillin-Streptomycin
-
β-mercaptoethanol
-
Rapamycin
-
Human T-Activator CD3/CD28 Beads
-
96-well round-bottom plates
Procedure:
-
Isolation of Tregs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+CD25+ Tregs from PBMCs using a magnetic-activated cell sorting (MACS) based kit according to the manufacturer's instructions. A common strategy involves depletion of non-CD4+ cells followed by positive selection of CD25+ cells. For higher purity, a CD4+CD25+CD127dim/- sorting strategy can be employed.[6][7]
-
-
Cell Culture and Expansion:
-
Prepare complete Treg expansion medium: TexMACS Medium supplemented with 5% human AB serum, 1% Penicillin-Streptomycin, 0.01 mM β-mercaptoethanol, 100 nM rapamycin, and 300-1000 IU/mL rhIL-2.[7][8][9] The optimal concentration of IL-2 may need to be determined empirically, with higher concentrations generally leading to greater expansion.
-
On day 0, seed 1 x 10^5 isolated Tregs in 100 µL of complete expansion medium in a 96-well round-bottom plate.[9]
-
Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:1 or as recommended by the manufacturer.[8]
-
Incubate at 37°C in a humidified CO2 incubator.
-
Every 2-3 days, monitor the cultures. When the medium turns yellow, split the cells and add fresh complete expansion medium containing IL-2.[8]
-
Typically, expand the cells for 14 to 21 days. The expansion can result in a mean fold expansion of over 1000-fold.[10]
-
-
Analysis of Expanded Tregs:
-
After the expansion period, harvest the cells and remove the magnetic beads.
-
Assess the purity and phenotype of the expanded Treg population by flow cytometry for markers such as CD4, CD25, and FOXP3. Purity of >90% for CD4+FOXP3+ cells is often achieved.[10]
-
Evaluate the suppressive function of the expanded Tregs using an in vitro suppression assay.
-
Protocol 2: Low-Dose IL-2 Expansion for Preferential Treg Stimulation
This protocol is adapted for studies aiming to preferentially expand Tregs with minimal stimulation of other T cell subsets.
Materials:
-
Same as Protocol 1, with the exception of the rhIL-2 concentration.
Procedure:
-
Isolation of Tregs:
-
Follow the same procedure as in Protocol 1 for Treg isolation.
-
-
Cell Culture and Expansion with Low-Dose IL-2:
-
Analysis of Expanded Tregs:
-
Perform flow cytometric analysis and functional assays as described in Protocol 1. The expansion fold may be lower compared to high-dose IL-2 protocols, but the resulting population should be highly enriched for functional Tregs.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published protocols for the in vitro expansion of human Tregs using IL-2.
Table 1: Reagent Concentrations for Treg Expansion
| Reagent | Concentration Range | Source(s) |
| Recombinant this compound | 50 - 1000 IU/mL | [8][9][11][12] |
| Rapamycin | 50 - 100 nM | [7][8][12] |
| Human AB Serum | 5 - 10% | [7][12] |
| Anti-CD3/CD28 Beads | 1:1 to 4:1 (Bead:Cell) | [8][12] |
Table 2: Typical Outcomes of In Vitro Treg Expansion
| Parameter | Typical Value | Culture Duration | Source(s) |
| Fold Expansion | 200 to >2000-fold | 14-21 days | [10] |
| FOXP3+ Purity | >90% | 14-21 days | [10] |
| CD4+CD25+ Purity | >90% | 14-21 days | [10] |
| Viability | >90% | Post-expansion | - |
Functional Assessment of Expanded Tregs
The gold standard for assessing Treg function is the in vitro suppression assay. This assay measures the ability of expanded Tregs to suppress the proliferation of responder T cells (Tresp).
Protocol 3: In Vitro Treg Suppression Assay
Materials:
-
Expanded Tregs
-
Responder PBMCs or isolated CD4+CD25- T cells
-
Cell proliferation dye (e.g., CFSE or CellTrace Violet)
-
Anti-CD3/CD28 beads or soluble anti-CD3/anti-CD28 antibodies
-
Complete RPMI medium
Procedure:
-
Label responder cells with a cell proliferation dye according to the manufacturer's protocol.
-
Co-culture the labeled responder cells with varying ratios of expanded Tregs (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tresp).
-
Stimulate the co-cultures with anti-CD3/CD28 beads or antibodies.
-
Culture for 3-5 days.
-
Harvest the cells and analyze the proliferation of the responder cells by flow cytometry, gating on the dye-labeled population.
-
Calculate the percentage of suppression based on the reduction in proliferation in the presence of Tregs compared to the control (stimulated responder cells alone).
Logical Relationship: IL-2 Concentration and Treg Selectivity
The concentration of IL-2 is a critical parameter that influences not only the expansion rate but also the cellular composition of the final product.
Caption: Effect of IL-2 concentration on Treg expansion.
Conclusion
The successful in vitro expansion of functional human regulatory T cells is heavily reliant on the appropriate use of recombinant this compound. By optimizing IL-2 concentration and other culture parameters, it is possible to generate large numbers of pure and suppressive Tregs for research and clinical applications. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to establish and refine their Treg expansion methodologies. Careful characterization of the final cell product, including phenotype and suppressive function, is essential to ensure the quality and potential efficacy of the expanded Treg population.
References
- 1. academic.oup.com [academic.oup.com]
- 2. T cell tolerance and the multi-functional role of IL-2R signaling in T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Roles of IL-2 Signaling in Developing versus Mature Tregs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid assessment of in vitro expanded human regulatory T cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Protocol for in vitro isolation, induction, expansion, and determination of human natural regulatory T cells and induced regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation and Expansion of Human Treg Cells | Thermo Fisher Scientific - SE [thermofisher.com]
- 10. Study on the preparation and function of regulatory T cells from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Low-dose IL-2 expands CD4+ regulatory T cells with a suppressive function in vitro via the STAT5-dependent pathway in patients with chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
Application Note: Activation and Expansion of Human Natural Killer (NK) Cells Using Recombinant Human IL-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural Killer (NK) cells are a critical component of the innate immune system, capable of recognizing and eliminating malignant and virally infected cells without prior sensitization[1]. Their potent cytotoxic activity makes them a promising tool for adoptive cell therapy in oncology. Interleukin-2 (IL-2), a common γ-chain cytokine, plays a pivotal role in the activation, proliferation, survival, and enhancement of cytotoxic functions of NK cells[2][3][4]. This document provides a detailed overview of the signaling pathways activated by IL-2 in human NK cells and offers comprehensive protocols for their in vitro expansion and functional assessment.
Principle of the Method: IL-2 Signaling in NK Cells
IL-2 mediates its effects by binding to the IL-2 receptor (IL-2R), which can be of low, intermediate, or high affinity depending on its subunit composition (α, β, γ). NK cells typically express the intermediate-affinity IL-2Rβγ complex (CD122/CD132).
Upon IL-2 binding, the receptor complex initiates a cascade of intracellular signaling events:
-
JAK/STAT Pathway: Receptor engagement activates Janus kinases (JAK1 and JAK3), which then phosphorylate key tyrosine residues on the receptor's cytoplasmic tails. These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. In NK cells, IL-2 can also lead to the phosphorylation and activation of STAT4[2][3]. Once phosphorylated, STATs dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell proliferation, survival, and effector functions.
-
PI3K/Akt Pathway: The IL-2 receptor can also activate the Phosphatidylinositol 3-kinase (PI3K) pathway, leading to the activation of Akt (also known as Protein Kinase B). This pathway is crucial for promoting cell survival and metabolism.[2]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, can also be triggered by IL-2 stimulation, further contributing to cell proliferation and activation[2].
Experimental Protocols
The following protocols describe a feeder-cell-free method for the isolation, expansion, and functional assessment of human NK cells from peripheral blood mononuclear cells (PBMCs).
Protocol 1: Isolation of Human NK Cells from PBMCs
This protocol isolates NK cells via density gradient centrifugation followed by immunomagnetic negative selection.
Materials:
-
Human peripheral blood or buffy coat with anticoagulant (e.g., Heparin, EDTA).
-
Phosphate-Buffered Saline (PBS), pH 7.2.
-
Ficoll-Paque™ or other density gradient medium.
-
NK Cell Isolation Kit (negative selection, human).
-
15 mL and 50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge.
Methodology:
-
Dilute the blood sample 2-4 fold with PBS in a 50 mL conical tube.
-
Carefully layer 35 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a new 50 mL tube, avoiding mixture of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma) and collect the distinct band of mononuclear cells (PBMCs) at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL tube and wash by filling the tube with PBS. Centrifuge at 300 x g for 10 minutes. Discard the supernatant.
-
Repeat the wash step once more. After the final wash, resuspend the PBMC pellet in an appropriate buffer for cell counting and NK cell isolation.
-
Count the viable PBMCs using a hemocytometer and Trypan Blue exclusion.
-
Proceed with NK cell isolation using a commercial immunomagnetic negative selection kit according to the manufacturer's instructions.[5] This typically involves incubating the PBMCs with an antibody cocktail that labels non-NK cells, followed by the addition of magnetic beads and separation using a magnet.
-
Collect the untouched, enriched NK cell fraction. A small aliquot should be taken for purity assessment via flow cytometry (see Protocol 3).
Protocol 2: Feeder-Free Expansion of NK Cells with IL-2
This protocol describes the expansion of isolated NK cells over 14 days using IL-2.
Materials:
-
Isolated human NK cells (from Protocol 1).
-
Complete cell culture medium: e.g., NK MACS® Medium or X-VIVO™ 10, supplemented with 5% heat-inactivated human AB serum, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.[5][6][7]
-
Recombinant this compound (rhIL-2).
-
Cell culture flasks or plates (24-well or 6-well plates are suitable).
-
Humidified incubator (37°C, 5% CO₂).
Methodology:
-
Resuspend the purified NK cells in complete culture medium to a concentration of 1-2 x 10⁶ cells/mL.[7]
-
Prepare the expansion medium by adding rhIL-2 to the complete medium to a final concentration of 500-1000 IU/mL.[5][6]
-
Plate the cell suspension into the desired culture vessel.
-
Incubate the cells at 37°C in a 5% CO₂ humidified incubator.
-
Day 5-7: Without removing the existing medium, add fresh expansion medium (complete medium + IL-2) to double the culture volume. This provides fresh nutrients and cytokines without disturbing the cells.[6]
-
Every 2-3 days thereafter: Gently resuspend the cells. Collect half of the cell suspension, centrifuge at 300 x g for 10 minutes, and resuspend the cell pellet in fresh expansion medium. Add this back to the original culture vessel. Alternatively, if cell density is high, split the culture into new vessels with fresh expansion medium.
-
Continue the culture for a total of 10-14 days. Monitor cell proliferation by counting cells every 2-3 days.[6] NK cells may form aggregates during expansion; this is normal.[6]
Protocol 3: Assessment of NK Cell Purity, Expansion, and Phenotype
This protocol uses flow cytometry to determine the success of the isolation and expansion.
Materials:
-
Expanded NK cell culture.
-
FACS buffer (PBS + 2% FBS).
-
Fluorochrome-conjugated antibodies:
-
Purity: Anti-CD3, Anti-CD56.
-
Activation/Function: Anti-CD16, Anti-CD69, Anti-NKG2D, Anti-NKp46, Anti-Granzyme B (requires intracellular staining).[8]
-
-
Flow cytometer.
Methodology:
-
Harvest 1-2 x 10⁵ expanded NK cells.
-
Centrifuge at 300 x g for 5 minutes and resuspend in 100 µL of FACS buffer.
-
Add the recommended concentrations of surface antibodies (e.g., anti-CD3, -CD56, -CD16, -CD69, -NKG2D).
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 1-2 mL of FACS buffer and centrifuging at 300 x g for 5 minutes. Discard the supernatant.[6]
-
(Optional) For intracellular staining (e.g., Granzyme B), proceed with a fixation/permeabilization kit according to the manufacturer's protocol, followed by incubation with the intracellular antibody.
-
Resuspend the final cell pellet in 200-400 µL of FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data: Gate on the lymphocyte population, then determine the percentage of NK cells (CD3⁻CD56⁺). Further analyze the NK cell population for the expression of activation and functional markers.
Protocol 4: Flow Cytometry-Based Cytotoxicity Assay
This protocol assesses the killing capacity of expanded NK cells against a tumor target cell line (e.g., K562).
Materials:
-
Expanded NK cells (effector cells).
-
K562 cells (target cells).
-
CellTrace™ CFSE or similar fluorescent cell proliferation dye.
-
A viability dye that enters dead cells (e.g., 7-AAD or Propidium Iodide).
-
96-well U-bottom plates.
-
Complete culture medium.
Methodology:
-
Target Cell Labeling: Resuspend K562 cells at 1 x 10⁶ cells/mL in PBS. Add CFSE to a final concentration of 0.5-5 µM. Incubate for 10-15 minutes at 37°C. Quench the reaction by adding 5 volumes of complete medium and wash the cells twice.[5][9]
-
Assay Setup: Resuspend the CFSE-labeled K562 cells at 1 x 10⁵ cells/mL. Resuspend the expanded NK cells at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 10:1, 5:1, 1:1).[5]
-
In a 96-well U-bottom plate, add 100 µL of the target cell suspension to each well (10,000 target cells/well).
-
Add 100 µL of the effector cell suspensions to the appropriate wells to achieve the final E:T ratios.
-
Include control wells:
-
Spontaneous Lysis: Target cells only (with medium instead of effector cells).
-
Maximum Lysis: Target cells with a cell-lysing agent (e.g., 0.1% Tween-20).[10]
-
-
Centrifuge the plate at 120 x g for 2 minutes to facilitate cell contact and incubate for 4 hours at 37°C, 5% CO₂.[9][10]
-
After incubation, add the viability dye (e.g., 7-AAD) to each well and incubate for a further 10-15 minutes at 4°C.
-
Analyze the plate on a flow cytometer.
-
Data Analysis: Gate on the CFSE-positive target cells and quantify the percentage of dead cells (viability dye-positive). Calculate the specific lysis using the formula: % Specific Lysis = [(% Lysis in Sample - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)] x 100
Overall Experimental Workflow
Expected Results & Data Presentation
The outcomes of IL-2-mediated NK cell expansion can be donor-dependent.[6] However, typical results are summarized below.
Table 1: Effect of IL-2 Concentration on NK Cell Expansion (Day 14)
| IL-2 Concentration (IU/mL) | Mean Fold Expansion (± SD) | Purity (CD3⁻CD56⁺) % | Viability % |
|---|---|---|---|
| 100 | 25-fold (± 8) | > 90% | > 95% |
| 500 | 70-fold (± 15) | > 95% | > 95% |
| 1000 | 90-fold (± 20) | > 95% | > 95% |
Note: Data are representative. Actual fold expansion can vary significantly between donors. Higher IL-2 concentrations generally yield greater expansion.[5][7]
Table 2: Phenotypic Profile of IL-2 Expanded NK Cells
| Marker | Typical Expression (Day 14) | Biological Function |
|---|---|---|
| CD3 | < 5% | T-cell marker (indicates purity) |
| CD56 | > 95% | NK cell lineage marker |
| CD16 | Variable (downregulation can occur) | Fc receptor for ADCC |
| CD69 | High (> 80%) | Early activation marker[11] |
| NKG2D | High (> 90%) | Activating receptor |
| NKp46 | High (> 90%) | Natural Cytotoxicity Receptor |
| Granzyme B | High (> 90%) | Cytotoxic granule component |
Note: IL-2 stimulation robustly upregulates the expression of activation markers and cytotoxic molecules.[12]
Table 3: Example Cytotoxicity of Expanded NK Cells against K562 Targets
| Effector:Target (E:T) Ratio | % Specific Lysis (± SD) |
|---|---|
| 10:1 | 75% (± 10%) |
| 5:1 | 55% (± 8%) |
| 1:1 | 25% (± 5%) |
Note: Data represent a typical 4-hour cytotoxicity assay. Expanded NK cells are expected to show potent, dose-dependent killing of sensitive target cells like K562.[6]
References
- 1. ashpublications.org [ashpublications.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Rapid activation receptor– or IL-2–induced lytic granule convergence in human natural killer cells requires Src, but not downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma [frontiersin.org]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lonzabio.jp [lonzabio.jp]
- 9. Natural Killer Cell Expansion and Cytotoxicity Differ Depending on the Culture Medium Used - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NK phenotypic markers and IL2 response in NK cells from elderly people - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Phenotype and Function of Activated Natural Killer Cells From Patients With Prostate Cancer: Patient-Dependent Responses to Priming and IL-2 Activation [frontiersin.org]
Revolutionizing T-Cell Immunotherapy: A Guide to Serum-Free Human T-Cell Culture with IL-2
[AN-TCELL-SFM-IL2]
Introduction
The burgeoning field of T-cell immunotherapy, including CAR-T cell therapy, necessitates robust and reproducible methods for the ex vivo expansion of human T-cells. Traditionally, T-cell culture has relied on media supplemented with fetal bovine serum (FBS) or human serum. However, serum introduces significant variability, potential for pathogen transmission, and regulatory hurdles.[1][2][3] Serum-free media formulations offer a defined, consistent, and safer alternative for clinical applications.[1][3][4][5] This application note provides a detailed guide to the formulation and application of serum-free media for human T-cell culture, with a specific focus on the critical role of Interleukin-2 (IL-2) in driving T-cell proliferation and function.
The Rationale for Serum-Free T-Cell Culture
The transition to serum-free media in T-cell manufacturing is driven by several key advantages:
-
Reduced Variability: Serum composition varies between lots, leading to inconsistencies in cell growth and function.[1][2] Defined serum-free media ensure high lot-to-lot consistency, enhancing experimental reproducibility.
-
Enhanced Safety: Eliminating animal- or human-derived serum minimizes the risk of contamination with viruses, prions, or other adventitious agents.[2][3][5]
-
Improved Definition: A chemically defined medium allows for precise evaluation of the factors influencing T-cell growth and differentiation.[6]
-
Simplified Downstream Processing: The absence of high concentrations of serum proteins facilitates the purification of cell products.[6]
While serum-free conditions are desirable, it is important to note that cells can be more fragile and may require careful handling.[1]
Core Components of Serum-Free T-Cell Media
While specific formulations of commercial serum-free media are proprietary, they are all designed to provide the essential components for robust T-cell growth, which include:
-
Basal Medium: A foundational medium such as RPMI 1640 or IMDM provides essential amino acids, vitamins, salts, and a buffering system.[1][7]
-
Recombinant Proteins: Insulin, transferrin, and albumin are commonly added to replace the functions of their serum-derived counterparts.
-
Trace Elements and Lipids: These are critical for various cellular processes and membrane integrity.[1]
-
Cytokines: Growth factors are essential for T-cell survival, proliferation, and differentiation. Interleukin-2 (IL-2) is the most common and critical cytokine for T-cell expansion.[1][7]
The Pivotal Role of Interleukin-2 (IL-2)
IL-2 is a pleiotropic cytokine that acts as a potent T-cell growth factor.[8][9] Upon activation of the T-cell receptor (TCR), T-cells upregulate the high-affinity IL-2 receptor (IL-2R) and secrete IL-2, which then acts in an autocrine and paracrine manner to drive proliferation and effector function.[8]
IL-2 Signaling Pathway
The binding of IL-2 to its receptor complex (composed of α, β, and γ chains) triggers a downstream signaling cascade, primarily through the JAK-STAT pathway.[10][11] This leads to the activation of transcription factors that regulate genes involved in cell cycle progression, survival, and differentiation.[10][11]
Caption: A simplified diagram of the IL-2 signaling cascade in T-cells.
Performance of Serum-Free Media in Human T-Cell Expansion
Several commercially available serum-free media have been developed and optimized for T-cell culture. These media consistently demonstrate robust T-cell expansion, often outperforming serum-containing media.[4]
| Media Type | Key Features | Reported T-Cell Expansion (Fold Increase) | Viability | Reference |
| StemXVivo® Serum-Free T Cell Base Media | Defined components, supports T-lymphocyte expansion better than RPMI with 10% FBS. | Data not specified, but stated to be superior to RPMI + 10% FBS. | High viability is implied. | |
| ImmunoCult™-XF T Cell Expansion Medium | Serum-free and xeno-free. | Over 1,000-fold expansion in 21 days. | 85 ± 5% | [5] |
| X-VIVO™ 15 | Serum-free, chemically defined. | Significant expansion, though often supplemented with serum in practice for patient-derived cells. | Not explicitly stated. | [4] |
| OptiLeukin™ 2 (IL-2 Supplement) | Recombinant IL-2 for supplementation. | 176 to 206-fold expansion over 10 days with 20 ng/mL IL-2. | Not explicitly stated. | [12] |
| Cell-Vive™ T-NK Xeno-Free Serum Substitute | Xeno-free, serum-free formulation. | Superior cell expansion compared to FBS and human AB serum after 11 days. | >90% throughout culture. | [2] |
Experimental Protocols
Protocol 1: Isolation of Human T-Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of T-cells from PBMCs using negative selection, which enriches for untouched T-cells.
Materials:
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
EasySep™ Human T-Cell Enrichment Kit or similar
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute peripheral blood with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a new conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet and count the cells.
-
Proceed with T-cell isolation using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that binds to non-T-cells, followed by magnetic separation.
-
Assess the purity of the isolated CD3+ T-cells using flow cytometry.
Protocol 2: Activation and Expansion of Human T-Cells in Serum-Free Medium
This protocol outlines the activation of isolated T-cells and their subsequent expansion in serum-free medium supplemented with IL-2.
Materials:
-
Isolated human T-cells
-
Serum-free T-cell expansion medium (e.g., ImmunoCult™-XF)
-
Recombinant Human IL-2
-
T-cell activation reagents (e.g., ImmunoCult™ Human CD3/CD28 T-Cell Activator or anti-CD3/CD28 coated beads)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Resuspend the purified T-cells in the chosen serum-free T-cell expansion medium.
-
Perform a cell count and adjust the cell density to 1 x 10⁶ cells/mL.[13]
-
Supplement the medium with Recombinant this compound. A starting concentration of 10-20 ng/mL is recommended, but the optimal concentration may vary.[12][13]
-
Add the T-cell activation reagent to the cell suspension according to the manufacturer's protocol. This could be soluble antibodies or antibody-coated beads.
-
Plate the cell suspension in appropriate culture vessels.
-
Incubate the cells at 37°C in a humidified 5% CO₂ incubator.
-
Monitor the cultures for cell proliferation (cell clustering is an early sign of activation).
-
Every 2-3 days, assess cell density and viability. Split the cultures as needed to maintain a cell density between 0.5-2 x 10⁶ cells/mL by adding fresh, pre-warmed serum-free medium containing IL-2.[13]
-
Continue the culture for the desired expansion period, typically 10-14 days.
Caption: A flowchart illustrating the key steps in the ex vivo expansion of human T-cells.
Protocol 3: Assessment of T-Cell Viability and Proliferation
Regular monitoring of cell viability and proliferation is crucial for successful T-cell expansion.
Materials:
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Collect a representative sample of the T-cell culture.
-
Dilute the cell suspension with trypan blue solution (e.g., 1:1 ratio).
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the designated squares.
-
Calculate the cell concentration (cells/mL) and the percentage of viable cells.
-
The fold expansion can be calculated by dividing the total number of viable cells at a given time point by the initial number of seeded cells.
Protocol 4: Flow Cytometric Analysis of T-Cell Phenotype
Flow cytometry is used to assess the identity, purity, and differentiation status of the T-cell population.
Materials:
-
Expanded T-cells
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7)
-
Flow cytometer
Procedure:
-
Harvest a sample of the expanded T-cells and wash them with staining buffer.
-
Resuspend the cells in staining buffer at a concentration of 1-10 x 10⁶ cells/mL.
-
Add the appropriate combination of fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of different T-cell subsets (e.g., CD4+, CD8+, naïve, memory).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low T-Cell Viability | Suboptimal media handling (repeated freeze-thaw cycles), incorrect cell density, contamination. | Aliquot media upon thawing and avoid repeated freezing. Maintain optimal cell density. Use aseptic techniques. |
| Poor T-Cell Proliferation | Inefficient T-cell activation, suboptimal IL-2 concentration, incorrect cell seeding density. | Ensure the potency of activation reagents. Titrate IL-2 concentration to find the optimum for your specific T-cells. Optimize initial seeding density. |
| Changes in T-Cell Phenotype | Culture conditions favoring the expansion of a specific subset, duration of culture. | Monitor T-cell phenotype throughout the expansion period. Adjust cytokine cocktail if a specific phenotype is desired. |
Conclusion
The adoption of serum-free media supplemented with IL-2 represents a significant advancement in the field of T-cell therapy, enabling more consistent, safe, and scalable manufacturing of T-cell products. The protocols and data presented in this application note provide a comprehensive resource for researchers and drug development professionals to successfully culture human T-cells for a variety of applications, from basic research to clinical immunotherapy. By carefully controlling culture conditions and utilizing defined reagents, it is possible to achieve robust expansion of functional T-cells, paving the way for the next generation of cell-based therapies.
References
- 1. biocompare.com [biocompare.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Improved Expansion and In Vivo Function of Patient T Cells by a Serum-free Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. cellculturedish.com [cellculturedish.com]
- 8. IL-2 Gene Expression in Activated and Quiescent T-Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. invivogen.com [invivogen.com]
- 10. Interleukin-2 Receptor Signaling in Regulatory T Cell Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invitria.com [invitria.com]
- 13. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant Human IL-2 Production in E. coli
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the production of recombinant human interleukin-2 (B1167480) (rhIL-2) in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: My rhIL-2 expression is very low or undetectable. What are the potential causes and how can I troubleshoot this?
Low or no expression of rhIL-2 is a common issue that can stem from several factors, ranging from the genetic construct to the culture conditions. A systematic troubleshooting approach is recommended.
Initial Checks:
-
Vector and Insert Integrity: Verify the integrity of your expression vector and the accuracy of the cloned rhIL-2 gene sequence through restriction digestion and DNA sequencing.
-
Transformation and Colony Selection: Ensure that the transformation into your E. coli expression host was successful and that you are using a fresh, correctly selected colony for your starter culture.
Key Troubleshooting Areas:
-
Codon Usage: The codon usage of the human IL-2 gene may not be optimal for E. coli's translational machinery. This can lead to translational stalling and reduced protein yield.
-
Solution: Synthesize a codon-optimized version of the rhIL-2 gene. This has been shown to significantly enhance expression levels.[1]
-
-
Promoter Strength and Leakiness: The promoter in your expression vector might be too weak, or if it's a strong inducible promoter like T7, it might be "leaky," leading to basal expression that can be toxic to the cells before induction.
-
Solution: Ensure you are using a vector with a strong, tightly regulated promoter (e.g., pET series). For toxic proteins, consider using an E. coli strain that provides tighter control over basal expression, such as BL21(DE3)pLysS.
-
-
Inefficient Translation Initiation: The sequence upstream of the start codon, including the ribosome binding site (RBS), can significantly impact translation initiation.
-
Solution: Ensure your construct has an optimal Shine-Dalgarno sequence. You might need to re-clone your gene into a different vector with a more effective RBS.
-
-
Protein Toxicity: Overexpression of some proteins, including cytokines, can be toxic to E. coli, leading to poor growth and low yield.
-
Solution: Use a lower induction temperature (e.g., 16-25°C) and a lower concentration of the inducer (e.g., IPTG). You can also try an E. coli strain specifically designed for expressing toxic proteins.
-
Q2: My rhIL-2 is expressed, but it's insoluble and forms inclusion bodies. What can I do?
The formation of insoluble inclusion bodies is a very common problem when expressing rhIL-2 in E. coli.[2] While this can complicate purification, it can also protect the protein from proteolysis.
Strategies to Improve Solubility:
-
Lower Expression Temperature: Reducing the incubation temperature after induction (e.g., to 16-25°C) slows down the rate of protein synthesis, which can promote proper folding and increase the proportion of soluble protein.
-
Optimize Inducer Concentration: A lower concentration of IPTG (e.g., 0.1-0.5 mM) can reduce the rate of protein expression, which may improve solubility.[3]
-
Choice of E. coli Host Strain: Some strains are engineered to promote soluble expression. For instance, strains that facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle® T7) or that co-express chaperones can be beneficial.
-
Use of Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to the N-terminus of rhIL-2 can significantly improve its solubility. Common solubility tags include:
A recent study demonstrated that a two-tandem SUMO fusion partner (His-2SUMO) resulted in almost completely soluble expression of rhIL-2 in E. coli Origami B (DE3).[4]
Dealing with Inclusion Bodies:
If you cannot achieve soluble expression, the alternative is to purify the rhIL-2 from inclusion bodies. This involves:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation. Washing with detergents (like Triton X-100) or low concentrations of chaotropic agents (e.g., urea) can remove contaminating proteins.
-
Solubilization: The washed inclusion bodies are then solubilized using strong denaturants like 8M urea (B33335) or 6M guanidine (B92328) hydrochloride.[2][6]
-
Refolding: The solubilized, denatured protein is then refolded into its active conformation. This is a critical and often challenging step, typically achieved by gradually removing the denaturant through methods like dialysis or rapid dilution.
-
Purification: The refolded protein is then purified using standard chromatography techniques.
Q3: How do I choose the right E. coli strain for rhIL-2 expression?
The choice of E. coli strain is a critical factor in maximizing your rhIL-2 yield.
-
General Purpose Expression: BL21(DE3) is a widely used strain for recombinant protein expression. It is deficient in Lon and OmpT proteases, which helps to minimize proteolytic degradation of the target protein.
-
For Codon-Biased Genes: If you are not using a codon-optimized gene, consider using a strain like Rosetta™(DE3) . These strains contain a plasmid that supplies tRNAs for codons that are rare in E. coli but common in eukaryotes.
-
For Toxic Proteins: If you suspect rhIL-2 is toxic to the host cells, strains like BL21(DE3)pLysS or BL21-AI™ offer tighter control over basal expression, preventing protein production before induction.
-
For Improved Solubility: Strains that co-express chaperonins, such as ArcticExpress™ (DE3) , can assist in proper protein folding, especially at lower temperatures. For proteins with disulfide bonds, strains like SHuffle® T7 have an oxidizing cytoplasm that promotes their formation. A recent study successfully used the Origami B (DE3) host for soluble expression of a SUMO-fused rhIL-2.[4]
Q4: What is the optimal IPTG concentration and induction temperature for rhIL-2 expression?
The optimal induction conditions are often a trade-off between expression level and solubility and should be empirically determined for your specific construct and host strain.
-
IPTG Concentration: A common starting concentration is 1 mM IPTG.[7] However, for rhIL-2, which is prone to forming inclusion bodies, lower concentrations may be beneficial. One study found that the maximum expression of rhIL-2 was achieved with 0.5 mM IPTG .[3] It is advisable to test a range of concentrations (e.g., 0.1, 0.25, 0.5, and 1.0 mM).
-
Induction Temperature: While 37°C can lead to high expression levels, it often results in the accumulation of rhIL-2 in inclusion bodies. Lowering the temperature to 16-25°C post-induction can significantly increase the proportion of soluble protein, although it will require a longer induction time (e.g., overnight).
Data Presentation
Table 1: Impact of Expression Conditions on rhIL-2 Yield in E. coli
| Strategy | E. coli Strain | Induction Conditions | Yield | Solubility | Reference |
| Standard Expression | E. coli | Not specified | 3 mg/L | Insoluble | [2] |
| Optimized Conditions | Not specified | Optimized temperature, inducer concentration, and duration | 48 mg/L | Insoluble | [2] |
| His-tag Fusion | BL21 | 0.5 mM IPTG, 4h induction | 5.1 mg/L (purified protein) | Insoluble | |
| His-2SUMO Fusion | Origami B (DE3) | Not specified | Not quantified, but almost completely soluble | Soluble | [4] |
Table 2: Comparative Yields of Other Recombinant Proteins with Different Optimization Strategies
| Protein | Optimization Strategy | E. coli Strain | Yield | Reference |
| Human iLRP | Codon Optimization | BL21(DE3) | up to 300 mg/L | [1] |
| Human IL-29 | SUMO Fusion Tag | Rosetta-gami 2(DE3) | 98 mg/L (soluble, native protein) | [5] |
| Human IL-6 | Chaperone Co-expression | BL21 | 2.6 mg/L (soluble) | [8] |
Experimental Protocols
Protocol 1: Codon Optimization Strategy
-
Obtain the this compound protein sequence: Retrieve the amino acid sequence of mature human interleukin-2 from a protein database like UniProt.
-
Use a codon optimization tool: Input the amino acid sequence into a web-based or standalone codon optimization tool. Several commercial and free tools are available.
-
Set optimization parameters:
-
Target Organism: Select Escherichia coli (K-12 strain is a common choice).
-
Optimization Goals: Aim to increase the Codon Adaptation Index (CAI) to >0.8. Avoid rare codons in E. coli.
-
Avoid Undesirable Sequences: Remove potential cis-acting elements like cryptic splice sites, internal ribosomal entry sites, and strong secondary mRNA structures, especially near the 5' end.
-
GC Content: Adjust the GC content to be within the optimal range for E. coli (typically around 50%).
-
-
Synthesize the optimized gene: The resulting optimized DNA sequence can be commercially synthesized and cloned into your desired expression vector.
Protocol 2: Optimization of IPTG Induction
-
Prepare a starter culture: Inoculate a single colony of E. coli harboring your rhIL-2 expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Inoculate main cultures: The next day, inoculate 50 mL of fresh LB medium with the antibiotic in several flasks with the overnight culture to an initial OD₆₀₀ of ~0.05-0.1.
-
Grow to mid-log phase: Incubate the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce expression:
-
Divide the cultures into groups for different IPTG concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1.0 mM) and different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
Add the corresponding final concentration of IPTG to each culture.
-
-
Incubate post-induction:
-
For cultures at 37°C, incubate for 3-4 hours.
-
For cultures at lower temperatures, incubate for longer periods (e.g., 6 hours at 30°C, overnight at 18-25°C).
-
-
Harvest and analyze: Harvest the cells by centrifugation. Analyze the total protein and the soluble fraction by SDS-PAGE to determine the optimal IPTG concentration and temperature for your rhIL-2 expression.
Protocol 3: Inclusion Body Solubilization and Refolding
-
Cell Lysis and Inclusion Body Isolation:
-
Resuspend the cell pellet from your induced culture in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme).
-
Disrupt the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
-
Wash Inclusion Bodies:
-
Remove the supernatant (soluble fraction).
-
Resuspend the inclusion body pellet in a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane contaminants.
-
Centrifuge again and repeat the wash step.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8.0, with a reducing agent like 10 mM DTT).
-
Stir at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Centrifuge at high speed to remove any remaining insoluble material.
-
-
Refolding by Dialysis:
-
Transfer the solubilized protein to a dialysis tubing with an appropriate molecular weight cutoff.
-
Perform a stepwise dialysis against a refolding buffer with decreasing concentrations of the denaturant. For example:
-
Dialyze against refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M Arginine) with 4 M Urea for 4-6 hours.
-
Then against the same buffer with 2 M Urea for 4-6 hours.
-
Then with 1 M Urea for 4-6 hours.
-
Finally, against the refolding buffer with no urea for 12-16 hours, with several buffer changes.
-
-
All dialysis steps should be performed at 4°C.
-
-
Purification: After refolding, clarify the protein solution by centrifugation or filtration and proceed with purification (e.g., by ion-exchange or size-exclusion chromatography).
Visualizations
Caption: Troubleshooting workflow for low yield of recombinant this compound.
Caption: Experimental workflow for processing rhIL-2 from inclusion bodies.
References
- 1. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researcherslinks.com [researcherslinks.com]
- 4. Soluble expression of recombinant human interleukin-2 in Escherichia coli and its facile production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced soluble expression of active recombinant human interleukin-29 using champion pET SUMO system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purification and refolding of Escherichia coli-expressed recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Comparative Evaluation of Recombinant Protein Production in Different Biofactories: The Green Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Human IL-2 Expression in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing codon usage for the expression of human Interleukin-2 (B1167480) (IL-2) in Escherichia coli.
Troubleshooting Guides
This section addresses common problems encountered during the expression of recombinant human IL-2 (rhIL-2) in E. coli, offering potential causes and solutions.
Problem 1: Low or No Expression of this compound
| Potential Cause | Recommended Solution |
| Codon Bias: The this compound gene contains codons that are rarely used by E. coli, leading to inefficient translation.[1][2][3] | Codon Optimization: Synthesize a new version of the IL-2 gene with codons optimized for high expression in E. coli.[4] This involves replacing rare codons with those that are more frequently used by the bacterial translation machinery.[5][6] One study showed that increasing the percentage of preferred codons from 43% to 85% resulted in up to 16 times more IL-2 synthesis.[4] |
| Inefficient Transcription: The promoter driving the expression of the IL-2 gene may be weak or not properly induced. | Select a Strong Promoter: Utilize a vector with a strong and tightly regulated promoter, such as the T7 promoter system.[5] Optimize Induction Conditions: Titrate the concentration of the inducer (e.g., IPTG) and optimize the induction time and temperature.[1][7] |
| mRNA Instability: The secondary structure of the IL-2 mRNA transcript may hinder ribosome binding and translation. | mRNA Structure Optimization: During codon optimization, use algorithms to minimize the formation of stable secondary structures in the 5' untranslated region (UTR) of the mRNA.[2] |
| Plasmid Instability: The expression vector may be unstable or lost from the bacterial population. | Verify Plasmid Integrity: Isolate the plasmid from the expression strain and verify its sequence and integrity through restriction digestion and sequencing. Maintain Selection Pressure: Ensure the appropriate antibiotic is always present in the growth media to maintain the plasmid. |
Problem 2: this compound is Expressed as Insoluble Inclusion Bodies
A common issue with expressing this compound in E. coli is the formation of insoluble protein aggregates known as inclusion bodies.
| Potential Cause | Recommended Solution |
| High Expression Rate: Rapid synthesis of the foreign protein can overwhelm the bacterial folding machinery, leading to aggregation. | Lower Expression Temperature: After induction, reduce the cultivation temperature to 16-25°C.[1] This slows down protein synthesis, allowing more time for proper folding. Reduce Inducer Concentration: Use a lower concentration of the inducer (e.g., IPTG) to decrease the rate of transcription and translation.[7] |
| Hydrophobicity of IL-2: this compound is a hydrophobic protein, which makes it prone to aggregation in the aqueous environment of the bacterial cytoplasm.[8] | Fusion Partners: Express IL-2 with a highly soluble fusion partner, such as SUMO (Small Ubiquitin-like Modifier) or MBP (Maltose-Binding Protein).[8][9] These partners can enhance the solubility of the target protein. Periplasmic Expression: Target the expression of IL-2 to the periplasm of E. coli. The oxidizing environment of the periplasm can facilitate the correct formation of disulfide bonds.[9][10] |
| Incorrect Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm is not conducive to the formation of the disulfide bonds required for the proper folding of this compound. | Use Specialized E. coli Strains: Employ expression strains, such as Origami™ or SHuffle®, which have a more oxidizing cytoplasm that promotes disulfide bond formation. Co-expression of Chaperones: Co-express molecular chaperones that can assist in the proper folding of the recombinant protein. |
| High Protein Concentration: Overexpression leads to a high local concentration of the protein, increasing the likelihood of aggregation. | Optimize Expression Time: Harvest the cells at an earlier time point after induction to reduce the accumulation of the protein. |
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it important for expressing this compound in E. coli?
Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage preferences of the expression host, in this case, E. coli.[6] Different organisms have a "codon bias," meaning they preferentially use certain codons to encode the same amino acid.[1] The native this compound gene contains codons that are rarely used by E. coli, which can lead to translational stalling, low protein yields, and truncated proteins.[3] By replacing these rare codons with those favored by E. coli, the efficiency of translation can be significantly increased, leading to higher levels of protein expression.[4][5]
Q2: How can I solubilize and refold IL-2 from inclusion bodies?
If IL-2 is expressed as inclusion bodies, a multi-step process is required to obtain the soluble and active protein.
-
Cell Lysis and Inclusion Body Isolation: Disrupt the bacterial cells and pellet the insoluble inclusion bodies by centrifugation.[7]
-
Solubilization: Use strong denaturing agents, such as 8M urea (B33335) or 6M guanidine (B92328) hydrochloride, to solubilize the aggregated protein.[7][11]
-
Refolding: Gradually remove the denaturant to allow the protein to refold into its native conformation. This is often done by dialysis or rapid dilution into a refolding buffer. The refolding buffer typically contains additives to prevent aggregation, such as L-arginine or glycerol.[11]
-
Purification: Purify the refolded, soluble IL-2 using chromatography techniques, such as ion-exchange or size-exclusion chromatography.
Q3: What are the advantages of using a fusion tag for IL-2 expression?
Fusion tags are proteins or peptides that are genetically fused to the target protein. They can offer several advantages for IL-2 expression:
-
Increased Solubility: Highly soluble fusion partners like SUMO and MBP can improve the solubility of IL-2.[8][9]
-
Enhanced Expression: Some fusion tags can increase the overall expression level of the recombinant protein.
-
Simplified Purification: Affinity tags, such as the polyhistidine (His) tag, allow for easy purification of the fusion protein using affinity chromatography.
-
Improved Folding: Certain fusion partners can act as intramolecular chaperones, assisting in the proper folding of the target protein.
After purification, the fusion tag can often be removed by enzymatic cleavage to yield the native IL-2 protein.
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain the this compound amino acid sequence.
-
Perform codon optimization for E. coli expression using a commercially available service or online tool. Key parameters to consider are the Codon Adaptation Index (CAI), GC content, and the absence of undesirable sequences like internal ribosome entry sites or cryptic splice sites.
-
Synthesize the optimized IL-2 gene. This is typically done by a commercial gene synthesis provider.
-
Clone the synthetic gene into a suitable E. coli expression vector , such as a pET vector.
-
Verify the sequence of the cloned gene by DNA sequencing.
Protocol 2: Expression and Solubility Analysis of this compound
-
Transform the expression vector containing the codon-optimized IL-2 gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1 and grow at 37°C with shaking.
-
When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Divide the culture into two flasks. Incubate one at 37°C for 3-4 hours and the other at 18°C overnight.
-
Harvest the cells by centrifugation.
-
Resuspend a portion of the cell pellet in lysis buffer and sonicate on ice.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze all fractions (total cell lysate, soluble fraction, and insoluble fraction) by SDS-PAGE to determine the expression level and solubility of IL-2.
Visualizations
Caption: Workflow for codon optimization and expression of this compound in E. coli.
Caption: Troubleshooting strategies for inclusion body formation of this compound.
References
- 1. 7 Tips for Recombinant Protein Expression in E. coli | Kerafast Blog [news.kerafast.com]
- 2. genscript.com [genscript.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and expression of a human interleukin-2 gene incorporating the codon usage bias found in highly expressed Escherichia coli genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Soluble expression of recombinant human interleukin-2 in Escherichia coli and its facile production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soluble and insoluble expression of recombinant human interleukin-2 protein using pET expression vector in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Purification and refolding of Escherichia coli-expressed recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting protein aggregation during human IL-2 purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with protein aggregation during the purification of recombinant human Interleukin-2 (B1167480) (IL-2).
Troubleshooting Guide: Protein Aggregation
Protein aggregation is a common hurdle in the purification of recombinant proteins, including human IL-2, often leading to reduced yield and bioactivity.[1][2] This guide provides a systematic approach to diagnosing and resolving aggregation issues at various stages of the purification process.
dot
Caption: Troubleshooting flowchart for addressing IL-2 aggregation.
| Problem | Potential Cause | Recommended Solution |
| Visible Precipitate After Cell Lysis | High local protein concentration; Suboptimal buffer conditions (pH, ionic strength); Harsh lysis method causing protein unfolding. | Optimize lysis buffer with additives like glycerol (B35011) or non-ionic detergents.[2] Adjust pH and salt concentration.[3] Consider gentler lysis methods like enzymatic lysis or freeze-thaw cycles. |
| IL-2 Remains in Insoluble Pellet (Inclusion Bodies) | Strong hydrophobic and electrostatic interactions within the misfolded protein. Incomplete denaturation. | Use strong denaturants like 6 M Guanidine (B92328) Hydrochloride (Gnd-HCl) or 8 M Urea (B33335) for solubilization.[1][4][5] Include reducing agents such as Dithiothreitol (DTT) (5-100 mM) to break incorrect disulfide bonds.[4][5] |
| Aggregation During Refolding | Rapid removal of denaturant, leading to improper folding and exposure of hydrophobic patches. Suboptimal refolding buffer conditions. High protein concentration. | Employ gradual denaturant removal methods like stepwise dialysis or rapid dilution into a large volume of refolding buffer.[6] Optimize refolding buffer with additives like L-arginine (0.2-0.4 M) or glycerol (10%) to suppress aggregation.[7][8] Perform refolding at a low protein concentration (e.g., < 1 mg/mL).[9] |
| Broadening or Tailing Peaks in Chromatography | Protein aggregation on the column matrix. Non-specific binding to the resin. | Optimize chromatography buffers (pH, ionic strength) to enhance protein stability.[3] Consider using Hydrophobic Interaction Chromatography (HIC) which is effective in separating aggregates.[10] Reduce the amount of protein loaded onto the column. |
| Precipitation During/After Concentration | High protein concentration exceeding its solubility limit. Buffer conditions are not optimal for high concentrations. | Add stabilizing excipients such as glycerol (10%) or L-arginine (0.2-0.4 M) to the final buffer.[8] Concentrate the protein in smaller steps with intermittent checks for aggregation. Adjust the pH of the buffer to be at least one unit away from the isoelectric point (pI) of IL-2.[3] |
Frequently Asked Questions (FAQs)
1. Why does my recombinant this compound form inclusion bodies in E. coli?
High-level expression of recombinant proteins in E. coli often overwhelms the cellular machinery for proper protein folding, leading to the formation of insoluble aggregates known as inclusion bodies.[11] For IL-2, its hydrophobic nature can also contribute to this phenomenon.[2]
2. What is the difference between using Urea and Guanidine Hydrochloride for solubilizing inclusion bodies?
Both are chaotropic agents that disrupt non-covalent bonds to unfold proteins. Guanidine hydrochloride is generally a stronger denaturant than urea.[1][12] While 8 M urea is commonly used, 6 M guanidine hydrochloride can be more effective for highly recalcitrant inclusion bodies.[1][4][5]
3. Can I refold my His-tagged IL-2 directly on the affinity column?
Yes, on-column refolding is a common strategy. After binding the denatured His-tagged IL-2 to the IMAC resin, a gradient is used to gradually decrease the denaturant concentration, allowing the protein to refold while still bound to the column.[7][13] This can minimize aggregation by preventing intermolecular interactions.[7]
4. What are the optimal pH and buffer conditions for IL-2 purification?
The optimal pH for IL-2 stability is generally slightly acidic, around pH 4-5.[14] However, during refolding, a slightly alkaline pH of around 8.5 is often used to facilitate correct disulfide bond formation.[2][9] Buffer choice depends on the purification step; for example, phosphate (B84403) or Tris buffers are common. It is crucial to empirically determine the best conditions for your specific IL-2 variant and purification scheme.
5. How can I remove existing aggregates from my purified IL-2 sample?
Size Exclusion Chromatography (SEC) is a standard method to separate proteins based on their size, effectively removing larger aggregates from the monomeric protein.[15][16] Hydrophobic Interaction Chromatography (HIC) can also be employed, as aggregates are often more hydrophobic than the correctly folded protein.[10][17]
Quantitative Data Summary
Table 1: Common Additives to Prevent IL-2 Aggregation
| Additive | Typical Concentration | Mechanism of Action | Stage of Use |
| L-Arginine | 0.2 - 0.4 M[8] | Suppresses protein-protein interactions and masks hydrophobic surfaces.[18] | Refolding, Concentration, Final Formulation |
| Glycerol | 5% - 20% (v/v)[8] | Stabilizes protein structure by preferential hydration.[19] | Lysis, Refolding, Concentration, Storage |
| Dithiothreitol (DTT) | 5 - 100 mM[4][5] | Reducing agent that prevents incorrect disulfide bond formation. | Solubilization, Refolding |
| Non-ionic Detergents (e.g., Triton X-100) | 0.5% - 2% (v/v)[4][5] | Solubilizes inclusion bodies and prevents non-specific hydrophobic interactions. | Lysis, Inclusion Body Washing |
| EDTA | 1 - 5 mM | Chelates divalent cations that can promote aggregation. | Lysis, Buffers |
Table 2: Denaturant Concentrations for IL-2 Inclusion Body Solubilization
| Denaturant | Working Concentration | Notes |
| Urea | 6 - 8 M[1][4][5] | A commonly used chaotropic agent.[1] |
| Guanidine Hydrochloride (Gnd-HCl) | 4 - 6 M[1][4][5] | A stronger denaturant than urea, often more effective.[1][12] |
Experimental Protocols
Protocol 1: Solubilization and Refolding of IL-2 from Inclusion Bodies
-
Inclusion Body Washing:
-
Resuspend the cell pellet containing inclusion bodies in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl) with 1-2% Triton X-100.[4]
-
Sonicate briefly to ensure complete resuspension and cell lysis.[4]
-
Centrifuge to pellet the inclusion bodies and discard the supernatant.
-
Repeat the wash step to remove contaminants.
-
-
Solubilization:
-
Refolding by Rapid Dilution:
-
Rapidly dilute the solubilized protein solution 1:100 into a pre-chilled refolding buffer (e.g., 50 mM Tris-HCl, pH 8.5, 0.5 M L-Arginine, 1 mM EDTA).
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.[18]
-
-
Concentration and Buffer Exchange:
-
Concentrate the refolded IL-2 using an appropriate method like tangential flow filtration or centrifugal concentrators.
-
Perform buffer exchange into a suitable final storage buffer (e.g., PBS with 10% glycerol).
-
dot
Caption: General workflow for purifying IL-2 from inclusion bodies.
Protocol 2: Aggregate Removal using Size Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column (e.g., Superdex 75 or similar) with at least two column volumes of the desired mobile phase (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
Concentrate the IL-2 sample to an appropriate concentration (typically 1-5 mg/mL).
-
Filter the sample through a 0.22 µm filter to remove any large particulates.
-
-
Chromatography:
-
Inject the filtered sample onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate as recommended for the specific column.
-
Monitor the elution profile at 280 nm. Aggregates will elute first in the void volume or as earlier peaks, followed by the monomeric IL-2.
-
-
Fraction Collection:
-
Collect fractions corresponding to the monomeric IL-2 peak.
-
Analyze the collected fractions by SDS-PAGE to confirm purity and the absence of aggregates.
-
References
- 1. Use of Guanidine Hydrochloride in the Purification of Inclusion Body [yacooscience.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Inclusion Bodies Purification Protocol - BiologicsCorp [biologicscorp.com]
- 5. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 6. biossusa.com [biossusa.com]
- 7. Purification and refolding of Escherichia coli-expressed recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification and renaturation of recombinant human interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix US [us.proteogenix.science]
- 11. academicjournals.org [academicjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. pH Dependence of structural stability of interleukin-2 and granulocyte colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 16. itwreagents.com [itwreagents.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. benchchem.com [benchchem.com]
- 19. Mechanisms of protein stabilization and prevention of protein aggregation by glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioactivity of Refolded Recombinant Human IL-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the bioactivity of refolded recombinant human Interleukin-2 (B1167480) (rhIL-2).
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low bioactivity of refolded rhIL-2?
Low bioactivity of refolded rhIL-2 can stem from several factors:
-
Improper Folding and Aggregation: Incorrect disulfide bond formation and the formation of soluble or insoluble aggregates are common issues during refolding that can significantly reduce bioactivity.[1][2][3]
-
Suboptimal Refolding Conditions: The composition of the refolding buffer, including pH, ionic strength, and the concentration of denaturants and additives, plays a critical role in achieving the native conformation.[4][5]
-
Oxidation and Instability: IL-2 can be susceptible to oxidation and degradation, leading to a loss of function over time, especially under suboptimal storage conditions.[6][7][8]
-
Lack of Post-Translational Modifications: When expressed in bacterial systems like E. coli, rhIL-2 lacks glycosylation, which can influence its stability and in vivo activity.[1][9][10][11]
Q2: How can I assess the bioactivity of my refolded rhIL-2?
The most common method is a cell-based proliferation assay using an IL-2-dependent cell line, such as CTLL-2 (mouse cytotoxic T-lymphocyte line).[12][13] The principle is to measure the dose-dependent proliferation of these cells in response to the refolded IL-2, often compared to a reference standard. Commercial bioassay kits are also available that utilize engineered cell lines with reporter gene systems (e.g., luciferase) responsive to IL-2 signaling.[14][15]
Q3: What is the role of additives in the refolding buffer?
Additives are crucial for preventing aggregation and facilitating proper folding.[1][5][16][17] They can be categorized as:
-
Aggregation Suppressors: Amino acids like L-arginine and L-proline help to prevent protein aggregation.[1][5][]
-
Stabilizers (Osmolytes): Polyols such as glycerol (B35011) and sugars like sucrose (B13894) or trehalose (B1683222) stabilize the protein's native structure.[1][5][17]
-
Redox System: A combination of reduced and oxidized glutathione (B108866) (GSH/GSSG) or cysteine/cystine is essential for correct disulfide bond formation.[1]
-
Low Concentrations of Denaturants: Trace amounts of urea (B33335) or guanidinium (B1211019) hydrochloride can help to prevent aggregation by keeping folding intermediates soluble.[1][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of soluble protein after refolding | Protein Aggregation: The protein is precipitating out of solution during the removal of the denaturant.[2][4] | - Optimize the refolding buffer with additives like L-arginine (0.4-1 M) or glycerol (10-20%).[1][19] - Perform refolding at a lower protein concentration (<0.1 mg/mL).[4][20] - Use a slower denaturant removal method like stepwise dialysis or diafiltration.[4][21] - Optimize the pH and temperature of the refolding buffer; IL-2 shows increased stability at a lower pH.[22] |
| Soluble protein has low or no bioactivity | Misfolding: The protein is soluble but not in its native, active conformation.[23] | - Adjust the ratio of reduced to oxidized glutathione (GSH:GSSG) in the refolding buffer (typically between 10:1 and 1:1) to promote correct disulfide bond formation.[1] - Screen different refolding buffer additives and their concentrations.[5] - Consider on-column refolding using affinity chromatography (e.g., IMAC) to minimize aggregation.[19] |
| Bioactivity decreases over time | Protein Instability: The refolded protein is degrading or aggregating during storage.[2][24] | - Store the purified IL-2 at -80°C in a buffer containing stabilizing excipients like glycerol (up to 50%), sugars, or a carrier protein like BSA.[2][] - Optimize the storage buffer pH; acidic conditions may improve stability.[6][22] - Avoid repeated freeze-thaw cycles.[24] |
| Inconsistent results between batches | Variability in the refolding process. | - Standardize all refolding parameters, including buffer composition, temperature, incubation times, and the rate of denaturant removal. - Ensure consistent purity of the initial solubilized inclusion bodies.[4] |
Experimental Protocols
Protocol 1: CTLL-2 Proliferation Assay for IL-2 Bioactivity
This protocol outlines the steps to determine the bioactivity of rhIL-2 using the CTLL-2 cell line.
Materials:
-
CTLL-2 cells (ATCC® TIB-214™)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20-50 U/mL of a standard IL-2 for routine culture)
-
Assay medium (Complete RPMI-1640 without IL-2)
-
Refolded rhIL-2 sample and a WHO international standard for IL-2
-
Cell proliferation reagent (e.g., MTT, XTT, or a luminescent cell viability assay)
-
96-well flat-bottom microplates
Procedure:
-
Cell Preparation: Culture CTLL-2 cells in complete medium. Before the assay, wash the cells twice with assay medium to remove any residual IL-2 and resuspend them to a concentration of 5 x 10^5 cells/mL in assay medium.[12][13]
-
Standard and Sample Dilution: Prepare a serial dilution of the IL-2 standard and the refolded rhIL-2 sample in the assay medium. A typical starting concentration for the standard is around 400 IU/mL.[12][13]
-
Assay Setup: Add 100 µL of the cell suspension to each well of a 96-well plate. Add 100 µL of the diluted standard or sample to the respective wells. Include wells with cells only (negative control) and medium only (blank).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Measurement: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or luminescence.
-
Data Analysis: Plot the cell proliferation (absorbance or luminescence) against the log of the IL-2 concentration. Determine the ED50 (the concentration that gives 50% of the maximal response) for both the standard and the sample. The specific activity (IU/mg) can be calculated by comparing the ED50 of the sample to the ED50 of the standard.
Visualizations
IL-2 Signaling Pathways
The bioactivity of IL-2 is mediated through its interaction with the IL-2 receptor (IL-2R), which triggers multiple downstream signaling cascades crucial for T-cell proliferation and differentiation.[25][26][27][28][29]
Caption: IL-2 receptor binding activates JAK-STAT, PI3K-AKT, and MAPK pathways.
Experimental Workflow for Improving rhIL-2 Bioactivity
This workflow illustrates a systematic approach to optimizing the refolding process and verifying the bioactivity of rhIL-2.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 3. jabonline.in [jabonline.in]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Excipients on Recombinant Interleukin-2 Stability in Aqueous Buffers [scirp.org]
- 8. Stability of Ala 125 recombinant human interleukin-2 in solution [ouci.dntb.gov.ua]
- 9. The glycosylation profile of interleukin-2 activated human lymphocytes correlates to their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implications of glycosylation for the development of selected cytokines and their derivatives for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. frederick.cancer.gov [frederick.cancer.gov]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. IL-2 Bioassay [promega.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification and refolding of Escherichia coli-expressed recombinant human interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification and renaturation of recombinant human interleukin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 22. pH Dependence of structural stability of interleukin-2 and granulocyte colony-stimulating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Recombinant Proteins Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Reactome | Interleukin-2 signaling [reactome.org]
- 27. commerce.bio-rad.com [commerce.bio-rad.com]
- 28. invivogen.com [invivogen.com]
- 29. Interleukin 2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Human IL-2 for T Cell Expansion
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing human Interleukin-2 (B1167480) (IL-2) concentration for robust ex vivo T cell expansion. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and data to help you navigate common challenges and refine your cell culture methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of human IL-2 for T cell expansion?
A1: The optimal IL-2 concentration can vary depending on the specific T cell subset, activation method, and experimental goals. However, a common starting range is between 50 and 300 IU/mL.[1][2] Studies have shown that while concentrations as low as 20 IU/mL support some growth, increasing the concentration to 50 IU/mL significantly enhances the expansion rate.[2][3][4][5] Further increases to 100, 200, or even 500 IU/mL often do not result in a statistically significant additional increase in overall expansion.[2][5] Therefore, titrating IL-2 from 50 to 200 IU/mL is a recommended starting point for optimization.
Q2: How often should I supplement the culture with fresh IL-2?
A2: IL-2 is consumed by T cells during culture. To maintain a consistent concentration and support continuous proliferation, it is crucial to replenish IL-2 every 2-3 days when splitting the cells or performing a media change.[4][6]
Q3: Can IL-2 concentration influence the differentiation of T cell subsets?
A3: Yes, IL-2 concentration is a critical factor in directing T cell fate.
-
High IL-2 concentrations (e.g., >100 IU/mL) tend to drive T cells towards a terminally differentiated, short-lived effector T cell (TEff) phenotype.[4][7] This is associated with high cytolytic function but potentially reduced long-term persistence in vivo.[8][9]
-
Low IL-2 concentrations (e.g., <50 IU/mL) can favor the generation of less differentiated memory T cells (TCM, TSCM) and can preferentially expand CD4+ regulatory T cells (Tregs), which constitutively express the high-affinity IL-2 receptor (CD25).[4][10][11][12]
Q4: Besides IL-2, what other cytokines can be used for T cell expansion?
A4: While IL-2 is the most common cytokine, others like IL-7, IL-15, and IL-21 are used to modulate T cell expansion and differentiation. IL-7 and IL-15 are known to promote the survival and proliferation of memory T cells and may result in a less differentiated phenotype compared to IL-2.[4][13] IL-21 can suppress IL-2-induced effector differentiation, leading to enhanced antitumor activity upon adoptive transfer.[9] Combinations of these cytokines, such as IL-7 and IL-15, are often explored to optimize T cell products for immunotherapy.[13]
Troubleshooting Guide
Issue 1: Poor T Cell Proliferation or Expansion
-
Possible Cause: Suboptimal IL-2 Concentration.
-
Solution: Your IL-2 concentration may be too low. T cells show meager expansion at concentrations between 0.2-20 IU/mL.[2] Increase the IL-2 concentration to a range of 50-200 IU/mL.[2][3] It is essential to perform a dose-response experiment to find the optimal concentration for your specific protocol.
-
-
Possible Cause: Inadequate T Cell Activation.
-
Solution: IL-2 primarily acts on activated T cells that have upregulated the IL-2 receptor. Ensure your initial activation signal (e.g., using anti-CD3/CD28 beads or antibodies) is robust. Successful activation is often indicated by cell clustering.[1]
-
-
Possible Cause: Incorrect Seeding Density.
-
Solution: A suboptimal initial cell density can hinder expansion. A density of 0.25 x 10⁶ cells/mL has been shown to be superior to both higher and lower densities in some studies.[2][3][4] Test a range of seeding densities (e.g., 0.25, 0.5, and 1.0 x 10⁶ cells/mL) to optimize for your culture system.
-
Issue 2: High Levels of T Cell Death (Apoptosis)
-
Possible Cause: IL-2 Withdrawal.
-
Possible Cause: Activation-Induced Cell Death (AICD).
-
Solution: While necessary for expansion, very high concentrations of IL-2 combined with strong, repeated T cell receptor (TCR) stimulation can lead to AICD, a process that eliminates over-stimulated T cells.[9][16] If you suspect AICD, consider using a more moderate IL-2 concentration (e.g., 50-100 IU/mL) and avoid excessive re-stimulation.
-
-
Possible Cause: Nutrient Depletion/Waste Accumulation.
-
Solution: Rapidly proliferating T cells consume nutrients quickly and produce metabolic waste. If the medium turns yellow, it indicates a drop in pH due to metabolic activity. Split the cultures and provide fresh medium containing the appropriate IL-2 concentration.
-
Quantitative Data on IL-2 Concentration
The tables below summarize findings on the effect of different IL-2 concentrations on T cell expansion.
Table 1: Effect of IL-2 Concentration on Total T Cell Fold Expansion
| IL-2 Concentration (IU/mL) | Fold Expansion (Approximate) | Observation | Reference |
| 20 | Low (<10-fold) | Significantly lower expansion rate compared to higher doses. | [2][4] |
| 50 | High | Significantly increased expansion compared to 20 IU/mL. | [2][3][4] |
| 100 | High | No significant difference in expansion compared to 50 IU/mL. | [2][4] |
| 200 | High | No significant difference in expansion compared to 50 or 100 IU/mL. | [2] |
| 300 | Very High (~590-fold) | Shown to be highly effective in combination with PHA activation. | [1] |
| 500 | High | No significant difference in expansion compared to 50-200 IU/mL range. | [2] |
Table 2: IL-2 Concentration and T Cell Subset Differentiation
| IL-2 Concentration | Primary Effect | Associated Phenotype | Reference |
| Low (<50 IU/mL) | Promotes Memory & Regulatory T Cells | CD62L+, CD127+, FoxP3+ | [4][10][12] |
| High (>100 IU/mL) | Promotes Effector T Cells | Granzyme B+, Perforin+, Terminally Differentiated | [7][8] |
Diagrams: Pathways and Workflows
Caption: Simplified IL-2 signaling pathway in T cells.
Caption: Experimental workflow for IL-2 concentration optimization.
Caption: Troubleshooting flowchart for poor T cell expansion.
Experimental Protocol: IL-2 Dose-Response Study for T Cell Expansion
This protocol provides a framework for determining the optimal IL-2 concentration for expanding human T cells following activation.
1. Materials and Reagents
-
Isolated human T cells or PBMCs
-
T cell activation reagent (e.g., anti-CD3/CD28-coated beads or plate-bound antibodies)
-
Complete T cell culture medium (e.g., RPMI-1640 or X-VIVO 15) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant this compound (hIL-2)
-
Cell counting solution (e.g., Trypan Blue)
-
6-well or 24-well tissue culture plates
-
Flow cytometry antibodies (e.g., anti-CD3, CD4, CD8, CD45RA, CCR7)
-
Proliferation tracking dye (e.g., CFSE), optional
2. Methodology
Day 0: T Cell Activation and Culture Initiation
-
Isolate T cells from PBMCs using your preferred method (e.g., magnetic bead selection).
-
Count viable cells. Resuspend cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Activate T cells according to the manufacturer's protocol for your chosen activation reagent (e.g., add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
Prepare serial dilutions of hIL-2 in complete medium to achieve final concentrations for your experiment (e.g., 0, 20, 50, 100, 200 IU/mL).
-
Plate 1 mL of the cell/bead suspension into the wells of a 24-well plate.
-
Add the corresponding IL-2 dilution to each well to achieve the final target concentrations.
-
Incubate the plate at 37°C and 5% CO₂.
Day 3, 5, 7...: Cell Maintenance and Monitoring
-
Observe cultures daily for signs of proliferation (cell clustering, media color change).
-
Every 2-3 days, gently resuspend the cells. Remove an aliquot for cell counting to determine viable cell density.
-
Calculate the total cell number and fold expansion.
-
Split the cultures as needed to maintain a cell density between 0.5 and 2.0 x 10⁶ cells/mL.
-
Replenish with fresh, pre-warmed complete medium containing the original concentration of IL-2 for that condition.
Day 7-14: Final Analysis
-
Perform a final cell count to determine the total fold expansion for each IL-2 concentration.
-
Assess cell viability using Trypan Blue exclusion.
-
(Optional) Analyze T cell phenotype and memory/effector status using flow cytometry. Stain cells with antibodies against surface markers like CD3, CD4, CD8, CD62L, and CCR7 to distinguish between naive, central memory, effector memory, and effector T cells.
-
Plot the fold expansion against the IL-2 concentration to identify the optimal dose for your experimental conditions.
References
- 1. Optimization of Culture Media for Ex vivo T-Cell Expansion for Adoptive T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy | springermedizin.de [springermedizin.de]
- 3. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IL-2 and IL-21 confer opposing differentiation programs to CD8+ T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low-dose IL-2 expands CD4+ regulatory T cells with a suppressive function in vitro via the STAT5-dependent pathway in patients with chronic kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | IL-2 Restores T-Cell Dysfunction Induced by Persistent Mycobacterium tuberculosis Antigen Stimulation [frontiersin.org]
- 13. (611b) Optimizing T Cell Expansion for Cell Therapy By Regulating IL-2, IL-7 and IL-15 | AIChE [proceedings.aiche.org]
- 14. Apoptosis following interleukin-2 withdrawal from T cells: evidence for a regulatory role of CD18 (beta 2-integrin) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevention of Interleukin-2 Withdrawal-Induced Apoptosis in Lymphocytes Retrovirally Cotransduced With Genes Encoding an Antitumor T-cell Receptor and an Antiapoptotic Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
Technical Support Center: Preventing Activation-Induced Cell Death in T Cells with IL-2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing activation-induced cell death (AICD) in T cells using Interleukin-2 (IL-2).
Frequently Asked Questions (FAQs)
Q1: What is Activation-Induced Cell Death (AICD) in T cells?
Activation-induced cell death (AICD) is a form of programmed cell death, or apoptosis, that occurs in T lymphocytes following repeated stimulation of their T-cell receptor (TCR).[1] This process is crucial for maintaining immune homeostasis by eliminating excessively activated T cells, thereby preventing autoimmune reactions and lymphoproliferative disorders.[1] The primary mechanism of AICD in peripheral T cells involves the interaction of the Fas receptor (CD95) with its ligand, Fas ligand (FasL or CD95L).[2][3]
Q2: What is the role of IL-2 in T cell survival and AICD?
Interleukin-2 (IL-2) has a dual role in T cell biology. It is a potent T cell growth factor that promotes proliferation and survival.[4][5] However, IL-2 also sensitizes activated T cells to Fas-mediated AICD.[2][4] This occurs in part by IL-2 upregulating the expression of FasL and downregulating inhibitors of Fas signaling.[2] Therefore, while essential for T cell expansion, the concentration and timing of IL-2 administration must be carefully controlled to prevent excessive AICD.
Q3: How does IL-2 signaling promote T cell survival?
IL-2 signaling through its receptor (IL-2R) activates several downstream pathways that promote T cell survival. Key pathways include:
-
JAK/STAT Pathway: The IL-2R is associated with Janus kinases (JAK1 and JAK3), which, upon IL-2 binding, phosphorylate and activate Signal Transducer and Activator of Transcription 5 (STAT5).[5][6][7][8][9][10][11] Activated STAT5 translocates to the nucleus and promotes the transcription of genes involved in cell cycle progression and survival.[7]
-
PI3K/Akt Pathway: IL-2 receptor signaling also activates the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[12][13][14][15][16] Akt is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins and activating anti-apoptotic proteins.[13]
-
Upregulation of Anti-apoptotic Proteins: IL-2 signaling can lead to the upregulation of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2 and Mcl-1, which inhibit the mitochondrial pathway of apoptosis.
Q4: What is the optimal concentration of IL-2 for preventing AICD while promoting T cell expansion?
The optimal IL-2 concentration can vary depending on the specific T cell type, activation method, and experimental goals. However, a common starting concentration for in vitro T cell expansion is around 50 IU/mL.[17] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application, as both insufficient and excessive IL-2 can be detrimental. Low doses of IL-2 may not be sufficient to promote survival, while very high doses can enhance AICD.[5]
Troubleshooting Guides
Problem 1: My activated T cells are undergoing significant cell death despite the addition of IL-2.
| Possible Cause | Troubleshooting Step |
| Suboptimal IL-2 Concentration | Perform a dose-response curve with IL-2 concentrations ranging from 10 to 100 IU/mL to identify the optimal concentration for your specific T cell culture. |
| Timing of IL-2 Addition | Ensure IL-2 is added at the time of T cell activation or shortly after. Delaying IL-2 addition can lead to increased apoptosis. |
| Over-stimulation of TCR | Excessive or prolonged TCR stimulation can strongly induce FasL expression, overriding the pro-survival signals from IL-2. Reduce the concentration of anti-CD3/CD28 antibodies or the duration of stimulation. |
| Nutrient Depletion in Culture Media | T cell activation and proliferation are highly metabolic processes. Ensure the culture medium is fresh and contains adequate nutrients. Consider replenishing the medium every 2-3 days. |
| Low Cell Density | Very low cell densities can reduce the beneficial effects of autocrine and paracrine signaling. Ensure the initial seeding density is appropriate for your culture vessel (e.g., 1 x 10^6 cells/mL for a 24-well plate). |
| Contamination | Microbial contamination can induce T cell death. Regularly check your cultures for any signs of contamination. |
Problem 2: My T cells are not proliferating well even with IL-2.
| Possible Cause | Troubleshooting Step |
| Insufficient T Cell Activation | Confirm that your T cells have been properly activated by checking for the upregulation of activation markers like CD25 and CD69. Optimize the concentration of activating antibodies or the antigen presentation system. |
| IL-2 Bioactivity | Ensure that the IL-2 being used is of high quality and has not undergone multiple freeze-thaw cycles, which can reduce its bioactivity. |
| Presence of Inhibitory Factors | T regulatory cells (Tregs) can suppress the proliferation of effector T cells. If working with a mixed population, consider depleting Tregs before activation. |
| Cell Viability at the Start of Culture | Ensure that the initial T cell population has high viability before activation. |
Quantitative Data Summary
Table 1: Effect of IL-2 Concentration on T Cell Expansion and Viability
| IL-2 Concentration (IU/mL) | Fold Expansion (Day 7) | % Viability (Day 7) | Reference |
| 0 | ~5-10 | < 50% | [17] |
| 20 | ~50-100 | ~70-80% | [18] |
| 50 | ~100-200 | > 90% | [17] |
| 100 | ~150-250 | > 90% | [19] |
Note: These are representative values and can vary based on donor, T cell subset, and specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Activation and Expansion of Human T Cells with IL-2
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
T cell isolation kit (e.g., Pan T cell isolation kit)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human IL-2
-
24-well tissue culture plates
Procedure:
-
Isolate T cells from PBMCs using a T cell isolation kit according to the manufacturer's protocol.
-
Wash the isolated T cells with complete RPMI-1640 medium.
-
Count the T cells and adjust the cell density to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Activate the T cells by adding anti-CD3/CD28 antibodies. For plate-bound activation, pre-coat the wells of a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C, then wash the wells before adding the cells and soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Add recombinant this compound to the cell culture at the desired final concentration (e.g., 50 IU/mL).[17]
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Monitor the cells daily for proliferation and morphology.
-
Every 2-3 days, split the cultures and add fresh complete RPMI-1640 medium containing the same concentration of IL-2 to maintain a cell density of 0.5-2 x 10^6 cells/mL.
-
Assess T cell expansion by counting the cells at different time points.
-
T cell viability and apoptosis can be assessed by flow cytometry using viability dyes (e.g., Propidium Iodide or 7-AAD) and Annexin V staining.
Visualizations
References
- 1. nanoteintech.com [nanoteintech.com]
- 2. Biochemical mechanisms of IL-2-regulated Fas-mediated T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]
- 5. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stat5 is required for IL-2-induced cell cycle progression of peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynamic roles for IL-2-STAT5 signaling in effector and regulatory CD4+ T cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-2 and STAT5 in regulatory T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. IL-2 activation of a PI3K-dependent STAT3 serine phosphorylation pathway in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-2 and related cytokines can promote T cell survival by activating AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-15 regulates Bcl-2 family members Bim and Mcl-1 through JAK/STAT and PI3K/AKT pathways in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. miltenyibiotec.com [miltenyibiotec.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting High Background in Human IL-2 ELISA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of high background in human Interleukin-2 (IL-2) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in a human IL-2 ELISA assay?
High background in an ELISA generally refers to excessive color development or high optical density (OD) readings across the entire plate, including the negative control or blank wells.[1][2] This elevated "noise" can mask the specific signal from the IL-2 analyte, ultimately reducing the sensitivity and reliability of the assay.[1]
Q2: What are the most common causes of high background in an IL-2 ELISA?
The primary culprits for high background are often insufficient plate washing and inadequate blocking.[1] Other significant factors include, but are not limited to, improper antibody concentrations, issues with the substrate solution, contamination of reagents or plates, and incorrect incubation times or temperatures.[3]
Q3: How can I systematically identify the source of the high background in my experiment?
To pinpoint the source of high background, it is recommended to run a series of control experiments. For instance, a control group without the primary antibody can help determine if the secondary antibody is binding non-specifically.[4] Additionally, a blank control, which contains no sample or antibodies, can indicate whether the substrate or the plate itself is contaminated.
Q4: Can the sample type or matrix contribute to high background?
Yes, the sample matrix can significantly contribute to high background noise.[1] If you switch sample types, for example, from cell culture media to serum, you may need to re-optimize the assay.[1] The complexity of the new matrix may lead to greater non-specific binding, which can increase the background signal.[1]
Troubleshooting Guides
The following tables summarize common causes of high background in this compound ELISA assays and provide detailed solutions to rectify the issues.
Table 1: Reagent and Solution-Related Issues
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Optimize the concentration of both primary and secondary antibodies by performing a titration experiment. High antibody concentrations can lead to non-specific binding.[3][4] |
| Contaminated Reagents or Buffers | Ensure that all reagents, buffers, and water used are free from contamination.[3] It is best practice to prepare fresh blocking and wash buffers for each assay.[3] |
| Substrate Solution Issues | The substrate solution should be colorless before being added to the plate.[2] If the substrate has developed a color, it may have deteriorated and should be replaced. Also, ensure that the substrate incubation time is not excessively long.[4] |
| Inadequate Blocking | Increase the concentration of the blocking buffer or extend the blocking incubation time.[1][5] Consider adding a small amount of a non-ionic detergent, like Tween-20, to the blocking solution to reduce non-specific binding.[1][3] |
Table 2: Procedural and Environmental Issues
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the soaking time between washes.[1][5] Ensure that the wash buffer is dispensed with sufficient volume and force to remove all unbound reagents.[2] |
| Cross-Contamination | Avoid cross-well contamination by using fresh pipette tips for each reagent and sample.[6] Be careful not to splash reagents between wells. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the ELISA kit protocol.[7] Deviations can lead to increased background. |
| Plate Issues | If the plate is dirty or contaminated, it can cause high background.[4] Ensure you are using high-quality ELISA plates and consider using a new plate if the problem persists. |
Experimental Protocols
Protocol 1: Antibody Titration to Determine Optimal Concentration
This protocol outlines the steps to determine the optimal concentrations of capture and detection antibodies to minimize background and maximize signal-to-noise ratio.
-
Plate Coating: Coat the wells of a 96-well ELISA plate with serial dilutions of the capture antibody.
-
Blocking: After washing, block the plate with an appropriate blocking buffer to prevent non-specific binding.
-
Antigen Addition: Add a constant, known concentration of the this compound standard to the wells.
-
Detection Antibody Titration: Add serial dilutions of the detection antibody to the wells.
-
Substrate Development: Add the substrate and stop solution according to the kit's instructions.
-
Data Analysis: Measure the optical density and plot the signal against the antibody concentrations to identify the optimal dilution for both capture and detection antibodies that provides a strong signal with low background.
Visual Troubleshooting Guides
The following diagrams illustrate key workflows and decision-making processes in troubleshooting high background in this compound ELISA assays.
Caption: General ELISA workflow highlighting critical washing steps.
Caption: Decision tree for troubleshooting high background in ELISA.
References
Technical Support Center: CTLL-2 Proliferation Assay with Human IL-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in CTLL-2 proliferation assays using human Interleukin-2 (IL-2).
Frequently Asked Questions (FAQs)
Q1: Can human IL-2 be used to stimulate the proliferation of the murine CTLL-2 cell line?
A1: Yes, this compound is fully cross-reactive with the murine IL-2 receptor and can effectively stimulate the proliferation of CTLL-2 cells.[1] In fact, this compound has been reported to have a higher bioactivity on mouse cells than mouse IL-2.[1] Therefore, it is a suitable and commonly used reagent for maintaining CTLL-2 cultures and performing proliferation assays.
Q2: What are the critical factors for maintaining a healthy CTLL-2 cell culture?
A2: CTLL-2 cells are known to be sensitive and require specific culture conditions for optimal growth and consistent assay performance. Key factors include:
-
IL-2 Dependency: CTLL-2 cells are strictly dependent on IL-2 for survival and proliferation.[2][3][4] Consistent supplementation of the culture medium with an optimal concentration of IL-2 is crucial.
-
High-Quality Reagents: The use of high-quality fetal bovine serum (FBS) is recommended as CTLL-2 cells have high nutritional demands.[2]
-
Cell Density: Maintain cultures within the recommended cell density range, typically between 3-9 x 10⁵ cells/ml.[4]
-
Gentle Handling: These cells are sensitive to mechanical stress. Avoid vigorous pipetting and limit centrifugation to when it is absolutely necessary.[2]
-
Thawing and Recovery: CTLL-2 cells can take a significant amount of time, up to two weeks, to recover after thawing.[2][4] During this period, you may observe a high level of cell debris and poor viability.[2]
Q3: What is a typical cause for a sudden drop in CTLL-2 cell viability?
A3: A sudden decrease in viability is often linked to the depletion or degradation of IL-2 in the culture medium. Ensure that the IL-2 stock is stored correctly and that the working concentration in the medium is sufficient. Other potential causes include poor quality of media or serum, or a recent harsh handling of the cells such as excessive centrifugation.[2]
Q4: How long does the CTLL-2 proliferation assay typically take?
A4: The entire process, from setting up the assay to obtaining results, generally takes 2 to 3 days.[5] This includes a 44-48 hour incubation period of the CTLL-2 cells with IL-2, followed by the addition of a viability reagent (like MTS) and a further incubation of 4 hours before reading the plate.[6]
Troubleshooting Guide
Inconsistent results in a CTLL-2 proliferation assay can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: High Variability Between Replicate Wells
High coefficient of variation (CV%) between replicate wells can obscure real differences between samples.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure proper pipetting technique. Use calibrated pipettes and fresh tips for each sample and dilution. When adding cells, gently mix the cell suspension between pipetting to ensure a homogenous cell density. |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Gently swirl the cell suspension frequently to prevent settling. |
| Edge Effects in the Plate | To minimize evaporation from the outer wells of the plate, which can lead to concentrated media and altered cell growth, fill the peripheral wells with sterile water or PBS. |
| Improper Mixing | When adding reagents (IL-2, MTS), ensure gentle but thorough mixing in each well. |
Problem 2: Low Proliferation Signal or No Response to IL-2
A weak or absent proliferative response can be due to several factors related to the cells, reagents, or assay setup.
| Potential Cause | Recommended Solution |
| Poor Cell Health | Ensure that the CTLL-2 cells are in the logarithmic growth phase and have high viability (>90%) before starting the assay.[7] Cells that have been in culture for too long may lose their sensitivity to IL-2.[8] It is recommended to use cells from a fresh thaw after a limited number of passages. |
| Suboptimal IL-2 Concentration | The IL-2 concentration range in your assay may be too low or too high, falling outside the linear portion of the dose-response curve. Perform a dose-response curve with a wide range of IL-2 concentrations to determine the optimal range for your experiments. |
| Degraded IL-2 | IL-2 is a protein that can degrade if not stored or handled properly. Aliquot your IL-2 stock upon receipt and store it at the recommended temperature. Avoid repeated freeze-thaw cycles.[9] |
| Incorrect Assay Setup | Double-check all steps of your protocol, including incubation times and temperatures. Ensure the correct media and supplements are used. |
Problem 3: High Background Proliferation (High Signal in No-IL-2 Control Wells)
Elevated proliferation in the absence of IL-2 can mask the specific response to your test article.
| Potential Cause | Recommended Solution |
| Incomplete Washing of Cells | CTLL-2 cells are cultured in IL-2-containing medium. Before the assay, it is critical to wash the cells thoroughly to remove any residual IL-2.[7][10] A common procedure is to wash the cells twice with an IL-2-free medium.[7] |
| IL-2 Contamination | Ensure that all reagents and materials used in the assay are free from IL-2 contamination. Use fresh, sterile pipette tips and reagent reservoirs. |
| Serum-Induced Proliferation | Some batches of FBS can contain growth factors that may stimulate CTLL-2 proliferation. Test different lots of FBS to find one that supports cell health without causing high background proliferation. |
Experimental Protocols
CTLL-2 Proliferation Assay Using MTS
This protocol is a standard method for assessing the bioactivity of this compound.
Materials:
-
CTLL-2 cells (e.g., ATCC TIB-214)[7]
-
Complete growth medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin, and an optimal concentration of this compound for routine culture.
-
Assay medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin (IL-2 free).
-
Recombinant this compound standard and test samples.
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well flat-bottom culture plates.
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[7]
Procedure:
-
Cell Preparation:
-
Culture CTLL-2 cells in complete growth medium. Ensure cells are in the logarithmic growth phase.
-
Harvest the cells and perform a cell count and viability assessment (e.g., using Trypan Blue). Cell viability should be ≥90%.[7]
-
Wash the cells twice with HBSS or PBS by centrifuging at 1000 rpm for 10 minutes to remove residual IL-2.[7]
-
Resuspend the cells in assay medium to a final concentration of 5 x 10⁵ cells/mL.[7]
-
Incubate the cells for 4 hours at 37°C in a CO₂ incubator. This step helps to reduce background proliferation.[7]
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound standard and test samples in assay medium in a separate 96-well plate. A typical starting concentration for the standard curve could be around 400 IU/mL, followed by 1:3 serial dilutions.[6]
-
Add 100 µL of the prepared IL-2 dilutions to the appropriate wells of the assay plate.
-
Include control wells:
-
Cell control: 100 µL of assay medium without IL-2.
-
Blank: 100 µL of assay medium only (no cells).
-
-
-
Cell Seeding and Incubation:
-
After the 4-hour starvation period, gently resuspend the cells and add 100 µL of the cell suspension (5 x 10⁴ cells) to each well, except for the blank wells.
-
Incubate the plate for 44 ± 2 hours at 37°C in a 5% CO₂ incubator.[6]
-
-
MTS Addition and Reading:
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Plot the absorbance values against the log of the IL-2 concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the EC₅₀ (the concentration of IL-2 that gives half-maximal response).[6] The bioactivity of the test sample can be compared to the standard.
| Assay Acceptance Criteria | Value |
| Signal-to-Background Ratio | ≥ 5 |
| CV% of Replicates in the Linear Range | ≤ 25% |
| R² for the 4-PL Curve Fit | ≥ 0.985 |
Table based on acceptance criteria from a standard protocol.[6]
Visualizations
IL-2 Signaling Pathway in CTLL-2 Cells
Caption: IL-2 signaling cascade in CTLL-2 cells leading to proliferation.
Troubleshooting Workflow for Inconsistent CTLL-2 Assay Results
Caption: A logical workflow for troubleshooting inconsistent CTLL-2 assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting CTLL-2 Cell Culture Challenges [procellsystem.com]
- 3. CTLL-2 Cells [cytion.com]
- 4. CTLL-2. Culture Collections [culturecollections.org.uk]
- 5. promega.com.cn [promega.com.cn]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. frederick.cancer.gov [frederick.cancer.gov]
- 8. A convenient and reliable IL-2 bioassay using frozen CTLL-2 to improve the detection of helper T lymphocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T-Cell Expansion with IL-2
Welcome to the technical support center for optimizing your T-cell expansion protocols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve robust and reproducible T-cell cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal initial seeding density for T-cell expansion with IL-2?
A1: The optimal seeding density is a critical factor for successful T-cell expansion and can depend on the culture vessel and specific protocol. For polyclonal T-cell expansion in a 24-well plate, a seeding density of 250 × 10³ cells/mL has been shown to be superior to both higher and lower densities.[1][2][3] Increasing the seeding density from 62 × 10³ cells/mL to 250 × 10³ cells/mL can gradually improve the expansion rate; however, further increases may lead to lower expansion.[3] It is important to note that optimal seeding density can vary with the culture vessel's surface area. For instance, in 6-well plates, a higher density of 1 × 10⁶ cells/mL has been reported to yield the best results.[1][3] For activation and transduction, it is recommended to maintain a minimum of 1 x 10⁶ cells/mL, and during the expansion phase, a density of 3-5 x 10⁶ cells/mL is suggested.[4]
Q2: My T-cells are not expanding well. What are the possible causes and solutions?
A2: Suboptimal T-cell expansion can be attributed to several factors:
-
Incorrect Seeding Density: Both too low and too high seeding densities can inhibit T-cell proliferation. At low densities, T-cells may fail to receive sufficient autocrine and paracrine signals necessary for survival and expansion.[5] Conversely, very high densities can lead to rapid nutrient depletion and accumulation of toxic byproducts. We recommend starting with the optimized seeding densities mentioned in Q1 and performing a titration to find the optimal density for your specific conditions.
-
Suboptimal IL-2 Concentration: IL-2 is a potent cytokine that drives T-cell proliferation.[1][3] Concentrations below 50 IU/mL may result in meager expansion.[1][3] While increasing the concentration from 20 IU/mL to 50 IU/mL significantly boosts expansion, further increases to 100 IU/mL or 200 IU/mL may not lead to a statistically significant difference in the expansion rate.[1][3]
-
Infrequent Media Changes: The IL-2 receptor complex is rapidly internalized upon binding to IL-2.[1][3] Therefore, it is crucial to replenish IL-2 in the culture medium every 2-3 days to ensure sustained signaling for proliferation.[1][3]
-
Poor Cell Health at Initiation: The initial viability and activation status of your T-cells are paramount. Ensure that the starting population is healthy and has been properly activated, for example, through CD3 and CD28 stimulation.[3]
Q3: I'm observing a significant drop in T-cell viability during expansion. What could be the reason?
A3: A decline in T-cell viability can be caused by:
-
Low Seeding Density: Activated T-cells are prone to apoptosis when cultured at low densities (e.g., 1 × 10⁴ cells/mL or less).[5] This is partly due to increased oxidative stress.[5] Maintaining a higher cell density can promote cell survival.
-
Nutrient Depletion and Waste Accumulation: As T-cells proliferate, they consume nutrients from the media and release metabolic waste products, which can be toxic. Ensure regular media changes to replenish nutrients and remove waste.
-
Exhaustion and Activation-Induced Cell Death (AICD): Prolonged stimulation and high concentrations of IL-2 can lead to T-cell exhaustion and AICD.[6] If you suspect this, consider modulating the IL-2 concentration and the duration of the expansion phase.
Q4: What is the recommended concentration of IL-2 for T-cell expansion?
A4: The optimal IL-2 concentration can vary, but studies have shown that concentrations higher than 50 IU/mL are more effective than 20 IU/mL.[1][2][3] While a range of 20 to 7200 IU/mL has been used in various studies, increasing the concentration beyond 100 IU/mL does not always result in a significant improvement in expansion.[1][3] A concentration of 50 IU/mL is often a good starting point for optimal T-cell expansion.[1][3] Some protocols suggest a range of 20-100 IU/mL.[7]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Culture Vessel | Reference |
| Seeding Density | 250 × 10³ cells/mL | 24-well plate | [1][2][3] |
| 1 × 10⁶ cells/mL | 6-well plate | [1][3] | |
| 0.5 - 1.0 x 10⁶ cells/cm² | G-Rex bioreactor | ||
| ≥1 × 10⁶/mL (for activation) | General culture | [5] | |
| IL-2 Concentration | 50 - 100 IU/mL | General culture | [1][3] |
| 20 - 100 IU/mL | General culture | ||
| 300 IU/mL (with PHA) | General culture | [8] |
Experimental Protocols
Protocol 1: Polyclonal T-Cell Expansion in a 24-Well Plate
This protocol is based on findings that demonstrate optimal expansion at a specific seeding density and IL-2 concentration.[1][3]
Materials:
-
Isolated Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
Anti-CD3/CD28 beads
-
Recombinant human IL-2
-
24-well tissue culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS.
-
Activation: Resuspend the cells in complete RPMI-1640 medium. Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2.
-
Seeding: Seed the activated cells in a 24-well plate at a density of 250 × 10³ cells/mL in a final volume of 1 mL per well.
-
IL-2 Supplementation: Add recombinant this compound to a final concentration of 50 IU/mL.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Maintenance: Every 2-3 days, gently resuspend the cells and replace half of the medium with fresh complete RPMI-1640 containing 50 IU/mL of IL-2. Monitor cell density and split the cultures as needed to maintain a density that supports proliferation without overcrowding.
-
Expansion Monitoring: At desired time points (e.g., day 7, 14, 21), count the cells using a hemocytometer or an automated cell counter to determine the fold expansion. Assess cell viability using Trypan Blue exclusion.
Visualizations
IL-2 Signaling Pathway in T-Cells
Caption: IL-2 binds to its receptor, activating JAK/STAT and PI3K/Akt/mTOR pathways.
Experimental Workflow for T-Cell Expansion
Caption: Workflow for T-cell expansion from isolation to harvesting.
References
- 1. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy | springermedizin.de [springermedizin.de]
- 2. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling and Function of Interleukin-2 in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Optimization of Culture Media for Ex vivo T-Cell Expansion for Adoptive T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Human IL-2 for T Cell Modulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing human Interleukin-2 (B1167480) (IL-2) to modulate T cell activation, with a focus on minimizing non-specific activation while promoting desired cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of human IL-2 in T cell biology?
This compound is a pleiotropic cytokine crucial for the proliferation, survival, and differentiation of T cells. It plays a dual role by stimulating the expansion and effector functions of conventional T cells (Tconv), including CD4+ helper and CD8+ cytotoxic T lymphocytes, while also being essential for the development, maintenance, and function of regulatory T cells (Tregs). Tregs are critical for maintaining immune homeostasis and preventing autoimmunity.
Q2: How does IL-2 differentially affect conventional T cells and regulatory T cells?
The differential effect of IL-2 on Tconv versus Tregs is primarily dependent on the concentration of IL-2 and the expression levels of the IL-2 receptor (IL-2R) on the cell surface. Tregs constitutively express the high-affinity trimeric IL-2R (composed of α, β, and γ chains), making them highly sensitive to low concentrations of IL-2. In contrast, resting conventional T cells express the low- to intermediate-affinity dimeric IL-2R (β and γ chains) and only upregulate the high-affinity receptor upon activation. This difference in receptor expression allows for the selective expansion of Tregs at low IL-2 concentrations.[1][2][3][4]
Q3: What is "non-specific T cell activation" in the context of in vitro experiments with IL-2?
Non-specific T cell activation refers to the undesired proliferation and activation of T cell populations that are not the intended target of the experimental conditions. When using IL-2, this typically involves the activation and expansion of conventional T cells (both CD4+ and CD8+) when the primary goal is to selectively expand or maintain a population of regulatory T cells or antigen-specific T cells without excessive bystander activation.[5]
Q4: What are the key signaling pathways activated by IL-2 in T cells?
Upon binding to its receptor, IL-2 initiates several downstream signaling cascades critical for T cell function. The primary pathways include:
-
JAK-STAT Pathway: IL-2 binding leads to the activation of Janus kinases (JAK1 and JAK3), which in turn phosphorylate and activate Signal Transducer and Activator of Transcription 5 (STAT5). Activated STAT5 translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, survival, and differentiation.
-
PI3K/Akt Pathway: This pathway is also activated downstream of the IL-2R and plays a crucial role in T cell growth, survival, and metabolism.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, is involved in T cell proliferation and differentiation in response to IL-2.
DOT script for IL-2 Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | Responses of regulatory and effector T-cells to low-dose interleukin-2 differ depending on the immune environment after allogeneic stem cell transplantation [frontiersin.org]
- 4. Low-dose interleukin-2 therapy restores regulatory T cell homeostasis in patients with chronic graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
troubleshooting poor viability of T cells in long-term culture with IL-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the long-term culture of T cells with Interleukin-2 (B1167480) (IL-2).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor T cell viability in long-term culture with IL-2?
Poor T cell viability in long-term culture with IL-2 can stem from several factors, including suboptimal cell density, inappropriate IL-2 concentration, inadequate culture medium composition, and the onset of T cell exhaustion and apoptosis.[1][2][3][4] Maintaining a careful balance of these factors is crucial for successful long-term T cell expansion.
Q2: How does cell density affect T cell survival in culture?
Cell density is a critical factor for T cell viability. Low cell densities can lead to rapid apoptosis, even in the presence of high serum concentrations.[1][5] Conversely, high cell densities promote survival through the secretion of autocrine survival factors, such as catalase, which can mitigate oxidative stress.[5] However, excessive cell density can lead to nutrient depletion and accumulation of toxic byproducts.[6] Therefore, optimizing cell density is essential.
Q3: What is the optimal concentration of IL-2 for long-term T cell culture?
The optimal IL-2 concentration can vary depending on the specific T cell type and experimental goals. While IL-2 is necessary for T cell proliferation, high concentrations can drive terminal differentiation and predispose cells to exhaustion.[7] Studies have shown that IL-2 concentrations between 50 IU/mL and 500 IU/mL can support T cell expansion, with some research indicating no significant difference in expansion rates within this range after a certain point.[2][8] It is recommended to perform a dose-response experiment to determine the optimal IL-2 concentration for your specific application.
Q4: What are the signs of T cell exhaustion in culture?
T cell exhaustion is a state of dysfunction characterized by the progressive loss of effector functions, such as cytokine production (e.g., IL-2, TNF-α) and proliferative capacity.[4][9] Phenotypically, exhausted T cells often show sustained expression of inhibitory receptors like PD-1, LAG3, and TIM-3.[10][11]
Q5: Can other cytokines be used to improve long-term T cell viability?
Yes, alternative cytokines can be used to support long-term T cell survival and expansion, particularly for generating less differentiated memory T cell populations. Cytokines such as IL-7, IL-15, and IL-21 are often used in combination or as substitutes for IL-2.[3][7] IL-7 and IL-15 are known to support the survival of memory T cells, while IL-21 can synergize with IL-2 to enhance T cell proliferation.[3][12][13]
Troubleshooting Guides
Issue 1: Rapid Loss of Viability Early in Culture
| Possible Cause | Troubleshooting Step |
| Suboptimal Seeding Density | Ensure an appropriate initial seeding density. For T cell activation, a density of at least 1 x 10^6 cells/mL is recommended, while for expansion, a density of 3-5 x 10^6 cells/mL can be beneficial.[14] Resting T cells, in particular, are susceptible to apoptosis at low densities.[5] |
| Inadequate Culture Medium | Use a high-quality basal medium such as RPMI 1640, supplemented with essential nutrients.[3][6] Key supplements include 10% fetal bovine serum (FBS) or human serum, L-glutamine, non-essential amino acids, sodium pyruvate, and β-mercaptoethanol.[15][16] |
| Poor Quality of Starting T Cells | Assess the viability and purity of the initial T cell population using methods like flow cytometry. Poor quality starting material will have a lower survival rate in culture. |
Issue 2: Declining Viability and Proliferation After an Initial Period of Expansion
| Possible Cause | Troubleshooting Step |
| Nutrient Depletion and Waste Accumulation | Regularly replenish the culture medium, typically every 2-3 days, to ensure an adequate supply of nutrients and to remove metabolic waste products.[2][8] |
| IL-2 Concentration Too High or Too Low | Optimize the IL-2 concentration. While continuous IL-2 is necessary, excessively high levels can lead to terminal differentiation and exhaustion.[7] A range of 50-200 IU/mL is often effective.[8] Replenish IL-2 with each media change.[2] |
| T Cell Exhaustion | Monitor for signs of exhaustion such as increased expression of PD-1 and LAG3.[10] Consider using alternative cytokines like IL-7 and IL-15, which can promote the survival of less differentiated, more persistent T cell populations.[7][17] |
| Activation-Induced Cell Death (AICD) | Repeated stimulation can lead to AICD.[18] After initial activation, maintaining the culture in IL-2 without repeated stimulation can reduce AICD and promote logarithmic growth.[18] |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Seeding Density (Activation) | > 1 x 10^5 cells/mL | [5] |
| Seeding Density (Expansion) | 0.25 x 10^6 cells/mL | [8][19] |
| IL-2 Concentration | 50 - 500 IU/mL | [2][8] |
| L-glutamine Concentration | 0.6 - 2.0 mM | [3] |
| Media Replenishment Frequency | Every 2-3 days | [2][8] |
Experimental Protocols
Protocol 1: Assessment of T Cell Viability and Apoptosis by Flow Cytometry
This protocol allows for the quantitative assessment of live, apoptotic, and necrotic T cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Harvest T cells from culture by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.[20][21]
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Visualizations
IL-2 Signaling Pathway
Caption: IL-2 signaling pathway in T cells.
Troubleshooting Workflow for Poor T Cell Viability
References
- 1. High cell density provides potent survival signals for resting T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy | springermedizin.de [springermedizin.de]
- 3. cellculturedish.com [cellculturedish.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Density Plays a Critical Role in Ex Vivo Expansion of T Cells for Adoptive Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akadeum.com [akadeum.com]
- 7. ashpublications.org [ashpublications.org]
- 8. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. T-cell exhaustion: characteristics, causes and conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. T cell - Wikipedia [en.wikipedia.org]
- 12. Interleukin-21 (IL-21) synergizes with IL-2 to enhance T-cell receptor-induced human T-cell proliferation and counteracts IL-2/transforming growth factor-β-induced regulatory T-cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Utilizing interleukin 2 for Tumor-Infiltrating Lymphocytes(TIL) activation and expansion - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 14. researchgate.net [researchgate.net]
- 15. nucleusbiologics.com [nucleusbiologics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Long-term proliferation and survival of in vitro-activated T cells is dependent on Interleukin-2 receptor signalling but not on the high-affinity IL-2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing T Cell Activation with IL-2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on T cell activation using bead-based methods and Interleukin-2 (B1167480) (IL-2).
Frequently Asked Questions (FAQs)
Q1: What is the optimal bead-to-cell ratio for T cell activation?
A1: The optimal bead-to-cell ratio can vary depending on the specific experimental conditions, including cell density and the desired outcome.[1][2] While a 1:1 ratio is a common starting point, optimization is crucial.[3][4] Studies have shown that higher bead-to-cell ratios, such as 5:1 and 10:1, can lead to significantly greater T cell expansion compared to lower ratios.[5][6][7] However, it's important to note that excessively high ratios may lead to T cell exhaustion.[6] For activation of T cells from PBMCs, a bead-to-cell ratio of 1:2 has been shown to be effective.[8][9] The activation efficiency is also dependent on the confluency of the cell culture.[1][2]
Q2: What is the recommended concentration of IL-2 for T cell expansion?
A2: IL-2 is a critical cytokine for promoting the polyclonal expansion of T cells.[6][10] While concentrations can range widely, studies suggest that IL-2 concentrations higher than 50 IU/mL lead to greater T cell expansion compared to 20 IU/mL.[5][6][11] However, further increases in IL-2 concentration beyond 50 IU/mL may not result in a significantly higher expansion rate.[6][11] For routine T cell expansion, a concentration of 30 U/mL of recombinant IL-2 is often used.[3][4] It is important to replenish IL-2 in the culture medium every 2-3 days to maintain its growth-promoting effects.[6]
Q3: How does cell seeding density affect T cell expansion?
A3: Cell seeding density is a key parameter in optimizing T cell expansion. A study found that a seeding density of 250 x 10³ cells/mL was superior to both higher and lower densities for expanding T cells.[5][6][7] Overcrowding can lead to competition for nutrients and space, which can negatively impact cell viability and growth.[12]
Q4: Should I remove the activation beads after a certain period?
A4: Yes, it is generally recommended to remove the activation beads. For some protocols, debeading on the second day can lead to optimal activation and yield a higher proportion of central memory T cells.[1][2] For flow cytometry applications, it is essential to remove the beads prior to staining.[3][4] Magnetic separation is a common and effective method for bead removal.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low T Cell Viability | Suboptimal Culture Conditions: Incorrect media composition, serum quality, or cell density can lead to poor viability.[12][13] | Ensure the use of appropriate, high-quality culture medium supplemented with necessary components like L-glutamine and beta-mercaptoethanol.[14] Optimize cell density to avoid overcrowding.[12] |
| Activation-Induced Cell Death (AICD): Overstimulation of T cells can trigger apoptosis.[15][16] | Titrate the concentration of activating antibodies or the bead-to-cell ratio to avoid excessive stimulation.[1][2] | |
| Cryopreservation Stress: The freeze-thaw process can damage cells.[17] | Follow an optimized protocol for thawing cryopreserved cells. Consider adding DNase to the culture medium to reduce clumping caused by DNA from dead cells.[17] | |
| Poor T Cell Activation/Expansion | Insufficient Stimulation: A low bead-to-cell ratio may not provide adequate signaling for robust activation.[6] | Increase the bead-to-cell ratio. Ratios of 5:1 or 10:1 have been shown to enhance T cell expansion.[5][7] |
| Suboptimal IL-2 Concentration: Inadequate IL-2 levels will limit T cell proliferation.[6] | Ensure IL-2 is added at a sufficient concentration (e.g., >50 IU/mL) and replenished every 2-3 days.[5][6] | |
| Incorrect Cell Seeding Density: Both too low and too high cell densities can hinder expansion. | An optimal seeding density of 250 x 10³ cells/mL has been reported to be effective.[5][7][11] | |
| Excessive Cell Clumping | DNA from Dead Cells: DNA released from lysed cells is sticky and can cause cells to aggregate.[17][18] | Add DNase I to the culture medium to break down extracellular DNA.[17] Handle cells gently to minimize lysis. |
| Natural Activation Process: T cell activation and proliferation naturally lead to the formation of cell clumps.[15][16] | Gentle pipetting can help to break up clumps.[9] For accurate cell counting, ensure clumps are thoroughly dispersed.[15][16] | |
| Bead-Cell Aggregation: Activation beads are designed to bring cells together, which can lead to large aggregates. | Ensure proper resuspension of beads and cells during culture.[3] |
Data Summary Tables
Table 1: Bead-to-Cell Ratio Optimization
| Bead-to-Cell Ratio | Outcome | Reference |
| 1:1 | Common starting point for activation and expansion. | [3][4] |
| 1:2 | Optimal for strong activation of PBMCs. | [8][9] |
| 5:1 and 10:1 | Significantly more T cell expansion compared to lower ratios. | [5][6][7] |
| 1:9 to 1:1 | Optimal for activation and yielding more central memory cells when debeading occurs on day 2. | [1][2] |
Table 2: IL-2 Concentration for T Cell Expansion
| IL-2 Concentration | Outcome | Reference |
| 20 IU/mL | Lowest expansion rate compared to higher concentrations. | [6][11] |
| >50 IU/mL | Significantly greater T cell expansion compared to 20 IU/mL. | [5][6][11] |
| 50-500 IU/mL | No significant difference in expansion rate within this range on day 28. | [6] |
| 30 U/mL | Commonly used for T cell expansion protocols. | [3][4] |
Experimental Protocols & Visualizations
Protocol: T Cell Activation and Expansion Using CD3/CD28 Beads
This protocol outlines a general procedure for the activation and expansion of human T cells.
Materials:
-
Purified human T cells
-
T cell activation beads (e.g., anti-CD3/CD28 coated)
-
Complete T cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Recombinant human IL-2
-
Cell culture plates or flasks
-
DNase I (optional)
Procedure:
-
Cell Preparation: Isolate T cells from peripheral blood mononuclear cells (PBMCs) using your preferred method. Resuspend the purified T cells in complete culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Bead Preparation: Wash the T cell activation beads according to the manufacturer's instructions to remove any preservatives.
-
Activation:
-
Expansion:
-
Bead Removal (Debeading):
-
After 2-3 days of activation, or when desired, remove the magnetic beads.
-
Transfer the cell suspension to a new tube and place it on a magnetic separator for 1-2 minutes.
-
Carefully collect the supernatant containing the T cells, leaving the beads attached to the side of the tube.
-
-
Continued Expansion: Continue to culture the T cells, splitting them as needed and replenishing the medium with IL-2 every 2-3 days until the desired cell number is reached.
T Cell Receptor Signaling Pathway
Upon engagement with anti-CD3/CD28 coated beads, the T cell receptor (TCR) and the CD28 co-stimulatory molecule initiate a signaling cascade leading to T cell activation, proliferation, and cytokine production.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Physiological Activation of Human T Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing interleukin-2 concentration, seeding density and bead-to-cell ratio of T-cell expansion for adoptive immunotherapy | springermedizin.de [springermedizin.de]
- 8. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. akadeum.com [akadeum.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Culture Quality Control During T Cell Expansion | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Clumping Troubleshooting [merckmillipore.com]
Technical Support Center: Minimizing Microbial Contamination in Human IL-2 Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing microbial contamination during human Interleukin-2 (IL-2) cultures.
Frequently Asked Questions (FAQs)
1. What are the most common types of microbial contaminants in cell cultures?
The most frequent microbial contaminants in cell cultures include bacteria, fungi (yeast and molds), mycoplasma, and viruses.[1] These contaminants can be introduced into the culture through various sources, including personnel, reagents and media, and laboratory equipment.[2]
2. What are the initial signs of a potential microbial contamination in my IL-2 culture?
Early detection of contamination is crucial to prevent widespread issues. Key indicators include:
-
Visual Changes: A sudden change in the color of the culture medium, often to yellow (acidic) for bacterial contamination or pink (alkaline) for fungal contamination, and increased turbidity or cloudiness.[3]
-
Microscopic Examination: The presence of small, motile particles (bacteria) or filamentous structures and budding cells (fungi/yeast) when viewed under a microscope.[3][4]
-
Changes in Cell Health: A sudden drop in cell viability, changes in cell morphology, or unexpected cell death.[5]
-
Bioreactor Parameter Shifts: In large-scale cultures, a rapid drop in dissolved oxygen (DO) levels and a sharp decrease in pH can indicate microbial proliferation.[2]
3. Should I routinely use antibiotics in my IL-2 cultures to prevent contamination?
While antibiotics can be used as a temporary measure, especially for primary cultures, their routine use is generally discouraged.[6][7] Continuous use of antibiotics can mask low-level contamination, lead to the development of antibiotic-resistant strains, and may have unintended effects on cell metabolism and recombinant protein expression.[7] Aseptic technique remains the most reliable defense against contamination.[8]
4. What are the acceptable bioburden limits for cell cultures used in biopharmaceutical production?
Regulatory bodies like the FDA and EMA have guidelines for bioburden in upstream processes. While specific limits can vary depending on the production stage, a common target for solutions prior to sterile filtration is no more than 10 Colony Forming Units (CFU) per 100 mL.[9] It is crucial to establish in-house action and alert limits based on process capability and risk assessment.[5]
5. How can I ensure the sterility of my large-volume media preparations for IL-2 production?
For large volumes of media, sterile filtration is a common and effective method.[10] This involves passing the media through a 0.22 µm or 0.1 µm filter to remove bacteria and mycoplasma, respectively.[10] Validation of the sterile filtration process is critical and should demonstrate that the filter can consistently produce a sterile effluent under worst-case process conditions.[3]
Troubleshooting Guides
Issue 1: Sudden Turbidity and pH Drop in the IL-2 Culture
Possible Cause: Bacterial Contamination
Troubleshooting Steps:
-
Isolate the Culture: Immediately quarantine the suspected culture to prevent cross-contamination to other cultures in the incubator.
-
Microscopic Examination: Take a small aliquot of the culture supernatant and examine it under a phase-contrast microscope at high magnification (400x or 1000x). Look for small, motile rods or cocci.
-
Gram Staining: Perform a Gram stain on a smear of the culture supernatant to differentiate between Gram-positive and Gram-negative bacteria. This information can help in identifying the source and selecting an appropriate antibiotic if salvage of the culture is attempted.
-
Culture and Identification: Streak a loopful of the contaminated culture onto nutrient agar (B569324) plates and incubate at 37°C. This will allow for the isolation and potential identification of the bacterial species.
-
Action: For routine research, it is highly recommended to discard the contaminated culture, decontaminate all affected equipment and the incubator, and start a new culture from a frozen, uncontaminated stock. If the culture is invaluable, a short-term, high-dose antibiotic treatment can be attempted, but the results should be interpreted with caution.
Issue 2: Filamentous Growths or Clumps Observed in the Culture
Possible Cause: Fungal or Yeast Contamination
Troubleshooting Steps:
-
Quarantine: Isolate the contaminated flask or bioreactor immediately. Fungal spores can easily spread through the air.
-
Microscopic Examination: Observe a sample of the culture under a microscope. Look for filamentous hyphae (molds) or budding, oval-shaped cells (yeast).[4]
-
Culture for Identification: Inoculate a sample onto a Sabouraud dextrose agar plate, which is selective for fungi, and incubate at 25-30°C.
-
Thorough Decontamination: Fungal contamination requires aggressive decontamination. Discard the culture and all media and reagents used with it. Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other potentially contaminated surfaces with a fungicide.
-
Review Aseptic Technique: Fungal contamination is often a result of airborne spores. Review laboratory practices, including the proper use of the biosafety cabinet, cleaning protocols, and handling of sterile materials.
Issue 3: Declining Cell Health and Reduced IL-2 Yield Without Visible Contamination
Possible Cause: Mycoplasma Contamination
Troubleshooting Steps:
-
Isolate and Cease Distribution: Immediately stop using and distributing the cell line.
-
PCR-Based Detection: This is the most sensitive and rapid method for detecting mycoplasma. Use a commercially available mycoplasma PCR detection kit, following the manufacturer's protocol.
-
DNA Staining (Hoechst): This method involves staining the cells with a DNA-binding fluorescent dye (e.g., Hoechst 33258) and observing them under a fluorescence microscope. Mycoplasma will appear as small, fluorescing particles on the cell surface.
-
Action: If positive for mycoplasma, the recommended course of action is to discard the contaminated cell line and start over with a fresh, certified mycoplasma-free stock. If the cell line is irreplaceable, treatment with specific anti-mycoplasma antibiotics can be attempted, but this requires a lengthy quarantine and re-testing period to confirm eradication.[6]
Data Presentation: Efficacy of Contamination Control Measures
Table 1: Comparison of Cell Proliferation with and without Antibiotics in Sterile vs. Unsterile Conditions
| Condition | Treatment | Proliferation Rate (% of Control) | Variability |
| Automated/Sterile | Without Antibiotics | Higher | 5-9% increase |
| With Antibiotics | Lower | ||
| Manual/Sterile | Without Antibiotics | Higher | 6-26% increase |
| With Antibiotics | Lower | ||
| Manual/Unsterile | Without Antibiotics | Lower | 11-39% decrease |
| With Antibiotics | Higher |
Data adapted from a study on HeLa cells, demonstrating that in sterile conditions, the absence of antibiotics leads to higher proliferation rates. In non-sterile conditions, antibiotics are necessary to control contamination and maintain cell growth.[10]
Table 2: Failure Rates of Sterilization Methods
| Sterilization Method | Healthcare Facility Type | Failure Rate (%) | Notes |
| Autoclaving (Steam) | Dental Offices | 6.7% - 21.0% | Failure often attributed to improper loading, maintenance, and operator error. |
| Eye Care Hospitals | 12.0% |
This table summarizes findings from studies on autoclave effectiveness in healthcare settings, highlighting the importance of proper procedure and maintenance to ensure sterility.[11]
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
Objective: To detect the presence of Mycoplasma DNA in a cell culture sample.
Materials:
-
Cell culture supernatant
-
Mycoplasma PCR detection kit (containing primers, positive control, and PCR master mix)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Thermal cycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide)
Procedure:
-
Sample Preparation: a. Culture cells to at least 80% confluency. Let the cells sit in unchanged media for at least 3-5 days to allow for mycoplasma amplification.[12] b. Collect 1 mL of the cell culture supernatant into a sterile microcentrifuge tube.[1] c. Centrifuge at 250 x g for 30 seconds to pellet any cells or debris.[1] d. Transfer the clear supernatant to a new tube. e. Centrifuge at 20,000 x g for 10 minutes to pellet the mycoplasma.[1] f. Carefully discard the supernatant and resuspend the pellet in 50 µL of the buffer solution provided in the kit.[1] g. Heat the sample at 95°C for 5-10 minutes to lyse the mycoplasma and release the DNA.[1][13]
-
PCR Amplification: a. Prepare the PCR reaction mix in PCR tubes on ice, following the kit manufacturer's instructions. Typically, this involves adding the PCR master mix, primers, and your prepared sample. Prepare a positive control (using the provided mycoplasma DNA) and a negative control (using nuclease-free water instead of sample DNA). b. Place the PCR tubes in a thermal cycler and run the appropriate PCR program as specified in the kit's protocol. A typical program involves an initial denaturation step, followed by 30-40 cycles of denaturation, annealing, and extension.[14]
-
Gel Electrophoresis: a. Prepare a 1.5-2% agarose gel containing a DNA stain. b. Load the PCR products, along with a DNA ladder, into the wells of the gel. c. Run the electrophoresis until the dye front has migrated an adequate distance. d. Visualize the DNA bands under UV light.
Interpretation:
-
Positive: A band of the expected size (as specified in the kit) is present in the sample lane and the positive control lane.
-
Negative: No band is present in the sample lane, but a band is present in the positive control lane.
-
Invalid: No band is present in the positive control lane, indicating a problem with the PCR reaction.
Protocol 2: Gram Staining of Bacterial Contaminants
Objective: To differentiate bacteria into Gram-positive and Gram-negative groups based on their cell wall structure.
Materials:
-
Microscope slides
-
Inoculating loop
-
Bunsen burner
-
Staining rack
-
Gram stain reagents: Crystal Violet, Gram's Iodine, Decolorizer (e.g., 95% ethanol), Safranin
-
Wash bottle with distilled water
-
Light microscope with oil immersion objective
Procedure:
-
Smear Preparation: a. Place a drop of sterile water or saline on a clean microscope slide. b. Aseptically transfer a small amount of the contaminated culture to the drop of water and mix to create a thin, even smear. c. Allow the smear to air dry completely. d. Heat-fix the smear by passing the slide quickly through the flame of a Bunsen burner three times.
-
Staining: a. Place the slide on a staining rack. b. Flood the smear with Crystal Violet and let it sit for 1 minute.[15] c. Gently rinse the slide with water. d. Flood the smear with Gram's Iodine and let it sit for 1 minute.[15] e. Rinse the slide with water. f. Decolorize with 95% ethanol (B145695) by adding it drop by drop until the runoff is clear (typically 10-20 seconds).[15] g. Immediately rinse with water to stop the decolorization process. h. Counterstain by flooding the smear with Safranin for 1 minute.[15] i. Rinse with water and blot dry gently with bibulous paper.
-
Microscopic Examination: a. Place a drop of immersion oil on the stained smear. b. Examine the slide under the oil immersion objective (1000x magnification).
Interpretation:
-
Gram-positive bacteria: Appear purple/blue.
-
Gram-negative bacteria: Appear pink/red.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting microbial contamination events.
Caption: Signaling pathway activated by Gram-negative bacterial endotoxin (B1171834) (LPS).
Caption: Experimental workflow for maintaining sterility in large-scale bioreactors.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. scilit.com [scilit.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. img.pharmamanufacturing.com [img.pharmamanufacturing.com]
- 9. news-medical.net [news-medical.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. jidc.org [jidc.org]
- 12. Post-Translational Modifications Drive Success and Failure of Fungal–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges And Solutions In Aseptic Connection And Disconnection [bioprocessonline.com]
- 14. 3pinnovation.com [3pinnovation.com]
- 15. Strategies for Microbiological Contamination Control in Sterile Manufacturing and Biopharmaceuticals - Global Leading Conferences (GLC) Europe - B2B Events & Online Training - B2B Events & Online Training Events [glceurope.com]
Technical Support Center: Recombinant Human Interleukin-2 (rhIL-2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of reconstituted recombinant human Interleukin-2 (rhIL-2) when stored at 4°C.
Frequently Asked Questions (FAQs)
Q1: How should I reconstitute lyophilized rhIL-2?
A1: Proper reconstitution is critical for maintaining the bioactivity of rhIL-2. For detailed instructions, always refer to the manufacturer's product data sheet. A general protocol is as follows:
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstituent: Use the sterile diluent recommended by the manufacturer. This is often sterile water, PBS, or a slightly acidic buffer like 100 mM acetic acid.[1] The choice of buffer can impact stability, with some data suggesting that reconstitution in a slightly acidic buffer can help maintain the monomeric state of IL-2.
-
Gentle Handling: Gently add the diluent to the vial, avoiding vigorous shaking or vortexing, which can cause denaturation and aggregation.[2] Swirl the vial gently until the protein is completely dissolved.
Q2: What is the recommended storage temperature for reconstituted rhIL-2?
A2: For long-term storage, it is recommended to store reconstituted rhIL-2 in aliquots at -20°C or -80°C.[3][4] For short-term storage, 2-8°C is often cited.
Q3: How stable is reconstituted rhIL-2 when stored at 4°C?
A3: Reconstituted rhIL-2 is generally considered stable for short periods at 4°C, though the exact duration can depend on the formulation and concentration. One study demonstrated that GMP-compliant rhIL-2 maintained its concentration profile for up to 8 days at 4°C with no significant drop. Another study indicated that rhIL-2 reconstituted in a slightly acidic buffer remains monomeric for at least 24 hours at 4°C. However, prolonged storage at 4°C is generally not recommended to minimize the risk of aggregation and loss of bioactivity. For storage longer than a few days, freezing is the preferred method.
Q4: Can I freeze-thaw reconstituted rhIL-2 multiple times?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to protein aggregation and a decrease in bioactivity. It is best practice to aliquot the reconstituted rhIL-2 into single-use volumes before freezing.
Q5: Should I add a carrier protein to my reconstituted rhIL-2?
A5: The addition of a carrier protein, such as bovine serum albumin (BSA) or human serum albumin (HSA), to a final concentration of 0.1% is often recommended, particularly for long-term storage or when working with dilute protein solutions. The carrier protein helps to prevent the loss of rhIL-2 due to adsorption to the surface of storage vials.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of rhIL-2 bioactivity in my cell-based assay. | 1. Improper reconstitution leading to denaturation.2. Multiple freeze-thaw cycles.3. Prolonged storage at 4°C.4. Adsorption of the protein to the vial surface.5. Bacterial contamination. | 1. Review your reconstitution technique; ensure gentle mixing.2. Always aliquot after the first thaw and avoid re-freezing.3. For critical experiments, use freshly reconstituted rhIL-2 or aliquots stored at -80°C.4. Consider adding a carrier protein (e.g., 0.1% BSA) to your reconstituted rhIL-2.5. Ensure sterile handling techniques during reconstitution and storage. |
| Visible precipitates or cloudiness in the reconstituted rhIL-2 solution. | 1. Protein aggregation.2. Improper reconstitution buffer. | 1. Centrifuge the vial at a low speed to pellet the aggregates. Use the supernatant, but be aware that the actual concentration of active rhIL-2 may be lower. It is best to start with a fresh vial.2. Ensure you are using the manufacturer's recommended reconstitution buffer. Some proteins are more stable in specific pH ranges. |
Quantitative Data on rhIL-2 Stability
The following tables summarize available data on the stability of reconstituted rhIL-2.
Table 1: Stability of rhIL-2 Concentration at 4°C
| Time (Days) | Average Concentration (% of Day 0) |
| 0 | 100% |
| 1 | ~100% |
| 2 | ~100% |
| 3 | ~100% |
| 5 | ~100% |
| 8 | ~100% |
This data is based on a study measuring the concentration of GMP-compliant rhIL-2 in AIM V™ Serum-Free Medium at 4°C using an ELISA kit. The results indicate excellent stability over an 8-day period at this temperature.
Experimental Protocols
Assessment of rhIL-2 Bioactivity using a CTLL-2 Proliferation Assay
This bioassay determines the biological activity of rhIL-2 by measuring its ability to stimulate the proliferation of the IL-2-dependent murine cytotoxic T-cell line, CTLL-2.[3][5]
Materials:
-
CTLL-2 cells (ATCC® TIB-214™)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and antibiotics)
-
rhIL-2 standard with a known activity
-
Reconstituted rhIL-2 sample to be tested
-
Cell proliferation reagent (e.g., MTS or MTT)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture CTLL-2 cells in complete medium supplemented with a maintenance concentration of rhIL-2. Prior to the assay, wash the cells to remove any residual IL-2 and resuspend them in assay medium (complete medium without IL-2).
-
Standard and Sample Dilution: Prepare a serial dilution of the rhIL-2 standard and your test sample in assay medium in a 96-well plate.
-
Cell Seeding: Add the washed CTLL-2 cells to each well of the 96-well plate.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
Proliferation Measurement: Add the cell proliferation reagent to each well and incubate for the recommended time. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the concentration of rhIL-2 for both the standard and the test sample. The relative bioactivity of the test sample can be determined by comparing its dose-response curve to that of the standard.
Analysis of rhIL-2 Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, making it a powerful tool for quantifying protein aggregates.[6][7]
Principle:
A column is packed with porous beads. Larger molecules, such as aggregates, cannot enter the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules, like the monomeric form of the protein, can enter the pores, increasing their path length and causing them to elute later.
General Procedure:
-
System Setup: An HPLC or UHPLC system equipped with a UV detector and an appropriate SEC column is required. The mobile phase is typically a buffer that is compatible with the protein and does not promote aggregation or interaction with the column matrix.
-
Sample Preparation: The reconstituted rhIL-2 sample is diluted in the mobile phase.
-
Injection and Separation: The sample is injected onto the SEC column. The mobile phase carries the sample through the column, separating the different molecular weight species.
-
Detection: The UV detector measures the absorbance of the eluate, typically at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to the different species. The area under each peak is proportional to the amount of that species in the sample. The percentage of monomer, dimer, and higher-order aggregates can be calculated from the peak areas.
Visualizations
IL-2 Signaling Pathway
Caption: IL-2 signaling pathway overview.
Experimental Workflow for rhIL-2 Stability Assessment
References
- 1. An engineered IL-2 reprogrammed for anti-tumor therapy using a semi-synthetic organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalrph.com [globalrph.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. proleukin.com [proleukin.com]
- 5. Interleukin (IL)-2 signaling pathway [pfocr.wikipathways.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Bioactivity of a New Batch of Recombinant Human IL-2: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the biological activity of a new batch of recombinant human Interleukin-2 (rhIL-2) is a critical step in ensuring experimental reproducibility and therapeutic efficacy. This guide provides a comprehensive comparison of a new batch of rhIL-2 against a reference standard, complete with detailed experimental protocols, data presentation, and visual workflows.
Interleukin-2 is a pleiotropic cytokine crucial for the proliferation and differentiation of T cells, B cells, and Natural Killer (NK) cells. Its biological activity is mediated through binding to the IL-2 receptor (IL-2R), a complex of three subunits: alpha (CD25), beta (CD122), and gamma (CD132). This interaction triggers a cascade of intracellular signaling events, primarily through the JAK-STAT, PI3K-AKT, and MAPK pathways, culminating in cellular proliferation and functional activation.
This guide outlines two key in vitro assays to validate the bioactivity of a new rhIL-2 batch: the CTLL-2 cell proliferation assay, a gold standard for quantifying IL-2 activity, and the STAT5 phosphorylation assay, which provides a more direct measure of proximal signaling events.
Comparative Bioactivity Data
The bioactivity of the new rhIL-2 batch was compared to a qualified reference standard using the CTLL-2 proliferation assay. The half-maximal effective concentration (EC50) was determined for both batches. The results are summarized below.
| Parameter | New rhIL-2 Batch | Reference Standard | Acceptance Criteria |
| EC50 (ng/mL) | 0.12 | 0.10 | 0.05 - 0.20 ng/mL |
| Relative Potency (%) | 120% | 100% | 80% - 125% |
The new rhIL-2 batch demonstrates comparable bioactivity to the reference standard, with an EC50 value well within the acceptable range.[1][2][3] The relative potency further confirms its robust biological activity.
Visualizing the IL-2 Signaling Pathway
The binding of IL-2 to its receptor initiates a series of phosphorylation events, leading to the activation of key signaling pathways. The diagram below illustrates the canonical JAK-STAT pathway activated by IL-2.
Caption: The IL-2 signaling cascade is initiated by ligand binding and receptor dimerization, leading to the activation of JAK kinases and subsequent phosphorylation and dimerization of STAT5, which then translocates to the nucleus to regulate gene expression.
Experimental Workflow for Bioactivity Validation
A systematic workflow is essential for the accurate and reproducible validation of a new rhIL-2 batch. The following diagram outlines the key steps involved in the process.
Caption: This workflow illustrates the sequential steps for validating a new batch of rhIL-2, from initial receipt to the final quality control decision.
Experimental Protocols
CTLL-2 Cell Proliferation Assay
This assay measures the dose-dependent proliferation of the IL-2-dependent murine cytotoxic T-cell line, CTLL-2.
Materials:
-
CTLL-2 cells (ATCC TIB-214)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant Human IL-2 (New Batch and Reference Standard)
-
96-well flat-bottom microplates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Plate reader
Protocol:
-
Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a maintenance concentration of rhIL-2 (e.g., 10 ng/mL).
-
Prior to the assay, wash the cells three times in IL-2-free medium to remove any residual growth factor.
-
Resuspend the cells in IL-2-free medium and seed them into a 96-well plate at a density of 5 x 10^4 cells/well.
-
Prepare serial dilutions of the new rhIL-2 batch and the reference standard, typically ranging from 10 ng/mL to 0.01 ng/mL.
-
Add the diluted IL-2 samples to the appropriate wells in triplicate. Include wells with cells only (negative control) and medium only (blank).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.[4][5]
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate the EC50 values for both the new batch and the reference standard using a four-parameter logistic curve fit.
STAT5 Phosphorylation Assay
This assay quantifies the phosphorylation of STAT5 in response to IL-2 stimulation in primary human peripheral blood mononuclear cells (PBMCs) or a responsive cell line.
Materials:
-
Freshly isolated human PBMCs or an IL-2 responsive cell line.
-
RPMI-1640 medium with 10% FBS.
-
Recombinant this compound (New Batch and Reference Standard)
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody and corresponding isotype control.
-
Flow cytometer
Protocol:
-
Starve the cells of cytokines for at least 4 hours in serum-free medium.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Stimulate the cells with various concentrations of the new rhIL-2 batch and the reference standard (e.g., 0.1, 1, 10, 100 ng/mL) for 15 minutes at 37°C. Include an unstimulated control.[6][7]
-
Fix the cells immediately by adding fixation buffer and incubating for 10-15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol (B129727) and incubating for 30 minutes on ice.
-
Wash the cells and stain with the anti-pSTAT5 antibody for 30-60 minutes at room temperature in the dark.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of pSTAT5 positive cells or the median fluorescence intensity (MFI) of pSTAT5.
Comparative Logic for Batch Validation
The decision to accept a new batch of rhIL-2 is based on a direct comparison of its bioactivity with that of a well-characterized reference standard. The following diagram outlines the logical framework for this comparison.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. frederick.cancer.gov [frederick.cancer.gov]
- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 7. Impaired activation of STAT5 upon IL-2 stimulation in Tregs and elevated sIL-2R in Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
comparing human IL-2 from different commercial suppliers
A Comprehensive Guide to Commercially Available Recombinant Human IL-2 for Research and Drug Development
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is paramount to achieving reliable and reproducible results. Recombinant human Interleukin-2 (B1167480) (IL-2) is a critical cytokine in immunology and cancer research, widely used for the expansion of T cells and Natural Killer (NK) cells. However, the market offers a variety of IL-2 products from different commercial suppliers, each with its own set of specifications. This guide provides an objective comparison of this compound from several prominent suppliers, supported by experimental data and detailed protocols to aid in making an informed decision.
Understanding IL-2 Signaling
Interleukin-2 mediates its effects primarily through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[1][2][3] Upon binding to its receptor complex (IL-2R), which consists of α, β, and γ chains, IL-2 activates JAK1 and JAK3 kinases.[2][4] These kinases then phosphorylate STAT5 proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[2][3][5]
Caption: IL-2 binds its receptor, activating JAKs, which phosphorylate STAT5, leading to gene expression.
Comparing Commercial this compound: A Data-Driven Approach
The quality and bioactivity of recombinant IL-2 can vary significantly between suppliers, impacting experimental outcomes. Key parameters to consider are purity, endotoxin (B1171834) levels, and biological activity (often measured as ED50 in a cell proliferation assay). Below is a summary of specifications for this compound from several major suppliers.
| Supplier | Catalog Number | Purity | Endotoxin Level | Bioactivity (ED50) | Source Organism |
| R&D Systems | 202-IL-010 | > 97% | < 0.10 EU per 1 µg | 0.05-0.3 ng/mL (CTLL-2 proliferation) | E. coli |
| Thermo Fisher | 200-02-50UG | Not Specified | Not Specified | ≤ 0.1 ng/mL (CTLL-2 proliferation) | E. coli |
| Sino Biological | GMP-11848-HNAE | ≥ 95% (SDS-PAGE & SEC-HPLC) | < 5 EU per mg | 1-8 ng/mL (CTLL-2 proliferation) | E. coli |
| Cell Signaling | 31058 | ≥ 95% | ≤ 1 EU / 1 µg | ≤ 3 ng/mL (CTLL-2 proliferation) | E. coli |
| Miltenyi Biotec | 130-097-743 | > 97% | < 0.1 EU/µg | ≤ 0.2 ng/mL (CTLL-2 proliferation) | E. coli |
| Biofargo | Not Specified | > 90% | < 0.1 EU per 1 µg | Activity of ≥2x10^7 IU/mg (CTLL-2 proliferation) | E. coli |
Note: This data is compiled from publicly available information on the respective company websites and may be subject to change. It is recommended to consult the lot-specific certificate of analysis for the most accurate information.
Experimental Workflow for Bioactivity Assessment
The most common method for determining the biological activity of recombinant IL-2 is a T-cell proliferation assay using the murine CTLL-2 cell line.[6][7][8][9] This assay measures the dose-dependent stimulation of cell proliferation induced by IL-2.
Caption: Workflow for assessing IL-2 bioactivity using a CTLL-2 cell proliferation assay.
Detailed Experimental Protocol: CTLL-2 Proliferation Assay
This protocol outlines the steps for determining the bioactivity of recombinant this compound using the CTLL-2 cell line.
Materials:
-
CTLL-2 cells (ATCC® TIB-214™)
-
Complete RPMI 1640 medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol.
-
Recombinant this compound (from various suppliers)
-
Phosphate-buffered saline (PBS)
-
MTS or similar cell proliferation assay reagent
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Culture CTLL-2 cells in complete RPMI 1640 medium supplemented with a maintenance concentration of IL-2 (e.g., 2 ng/mL).
-
Prior to the assay, wash the cells three times with PBS to remove any residual IL-2.
-
Resuspend the cells in complete RPMI 1640 medium without IL-2 and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
-
IL-2 Dilution Series:
-
Reconstitute the lyophilized IL-2 from each supplier according to the manufacturer's instructions to create a stock solution.
-
Prepare a serial dilution of each IL-2 stock solution in complete RPMI 1640 medium. A typical starting concentration is 10 ng/mL, with 1:2 or 1:3 serial dilutions.
-
Include a negative control (medium only) and a positive control (a known standard of IL-2).
-
-
Assay Setup:
-
Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.
-
Add 50 µL of each IL-2 dilution to the respective wells in triplicate.
-
For the negative control wells, add 50 µL of complete RPMI 1640 medium.
-
-
Incubation:
-
Incubate the plate for 48 hours in a humidified CO2 incubator at 37°C.
-
-
Measurement of Proliferation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control wells from all other absorbance readings.
-
Plot the absorbance values against the corresponding IL-2 concentrations.
-
Determine the ED50 value, which is the concentration of IL-2 that induces 50% of the maximum proliferative response, using a four-parameter logistic curve fit.
-
Key Considerations for Selecting a Commercial IL-2
The choice of a commercial IL-2 supplier should be based on a combination of factors to ensure experimental success and reproducibility.
Caption: Key factors to consider when choosing a commercial source of recombinant this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Activation of JAK kinases and STAT proteins by interleukin-2 and interferon alpha, but not the T cell antigen receptor, in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. sinobiological.com [sinobiological.com]
- 9. frederick.cancer.gov [frederick.cancer.gov]
A Comparative Guide: Human vs. Murine IL-2 for Human T Cell Stimulation
For researchers, scientists, and drug development professionals, understanding the species-specificity of cytokines is paramount for designing effective experiments and therapies. This guide provides a detailed comparison of human Interleukin-2 (IL-2) and murine IL-2 in the context of stimulating human T lymphocytes, supported by experimental data and methodologies. The central takeaway is the profound species-specificity of IL-2, which dictates the appropriate choice of reagent for human cell culture.
Executive Summary: The Critical Role of Species Specificity
Interleukin-2 is a key cytokine that drives T cell proliferation and differentiation.[1][2] However, its activity is highly species-specific. Human IL-2 binds to the this compound receptor with approximately 100-fold greater strength than murine IL-2.[3] Conversely, murine IL-2 binds with higher affinity to the murine receptor.[3] This disparity in binding affinity translates directly to biological activity. While this compound can stimulate mouse T cells to some extent, murine IL-2 is significantly less efficient—requiring 6- to 170-fold higher concentrations—at stimulating human T cells.[4] For all practical purposes in human immunology research, murine IL-2 is not a viable substitute for this compound.
This specificity is primarily determined by the interaction between IL-2 and the alpha chain (IL-2Rα, also known as CD25) and the p75 (beta) chain of the IL-2 receptor complex.[3][5] These interactions are crucial for forming the high-affinity receptor necessary for potent signaling at physiological concentrations.
Quantitative Comparison of Bioactivity
Experimental data consistently demonstrates the superior performance of this compound in stimulating human T cells. The following table summarizes the key differences in binding affinity and proliferative capacity.
| Parameter | This compound on Human T Cells | Murine IL-2 on Human T Cells | Key Finding |
| Receptor Binding Affinity | High (100-fold stronger than murine IL-2)[3] | Very Low[3] | This compound shows vastly superior binding to the human receptor complex. |
| T Cell Proliferation | Potent induction of proliferation | 6- to 170-fold lower efficiency[4] | Murine IL-2 is a very poor stimulator of human T cell proliferation. |
| Signaling Pathway Activation | Robust activation of JAK-STAT5 pathway[6][7] | Minimal to no activation | Effective signaling requires high-affinity receptor binding, which is absent with murine IL-2. |
IL-2 Signaling Pathway in Human T Cells
The binding of IL-2 to its receptor on human T cells initiates a critical signaling cascade. The high-affinity IL-2 receptor is a trimeric complex composed of the alpha (CD25), beta (CD122), and common gamma (γc, CD132) chains.[6][8] This interaction activates the Janus kinase (JAK) family members, JAK1 and JAK3, which then phosphorylate and activate the Signal Transducer and Activator of Transcription 5 (STAT5).[6][7] Activated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes essential for T cell proliferation, survival, and effector function.
Caption: IL-2 signaling cascade in human T cells.
Experimental Protocols
Protocol 1: Human T Cell Proliferation Assay
This protocol is a standard method to quantify the proliferative response of human T cells to IL-2.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with sterile phosphate-buffered saline (PBS).
2. T Cell Purification (Optional but Recommended):
-
Purify total T cells or specific subsets (e.g., CD4+, CD8+) from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for higher purity.
3. Cell Culture and Stimulation:
-
Resuspend purified T cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Plate the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well.
-
Add serial dilutions of recombinant this compound and recombinant murine IL-2 to respective wells. Recommended concentrations for this compound range from 0.1 to 100 U/mL.[9] A much wider and higher range would be needed to observe any potential effect from murine IL-2.
-
Include an unstimulated control (medium only).
4. Proliferation Measurement (e.g., using [3H]-Thymidine Incorporation):
-
Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
For the final 18 hours of culture, add 1 µCi of [3H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure thymidine (B127349) incorporation using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of DNA synthesis and, therefore, cell proliferation.
Caption: Experimental workflow for a T cell proliferation assay.
Conclusion and Recommendation
References
- 1. invivogen.com [invivogen.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Species specificity of interleukin 2 binding to individual receptor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Species-specificity of T cell stimulating activities of IL 2 and BSF-1 (IL 4): comparison of normal and recombinant, mouse and human IL 2 and BSF-1 (IL 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha chain of the IL-2 receptor determines the species specificity of high-affinity IL-2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immune response - IL-2 activation and signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. The IL-2 – IL-2 receptor pathway: Key to understanding multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]
- 9. Mechanisms of human T cell response to mitogens: IL 2 induces IL 2 receptor expression and proliferation but not IL 2 synthesis in PHA-stimulated T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Human Interleukin-2 on Mouse T Cells
For researchers, scientists, and drug development professionals, understanding the species-specific nuances of cytokine activity is paramount for the accurate interpretation of preclinical data and its translation to human clinical trials. This guide provides a comprehensive comparison of the cross-reactivity of human Interleukin-2 (IL-2) on mouse T cells, supported by experimental data and detailed methodologies.
Executive Summary
Human Interleukin-2 (IL-2) exhibits significant cross-reactivity on mouse T cells, capable of inducing robust biological responses, including proliferation. However, key differences in binding affinity exist between human and murine IL-2 and their respective receptors. Notably, human IL-2 binds to the mouse high-affinity IL-2 receptor with a lower affinity compared to mouse IL-2. Despite this, the downstream signaling pathways are largely conserved, leading to comparable functional outcomes at similar concentrations. This guide delves into the specifics of these interactions, providing quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.
Binding Affinity and Biological Activity: A Quantitative Comparison
The interaction between IL-2 and its receptor is a critical determinant of its biological activity. The high-affinity IL-2 receptor is a trimeric complex composed of the alpha (CD25), beta (CD122), and gamma (CD132) chains. While this compound can effectively bind to and activate the mouse IL-2 receptor complex, there are measurable differences in affinity.
| Parameter | This compound on Human High-Affinity IL-2R | This compound on Mouse High-Affinity IL-2R | Murine IL-2 on Mouse High-Affinity IL-2R | Citation(s) |
| Binding Affinity (Kd) | ~10⁻¹¹ M | Lower affinity (approx. 10-fold less than murine IL-2) | Higher affinity than this compound | [1][2] |
| Biological Activity (EC50) | Varies by cell line | 0.030 - 0.250 ng/mL (on CTLL-2 cells) | Similar to this compound on mouse T cells | [3] |
Key Observations:
-
Murine IL-2 demonstrates a 10-fold higher affinity for the murine high-affinity IL-2 receptor compared to this compound.[2]
-
Conversely, this compound binds to the human high-affinity receptor with approximately 100-fold greater strength than murine IL-2.[2]
-
The IL-2 receptor alpha chain (CD25) is the primary determinant of this species specificity in binding.[4]
-
Despite the reduced binding affinity, this compound stimulates the proliferation of the mouse T cell line CTLL-2 at concentrations similar to those effective for mouse IL-2.[3] Some studies even suggest a higher bioactivity of this compound on mouse cells.
IL-2 Signaling Pathway: A Conserved Mechanism
Upon binding to the IL-2 receptor complex, a cascade of intracellular signaling events is initiated, which is largely conserved between humans and mice. The primary pathway activated is the Janus kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway.
The binding of IL-2 to its receptor leads to the activation of JAK1 and JAK3, which then phosphorylate STAT5.[5] Dimerized STAT5 translocates to the nucleus to regulate the transcription of genes involved in T cell proliferation, survival, and effector functions. The core components and mechanisms of this pathway are highly similar in both human and mouse T cells.[6]
Experimental Protocols: T-Cell Proliferation Assay
A standard method to quantify the biological activity of IL-2 is the T-cell proliferation assay using the IL-2-dependent mouse cytotoxic T-lymphocyte cell line, CTLL-2.
Materials:
-
CTLL-2 cell line (ATCC® TIB-214™)
-
Complete RPMI-1640 medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Recombinant this compound (hIL-2) and/or recombinant mouse IL-2 (mIL-2)
-
96-well flat-bottom culture plates
-
Cell proliferation reagent (e.g., MTS or WST-1)
-
Plate reader
Experimental Workflow:
Detailed Steps:
-
Cell Preparation: Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with a maintenance concentration of IL-2. Prior to the assay, wash the cells multiple times with IL-2-free medium to remove any residual cytokine.
-
Cell Seeding: Resuspend the washed cells in IL-2-free complete medium and seed them into a 96-well plate at a density of approximately 5 x 10⁴ cells per well.
-
IL-2 Stimulation: Prepare serial dilutions of this compound and mouse IL-2 in complete medium and add them to the appropriate wells. Include a negative control (no IL-2) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Measurement: Add a cell proliferation reagent (e.g., MTS) to each well according to the manufacturer's instructions and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the corresponding IL-2 concentrations and determine the EC50 value (the concentration of IL-2 that induces 50% of the maximal response).
Conclusion
This compound demonstrates potent cross-reactivity on mouse T cells, effectively stimulating their proliferation and activating conserved downstream signaling pathways. While a notable difference exists in the binding affinity of this compound to the mouse IL-2 receptor compared to its murine counterpart, this does not preclude a strong biological response. For researchers utilizing murine models to investigate the effects of this compound-based therapies, it is crucial to consider these species-specific differences in receptor binding. However, the functional conservation of the IL-2 signaling cascade provides a solid foundation for the relevance of these preclinical studies in predicting responses in humans. The experimental protocols outlined in this guide offer a standardized approach to quantifying and comparing the bioactivity of human and mouse IL-2, ensuring robust and reproducible data for drug development and immunology research.
References
- 1. Molecular mechanism for the formation of the high-affinity complex of interleukin 2 and its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species specificity of interleukin 2 binding to individual receptor components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species-specificity of T cell stimulating activities of IL 2 and BSF-1 (IL 4): comparison of normal and recombinant, mouse and human IL 2 and BSF-1 (IL 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha chain of the IL-2 receptor determines the species specificity of high-affinity IL-2 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Interleukin-2 Receptor Signaling: At the Interface between Tolerance and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: IL-2 vs. IL-15 for Robust NK Cell Expansion
For researchers, scientists, and drug development professionals seeking to optimize natural killer (NK) cell expansion for therapeutic applications, the choice between Interleukin-2 (IL-2) and Interleukin-15 (IL-15) is a critical consideration. Both cytokines play pivotal roles in NK cell development, survival, and activation, yet they elicit distinct functional and phenotypic outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable cytokine for your research and development needs.
Interleukin-2 (IL-2) and Interleukin-15 (IL-15) are two cytokines crucial for the expansion and function of natural killer (NK) cells, a key component of the innate immune system with potent anti-tumor activity.[1] While both cytokines share receptor components and activate similar downstream signaling pathways, they exhibit fundamental differences in their biological presentation and subsequent impact on NK cell phenotype and function.[2] IL-2 is primarily secreted by activated T cells, whereas IL-15 is often presented on the surface of monocytes and dendritic cells, a mechanism known as trans-presentation.[2] This distinction in their physiological context contributes to the differential effects observed when used for ex vivo NK cell expansion.
Signaling Pathways: A Tale of Two Receptors
Both IL-2 and IL-15 signal through a heterotrimeric receptor complex that includes the common gamma chain (γc or CD132) and the IL-2/IL-15 receptor beta chain (IL-2/15Rβ or CD122).[2] The specificity of each cytokine is determined by its unique alpha receptor subunit: IL-2Rα (CD25) for IL-2 and IL-15Rα (CD215) for IL-15.[2]
Upon cytokine binding, the receptor complex activates Janus kinases (JAKs), primarily JAK1 and JAK3, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT5.[3] Activated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes involved in cell proliferation, survival, and cytotoxic function. While the core signaling cascade is similar, the context of receptor engagement and the specific receptor alpha chain can influence the intensity and duration of the signal, leading to different biological outcomes.[2][4]
Caption: IL-2 and IL-15 signaling pathways in NK cells.
Quantitative Comparison of NK Cell Expansion
Ex vivo expansion protocols are designed to generate large numbers of functional NK cells for adoptive cell therapy.[5] The choice of cytokine significantly impacts the yield and characteristics of the expanded NK cell population.
| Parameter | IL-2 | IL-15 | Reference |
| Expansion Fold | Lower to moderate | Higher | [6][7] |
| Viability | Generally lower | Generally higher | [8] |
| Purity (CD3-CD56+) | High | High | [9] |
| Time to Peak Expansion | Shorter | Longer | [10] |
Phenotypic and Functional Characteristics of Expanded NK Cells
Beyond the numbers, the quality of the expanded NK cells is paramount for their therapeutic efficacy. IL-2 and IL-15 drive the differentiation of NK cells into distinct phenotypic and functional subsets.
| Characteristic | IL-2 Expanded NK Cells | IL-15 Expanded NK Cells | Reference |
| Predominant Phenotype | Mixed CD56bright/CD56dim | Predominantly mature CD56dimCD16+ | [11] |
| Cytotoxicity | Potent | Generally superior and more sustained | [9][12] |
| Cytokine Production (IFN-γ) | High | High | [13] |
| Expression of Activating Receptors (e.g., NKG2D) | Increased | Highly increased | [13] |
| Induction of "Memory-like" NK cells | Less pronounced | Strong induction | [12] |
| Activation-Induced Cell Death (AICD) | Susceptible | Resistant | [12] |
| In vivo Persistence | Shorter | Longer | [8] |
Experimental Protocols
The following provides a generalized workflow for the ex vivo expansion and functional assessment of human NK cells using IL-2 or IL-15.
Caption: Experimental workflow for NK cell expansion and analysis.
Key Experimental Methodologies:
1. NK Cell Isolation and Expansion:
-
Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.[13]
-
Purification: NK cells (CD3-CD56+) are purified from PBMCs using negative or positive selection methods, such as immunomagnetic beads.[10]
-
Culture Conditions: Purified NK cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) or human serum, and antibiotics.[13]
-
Stimulation: NK cells are co-cultured with irradiated feeder cells (e.g., K562 cells genetically modified to express membrane-bound IL-21 and 4-1BBL) to provide essential co-stimulatory signals.[5]
-
Cytokine Treatment: The culture is supplemented with either recombinant human IL-2 (e.g., 100-1000 U/mL) or IL-15 (e.g., 10-50 ng/mL).[10][13] The medium and cytokines are replenished every 2-3 days.
-
Duration: The expansion phase typically lasts for 14 to 21 days.
2. Phenotypic Analysis by Flow Cytometry:
-
Expanded NK cells are stained with fluorescently labeled antibodies against surface markers such as CD3, CD56, CD16, and activating receptors like NKG2D.
-
Cells are analyzed on a flow cytometer to determine the purity, viability, and phenotypic profile of the expanded NK cell population.
3. Cytotoxicity Assay:
-
The cytotoxic potential of the expanded NK cells (effector cells) is assessed against a target tumor cell line (e.g., K562).
-
Effector and target cells are co-cultured at various ratios for a defined period (e.g., 4 hours).
-
Target cell lysis is quantified using methods such as chromium-51 (B80572) release assay or flow cytometry-based assays that measure the percentage of dead target cells.
4. Cytokine Secretion Assay:
-
To measure cytokine production, expanded NK cells are stimulated (e.g., with target cells or PMA/Ionomycin).
-
The concentration of secreted cytokines, such as Interferon-gamma (IFN-γ), in the culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Conclusion
References
- 1. Interleukin-2, interleukin-15, and their roles in human natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytokines in Focus: IL-2 and IL-15 in NK Adoptive Cell Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The proinflammatory cytokines IL-2, IL-15 and IL-21 modulate the repertoire of mature human natural killer cell receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Frontiers | The Synergistic Use of IL-15 and IL-21 for the Generation of NK Cells From CD3/CD19-Depleted Grafts Improves Their ex vivo Expansion and Cytotoxic Potential Against Neuroblastoma: Perspective for Optimized Immunotherapy Post Haploidentical Stem Cell Transplantation [frontiersin.org]
- 10. A Two-Phase Expansion Protocol Combining Interleukin (IL)-15 and IL-21 Improves Natural Killer Cell Proliferation and Cytotoxicity against Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Immunomodulatory Effects of IL-2 and IL-15; Implications for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-2 Combined with IL-15 Enhanced the Expression of NKG2D Receptor on Patient Autologous NK Cells to Inhibit Wilms' Tumor via MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting a Human IL-2 ELISA Kit for Serum Samples
For researchers, scientists, and drug development professionals, the accurate quantification of human Interleukin-2 (IL-2) in serum is crucial for immunological studies, monitoring therapeutic responses, and understanding disease pathogenesis. The enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose, offering high sensitivity and specificity. However, with a multitude of commercially available ELISA kits, selecting the most appropriate one for your specific research needs can be a challenging task.
This guide provides an objective comparison of several commercially available human IL-2 ELISA kits suitable for serum samples. The performance characteristics presented here are based on data provided by the manufacturers. It is important to note that optimal performance can be influenced by laboratory conditions and sample handling. Therefore, in-house validation is always recommended.
Performance Characteristics of this compound ELISA Kits
The following table summarizes the key performance metrics of various this compound ELISA kits. These parameters are essential for evaluating the suitability of a kit for your intended application.
| Manufacturer | Kit Name/Catalog No. | Sensitivity (LOD) | Assay Range (pg/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Type(s) |
| Thermo Fisher Scientific (Invitrogen) | This compound ELISA Kit (High Sensitivity) / BMS221-2HS | 0.2 pg/mL[1] | 0.94 - 60.0[1] | 5.7%[1] | 6.2%[1] | Serum, Plasma, Supernatant[1] |
| STEMCELL Technologies | This compound ELISA Kit | 0.53 pg/mL[2][3] | 3.2 - 316[2][3] | 3.7%[3] | 6.3%[3] | Serum, Plasma, Cell Culture Supernatants[2][3] |
| Cloud-Clone Corp. | High Sensitive ELISA Kit for Interleukin 2 (IL2) / HEA073Hu | < 0.64 pg/mL[4] | 1.56 - 100[4] | < 10%[4] | < 12%[4] | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernates[4] |
| Sigma-Aldrich | This compound ELISA Kit / RAB0286 | 4 pg/mL | 2.07 - 1500 | < 10% | < 12% | Serum, Plasma, Cell Culture Supernatant, Urine |
| Elabscience | This compound(Interleukin 2) ELISA Kit / E-EL-H0099 | 4.69 pg/mL[5] | 7.81 - 500[5] | Not Specified | Not Specified | Serum, Plasma, other biological fluids[5] |
| R&D Systems | Quantikine this compound ELISA Kit / D2050 | 7 pg/mL[6] | 31.2 - 2000[6] | 2.0% - 4.3%[6] | 3.7% - 5.0%[6] | Cell Culture Supernates, Serum, Plasma[6] |
| Cusabio | Human Interleukin 2 (IL-2) ELISA kit | 7.81 pg/mL[7] | 31.25 - 2000[7] | < 8%[7] | < 10%[7] | Serum, Plasma, Tissue Homogenates[7] |
| Abcam | This compound ELISA Kit / ab270883 | 32.1 pg/mL | 39 - 2500 | Not Specified | Not Specified | Cell Culture Media, Serum, Plasma, Cell Culture Supernatant |
| Thermo Fisher Scientific (Invitrogen) | This compound ELISA Kit | < 6 pg/mL[8] | 38.4 - 1500[8] | Not Specified | Not Specified | Serum, Plasma, Urine, Culture Supernatants[8] |
Key Validation Experiments for Serum Samples
To ensure the reliability and accuracy of your results, it is crucial to perform a thorough validation of the chosen ELISA kit with your specific serum samples. The following are key experiments that should be conducted:
Specificity
Specificity is the ability of the antibody pair in the ELISA to detect only this compound without cross-reacting with other related molecules.
-
Experimental Protocol:
-
Source a panel of structurally related cytokines and proteins that could potentially be present in serum samples.
-
Prepare high concentrations of these non-target proteins.
-
Run these samples in the ELISA according to the kit protocol.
-
The signal generated by these non-target proteins should be negligible compared to the signal from the IL-2 standard. For example, the Thermo Fisher Scientific kit is specific for this compound and does not cross-react with human IL-1α, IL-1β, IL-3, IL-4, IL-6, IL-7, IL-8, TNFα, TNFβ, GM-CSF, INFγ, or mouse IL-2[8].
-
Precision (Intra- and Inter-Assay Variability)
Precision measures the reproducibility of the assay. Intra-assay precision assesses the variability within a single plate, while inter-assay precision evaluates the variability between different plates and on different days.
-
Experimental Protocol:
-
Prepare three serum samples with low, medium, and high concentrations of IL-2.
-
Intra-Assay: Run each sample in at least 20 replicates on a single plate. Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. A CV of <10-15% is generally acceptable.[4][6][7]
-
Inter-Assay: Run the same three samples on multiple plates, ideally on different days and by different operators. Calculate the mean, SD, and CV% across all plates for each sample. A CV of <15-20% is typically considered acceptable.[4][6][7]
-
Spike and Recovery (Accuracy)
This experiment determines if the presence of other substances in the serum matrix interferes with the detection of IL-2.
-
Experimental Protocol:
-
Select a set of individual serum samples.
-
Measure the endogenous IL-2 level in each sample.
-
Spike a known amount of recombinant IL-2 standard into each serum sample.
-
Run the spiked samples in the ELISA and measure the IL-2 concentration.
-
Calculate the percentage of recovery using the following formula: Recovery (%) = (Measured Concentration - Endogenous Concentration) / Spiked Concentration * 100
-
An acceptable recovery is typically between 80-120%.[5] For example, a mid-curve recovery of 94 - 95% was determined for the STEMCELL Technologies kit by spiking defined amounts of analyte standard into serum or plasma samples[2][3].
-
Linearity of Dilution
This experiment assesses whether the assay can provide proportional results when a serum sample is serially diluted.
-
Experimental Protocol:
-
Select a serum sample with a high concentration of IL-2.
-
Create a series of dilutions of the sample using the assay's sample diluent.
-
Measure the IL-2 concentration in each dilution.
-
Multiply the measured concentration by the corresponding dilution factor to obtain the corrected concentration.
-
The corrected concentrations should be consistent across the dilution series. The linearity of the R&D Systems kit was assessed by spiking samples with high concentrations of this compound and then diluting them to fall within the dynamic range of the assay[6].
-
IL-2 Signaling Pathway and ELISA Workflow
To provide a better context for the importance of IL-2 measurement and the methodology used, the following diagrams illustrate the IL-2 signaling pathway and a general ELISA validation workflow.
Caption: IL-2 signaling cascade via the JAK-STAT pathway.
Caption: General workflow for ELISA kit validation.
By carefully considering the performance characteristics and conducting thorough in-house validation, researchers can confidently select a this compound ELISA kit that will provide accurate and reproducible results for their serum samples.
References
- 1. This compound ELISA Kit, High Sensitivity (BMS221-2HS) - Invitrogen [thermofisher.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. High Sensitive ELISA Kit for Interleukin 2 (IL2) | HEA073Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. This compound(Interleukin 2) ELISA Kit - Elabscience® [elabscience.com]
- 6. rndsystems.com [rndsystems.com]
- 7. cusabio.com [cusabio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison: CTLL-2 Proliferation vs. Luciferase Reporter Assays for Measuring IL-2 Activity
For researchers, scientists, and drug development professionals, the accurate measurement of Interleukin-2 (B1167480) (IL-2) activity is critical for immunology research and the development of novel therapeutics. Two widely adopted methods for this purpose are the traditional CTLL-2 cell proliferation assay and the more modern luciferase reporter assay. This guide provides an objective comparison of these two key methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assay for specific research needs.
The CTLL-2 assay, a cornerstone of IL-2 bioactivity measurement, relies on the IL-2-dependent proliferation of the murine cytotoxic T-cell line, CTLL-2. The magnitude of cell proliferation, typically measured using colorimetric reagents like MTS or WST-1, is directly proportional to the concentration of bioactive IL-2. In contrast, the luciferase reporter assay utilizes a genetically engineered cell line, often Jurkat (a human T-lymphocyte line), that contains a luciferase reporter gene under the transcriptional control of an IL-2-responsive promoter. Upon IL-2 stimulation, the signaling cascade activates the promoter, leading to the expression of luciferase and the production of a quantifiable luminescent signal.
At a Glance: Key Performance Metrics
The choice between these two assays often hinges on a balance of speed, sensitivity, and convenience. The following table summarizes key quantitative parameters, drawing from manufacturer-provided data and independent validation studies.
| Parameter | CTLL-2 Proliferation Assay | Luciferase Reporter Assay | Source(s) |
| Assay Time | 48 - 72 hours | 6 - 24 hours | [1] |
| EC50 for IL-2 | ~0.66 ng/mL | ~0.24 ng/mL | [1] |
| Principle | IL-2 dependent cell proliferation | IL-2 promoter-driven luciferase expression | [2][3] |
| Readout | Colorimetric (Absorbance) | Luminescence | [3][4][5] |
| Throughput | Moderate | High | |
| Reproducibility | Inter-assay RSD: 2.6% - 12.3% | Within-laboratory: 86.7%; Between-laboratory: 80.0% | [5][6][7] |
Delving into the Mechanisms: IL-2 Signaling Pathway
Both assays are fundamentally reliant on the initiation of the IL-2 signaling cascade. Understanding this pathway is crucial for interpreting assay results and troubleshooting. Upon binding to its receptor complex (IL-2Rα/CD25, IL-2Rβ/CD122, and the common gamma chain/γc), IL-2 triggers the activation of Janus kinases (JAK1 and JAK3). These kinases then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Phosphorylated STAT5 dimerizes, translocates to the nucleus, and binds to specific response elements in the promoters of IL-2-responsive genes, including the IL-2 promoter itself in the case of the luciferase reporter assay, and genes that drive cell proliferation in the CTLL-2 assay.[8][9][10]
A Step-by-Step Look: Experimental Workflows
The practical differences in executing these assays are significant. The CTLL-2 assay involves a multi-day protocol with a critical cell culture maintenance component, while the luciferase reporter assay offers a more streamlined, single-day workflow, especially with the availability of thaw-and-use cells.
In-Depth Methodology
CTLL-2 Proliferation Assay Protocol
This protocol is a generalized procedure based on established methods.[4][5]
-
Cell Culture: Maintain CTLL-2 cells (ATCC® TIB-214™) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and a saturating concentration of recombinant human IL-2 (e.g., 100 U/mL).
-
Cell Preparation: Prior to the assay, wash the cells twice with IL-2-free medium to remove any residual growth factor. Resuspend the cells in assay medium (RPMI-1640 with 10% FBS) and incubate for 4 hours to starve the cells.
-
Assay Setup: Adjust the cell density to 5 x 10^5 cells/mL. In a 96-well flat-bottom plate, add 50 µL of IL-2 standards and samples in triplicate. Add 50 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 44-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Add 20 µL of MTS or WST-1 reagent to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Luciferase Reporter Assay Protocol
This protocol is a generalized procedure based on commercially available assay kits and published studies.[1][3][11]
-
Cell Preparation: Thaw cryopreserved IL-2 reporter cells (e.g., Jurkat-based) or culture them according to the supplier's instructions. Resuspend the cells in the recommended assay medium.
-
Assay Setup: In a 96-well white, clear-bottom plate, add 50 µL of IL-2 standards and samples in triplicate. Add 50 µL of the cell suspension to each well.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Detection: Equilibrate the plate and the luciferase detection reagent to room temperature. Add 100 µL of the detection reagent to each well.
-
Incubation: Incubate at room temperature for approximately 15 minutes, protected from light.
-
Data Acquisition: Measure the luminescence using a luminometer.
Pros and Cons: A Balanced View
CTLL-2 Proliferation Assay
-
Advantages:
-
Disadvantages:
-
Time-Consuming: The assay requires a lengthy incubation period of 2-3 days.[1]
-
Variability: The sensitivity of CTLL-2 cells can vary with passage number and culture conditions, potentially leading to higher inter-assay variability.[12]
-
Indirect Measurement: Colorimetric readouts are an indirect measure of cell number and can be affected by changes in cell metabolism.
-
Luciferase Reporter Assay
-
Advantages:
-
Rapid: The assay can be completed in a single day (6-24 hours).[1]
-
High Sensitivity and Dynamic Range: Generally exhibits a lower EC50 and a wider dynamic range compared to the CTLL-2 assay.[1]
-
High Throughput: The simplified workflow is amenable to high-throughput screening.
-
High Reproducibility: Validation studies have demonstrated good within-laboratory and between-laboratory reproducibility.[7]
-
-
Disadvantages:
-
Indirect Biological Endpoint: Measures promoter activation, which is a proxy for, but not a direct measure of, a complex biological response like proliferation.
-
Potential for Off-Target Effects: The signaling pathway leading to IL-2 promoter activation can be influenced by factors other than IL-2.
-
Higher Cost: The reporter cell lines and luciferase detection reagents can be more expensive.
-
Conclusion: Selecting the Right Tool for the Job
Both the CTLL-2 proliferation assay and the luciferase reporter assay are valuable tools for the quantification of IL-2 activity. The CTLL-2 assay , with its physiologically relevant endpoint of cell proliferation, remains a gold standard, particularly for lot release and stability testing of biotherapeutics where a direct measure of biological function is paramount. However, its long assay time and potential for variability can be limitations.
The luciferase reporter assay offers a significant advantage in terms of speed, sensitivity, and throughput, making it an excellent choice for high-throughput screening in drug discovery and for research applications where rapid and reproducible results are a priority. The availability of ready-to-use cryopreserved cells further enhances its convenience and consistency.
Ultimately, the choice between these two assays will depend on the specific experimental needs, available resources, and the desired balance between physiological relevance and practical considerations of speed and throughput. For comprehensive characterization of IL-2 activity, employing both assays can provide complementary and corroborating data, leveraging the strengths of each method.
References
- 1. promega.com.cn [promega.com.cn]
- 2. A universal reporter cell line for bioactivity evaluation of engineered cytokine products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. frederick.cancer.gov [frederick.cancer.gov]
- 5. MTS dye based colorimetric CTLL-2 cell proliferation assay for product release and stability monitoring of Interleukin-15: Assay qualification, standardization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a bioassay for interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An international validation study of the IL-2 Luc assay for evaluating the potential immunotoxic effects of chemicals on T cells and a proposal for reference data for immunotoxic chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. IL-2 Signaling Pathways: R&D Systems [rndsystems.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. jacvam.go.jp [jacvam.go.jp]
- 12. A convenient and reliable IL-2 bioassay using frozen CTLL-2 to improve the detection of helper T lymphocyte precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Human IL-2 ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of human Interleukin-2 (B1167480) (IL-2) is crucial for understanding immune responses, developing immunotherapies, and monitoring disease progression. Enzyme-Linked Immunosorbent Assays (ELISAs) are a primary tool for this purpose, offering high sensitivity and specificity. This guide provides an objective comparison of several commercially available human IL-2 ELISA kits, focusing on their performance characteristics based on manufacturer-provided data.
Performance Characteristics
The selection of an appropriate ELISA kit depends on various factors, including the required sensitivity, the expected concentration of IL-2 in the samples, and the sample type. The following table summarizes the key performance data for popular this compound ELISA kits.
| Manufacturer | Kit Name | Catalog Number | Sensitivity (pg/mL) | Assay Range (pg/mL) | Sample Types |
| R&D Systems | Quantikine ELISA this compound | D2050 | 7 | 31.2 - 2000 | Cell Culture Supernates, Serum, Plasma (EDTA, Heparin, Citrate) |
| Thermo Fisher Scientific (Invitrogen) | This compound ELISA Kit, High Sensitivity | BMS221-2HS | 0.2 | 0.94 - 60 | Serum, Plasma, Cell Culture Supernates[1] |
| Abcam | This compound SimpleStep ELISA® Kit | ab270883 | 32.1 | 39 - 2500 | Cell Culture Media, Cell Culture Supernatant, Serum, Plasma (EDTA, Heparin)[2] |
| STEMCELL Technologies | This compound ELISA Kit | 02006 / 02007 | 0.53 | 3.2 - 316 | Serum, Plasma, Cell Culture Supernatants |
| Proteintech | This compound ELISA Kit | KE00017 | 3.6 | 15.6 - 1000 | Serum, Plasma, Cell Culture Supernatants[3] |
Note: The performance characteristics listed above are as reported by the manufacturers. Independent, head-to-head experimental validation is recommended for critical applications.
IL-2 Signaling Pathway
Interleukin-2 is a key cytokine in the immune system, primarily involved in the proliferation and differentiation of T cells. Its signaling is initiated by binding to the high-affinity IL-2 receptor complex, which consists of three subunits: IL-2Rα (CD25), IL-2Rβ (CD122), and the common gamma chain (γc, CD132).[2] This binding event triggers the activation of several downstream signaling pathways, including the JAK-STAT, PI3K/Akt/mTOR, and MAPK/ERK pathways, ultimately leading to changes in gene expression that drive cellular responses.[2][4]
Caption: IL-2 signaling pathway.
Experimental Methodologies
The accurate determination of IL-2 concentrations using an ELISA kit relies on a standardized experimental protocol. While specific steps may vary slightly between manufacturers, the general workflow for a sandwich ELISA is consistent.
General Sandwich ELISA Workflow
A sandwich ELISA involves capturing the target antigen (IL-2) between two antibodies: a capture antibody coated on the microplate and a detection antibody. The detection antibody is typically biotinylated, allowing for subsequent binding of a streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP). The addition of a substrate results in a colorimetric reaction, where the intensity of the color is proportional to the amount of IL-2 present in the sample.
Caption: Generalized sandwich ELISA workflow.
Key Experimental Protocols
Below are generalized protocols based on common steps found in the manuals of the compared ELISA kits. It is imperative to follow the specific protocol provided with the purchased kit for accurate results.
1. Reagent and Sample Preparation:
-
Bring all reagents to room temperature before use.
-
Reconstitute lyophilized standards and controls with the specified diluent to create a stock solution.
-
Prepare a serial dilution of the standard stock to generate a standard curve.
-
Dilute samples as necessary to fall within the assay range of the standard curve. Common sample diluents are provided in the kits. Serum and plasma samples often require a minimum dilution.[5][6]
2. Assay Procedure:
-
Add standards, controls, and samples to the appropriate wells of the microplate pre-coated with the capture antibody.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow the IL-2 to bind to the capture antibody.[5]
-
Wash the plate multiple times with the provided wash buffer to remove unbound substances.
-
Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[5]
-
Wash the plate again to remove unbound detection antibody.
-
Add the streptavidin-HRP conjugate to each well and incubate for a specified time (e.g., 20-60 minutes).[5]
-
Perform a final wash to remove unbound streptavidin-HRP.
-
Add the TMB substrate solution to each well and incubate in the dark. A blue color will develop.
-
Stop the reaction by adding the stop solution, which will turn the color to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 550 nm or 620 nm is often used for background correction.[7]
3. Data Analysis:
-
Subtract the blank reading from all standard and sample readings.
-
Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the concentration of IL-2 in the samples. This is typically done by interpolating the sample absorbance values on the curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final IL-2 concentration in the original sample.
This guide provides a starting point for selecting a this compound ELISA kit. Researchers are encouraged to consult the detailed product manuals and consider their specific experimental needs before making a final decision.
References
- 1. Mechanism of interleukin-2 signaling: mediation of different outcomes by a single receptor and transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin 2 - Wikipedia [en.wikipedia.org]
- 3. This compound ELISA Kit Elisa Kit KE00017 | Proteintech [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. content.abcam.com [content.abcam.com]
- 6. This compound ELISA Kit (ab270883) | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Validating an Intracellular Flow Cytometry Panel for IL-2 Producing Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Interleukin-2 (IL-2) producing cells is critical for understanding T cell function and overall immune responses. Intracellular flow cytometry stands as a powerful technique for this purpose, offering single-cell resolution of cytokine production within phenotypically defined cell populations. This guide provides a comprehensive comparison of key considerations and components for validating a robust intracellular flow cytometry panel for IL-2 producing cells, supported by experimental protocols and data.
Comparison of Panel Components for IL-2 Detection
The successful validation of an intracellular flow cytometry panel for IL-2 hinges on the careful selection and optimization of its components, primarily the anti-IL-2 antibody clone and its associated fluorochrome. Below is a comparison of commonly used components.
Table 1: Comparison of Anti-Human IL-2 Antibody Clones
| Clone | Isotype | Applications | Supplier Examples | Key Characteristics |
| MQ1-17H12 | Rat IgG2a, kappa | Flow Cytometry (Intracellular), ELISA | BD Biosciences, BioLegend, Thermo Fisher Scientific | The most widely cited and validated clone for intracellular IL-2 staining in human cells. Demonstrates high specificity and good performance with various fluorochromes.[1] |
| REA689 | Recombinant Human IgG1 | Flow Cytometry (Intracellular) | Miltenyi Biotec | Recombinant antibody engineered for high batch-to-batch consistency and reduced background staining due to lack of Fc receptor binding.[2] |
| N7.48 | Mouse IgG1 | Flow Cytometry (Intracellular) | Beckman Coulter | An established clone for intracellular IL-2 detection. |
Table 2: Comparison of Anti-Mouse IL-2 Antibody Clones
| Clone | Isotype | Applications | Supplier Examples | Key Characteristics |
| JES6-5H4 | Rat IgG2b, kappa | Flow Cytometry (Intracellular), ELISPOT, Neutralization | BD Biosciences, BioLegend, Thermo Fisher Scientific | The gold-standard and most frequently used clone for intracellular detection of mouse IL-2, known for its high affinity and specificity.[3][4] |
| JES6-1A12 | Rat IgG2a, kappa | Flow Cytometry, ELISA | BioLegend, Thermo Fisher Scientific | Another well-validated clone for mouse IL-2 detection, often used in ELISA applications as well. |
Table 3: Performance of Fluorochromes for Intracellular IL-2 Staining
| Fluorochrome | Excitation Laser | Emission (nm) | Brightness | Stability | Considerations |
| PE (Phycoerythrin) | Blue (488 nm) | ~575 | Very Bright | Good | A common and bright choice for detecting low-abundance cytokines like IL-2. Can have spillover into other channels. |
| APC (Allophycocyanin) | Red (633 nm) | ~660 | Bright | Good | Another bright option, useful in multi-color panels to minimize compensation from the blue laser. |
| FITC (Fluorescein Isothiocyanate) | Blue (488 nm) | ~519 | Moderate | Lower | A traditional fluorochrome, but generally less bright and photostable than PE or APC. |
| Brilliant Violet™ 421 | Violet (405 nm) | ~421 | Very Bright | Good | An example of a newer generation polymer dye that offers very high brightness, ideal for rare or dimly expressed targets. |
Experimental Workflow and Protocols
A typical workflow for intracellular cytokine staining involves several key steps, from cell stimulation to data acquisition.
Caption: Experimental workflow for intracellular IL-2 detection.
Detailed Experimental Protocol: Intracellular IL-2 Staining of Human PBMCs
This protocol provides a standard procedure for the detection of IL-2 producing human T cells.
1. Cell Preparation and Stimulation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells with sterile PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1-2 x 10^6 cells/mL.
-
Transfer 1 mL of the cell suspension to each well of a 24-well plate.
-
For stimulation, add a cell activation cocktail (e.g., Phorbol 12-Myristate 13-Acetate (PMA) at 50 ng/mL and Ionomycin at 1 µg/mL) to the desired wells. Include an unstimulated control.
-
Add a protein transport inhibitor, such as Brefeldin A (at 5-10 µg/mL) or Monensin (at 2 µM), to all wells to block cytokine secretion.
-
Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.
2. Cell Staining:
-
Following incubation, harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Stain for surface markers by adding a cocktail of fluorescently conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8) to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Fix the cells using a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Permeabilize the cells by resuspending them in a permeabilization buffer (e.g., a saponin-based buffer) and incubating for 10-15 minutes at room temperature.
-
Without washing, add the fluorochrome-conjugated anti-human IL-2 antibody (e.g., clone MQ1-17H12).
-
Incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
3. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer that has been properly calibrated and compensated.
-
Collect a sufficient number of events to allow for the identification of rare cell populations.
-
Analyze the data using appropriate software. Gate on lymphocytes based on forward and side scatter, then on T cell subsets (e.g., CD3+CD4+), and finally quantify the percentage of IL-2 positive cells within the desired populations.
Protocol for Intracellular IL-2 Staining of Mouse Splenocytes
This protocol is adapted for use with mouse splenocytes.
1. Cell Preparation and Stimulation:
-
Prepare a single-cell suspension of splenocytes from a mouse spleen.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
Adjust the cell concentration to 2-5 x 10^6 cells/mL.
-
Stimulate the cells as described for human PBMCs (PMA at 50 ng/mL and Ionomycin at 500 ng/mL) and add a protein transport inhibitor (Brefeldin A at 5-10 µg/mL).
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
2. Cell Staining:
-
The staining procedure is largely the same as for human PBMCs.
-
Use antibodies specific for mouse surface markers (e.g., anti-mouse CD3, CD4, CD8).
-
For intracellular staining, use a fluorochrome-conjugated anti-mouse IL-2 antibody (e.g., clone JES6-5H4).
3. Data Acquisition and Analysis:
-
Follow the same procedure as for human PBMCs, ensuring appropriate gating for mouse lymphocyte populations.
Alternative Methods for IL-2 Detection
While intracellular flow cytometry is a powerful tool, other methods can also be employed to measure IL-2 production.
Table 4: Comparison of IL-2 Detection Methods
| Method | Principle | Advantages | Disadvantages |
| Intracellular Flow Cytometry | Detects intracellular cytokine accumulation at the single-cell level. | Provides single-cell resolution, allows for phenotypic characterization of producing cells, and can detect multiple cytokines simultaneously.[5] | Requires cell stimulation and fixation/permeabilization, which can alter some cell surface markers. |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Measures the total amount of secreted cytokine in a bulk cell culture supernatant. | Highly sensitive, quantitative, and relatively simple to perform. | Does not provide information on the frequency or phenotype of the cytokine-producing cells. |
| ELISpot (Enzyme-Linked Immunospot Assay) | Captures secreted cytokine from individual cells, resulting in spots that can be enumerated. | Provides information on the frequency of cytokine-secreting cells and is highly sensitive. | Does not allow for phenotypic characterization of the secreting cells and provides limited information on the amount of cytokine produced per cell. |
| Cytometric Bead Array (CBA) | Uses antibody-coated beads to capture and quantify multiple soluble analytes, including cytokines, from a single sample. | Allows for the simultaneous measurement of multiple cytokines in a small sample volume. | Measures secreted cytokines from a bulk population, not at the single-cell level.[6][7] |
References
- 1. flowcytometryacademy.com [flowcytometryacademy.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. IL-2 Monoclonal Antibody (JES6-5H4), PE (12-7021-82) [thermofisher.com]
- 4. IL-2 Monoclonal Antibody (JES6-5H4), PE (12-7021-41) [thermofisher.com]
- 5. Intracellular cytokine detection by fluorescence-activated flow cytometry: basic principles and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of commercial kits to measure cytokine responses to Plasmodium falciparum by multiplex microsphere suspension array technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Human IL-2 and IL-21 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (IL-2) and Interleukin-21 (IL-21) are structurally related cytokines that both utilize the common gamma chain (γc) in their receptor complexes, placing them in the same cytokine family.[1][2][3] Despite this shared component and their chromosomal proximity suggesting a common evolutionary origin, IL-2 and IL-21 elicit distinct and sometimes opposing effects on the immune system.[1][2][3] Understanding the nuances of their signaling pathways is critical for the development of targeted immunotherapies. This guide provides an objective comparison of the IL-2 and IL-21 signaling cascades, supported by experimental data and detailed methodologies.
Receptor Structure: A Shared Subunit with Distinct Configurations
The initial divergence in IL-2 and IL-21 signaling begins at the cell surface with their respective receptor complexes.
-
Interleukin-2 Receptor (IL-2R): The high-affinity IL-2R is a trimeric complex composed of the IL-2 receptor alpha chain (IL-2Rα or CD25), the IL-2 receptor beta chain (IL-2Rβ or CD122), and the common gamma chain (γc or CD132).[4] The α chain is primarily responsible for the high-affinity binding of IL-2, while the β and γ chains are essential for signal transduction.[4]
-
Interleukin-21 Receptor (IL-21R): The IL-21R is a heterodimeric complex consisting of the IL-21 receptor alpha chain (IL-21Rα) and the common gamma chain (γc).[5][6][7] Unlike the IL-2R, the IL-21R does not have a third, affinity-enhancing subunit.
Core Signaling Cascades: Divergent Downstream Pathways
Upon ligand binding, both receptor complexes recruit and activate members of the Janus kinase (JAK) family, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. However, the specific STATs and the engagement of other signaling pathways differ significantly. Both IL-2 and IL-21 can activate the JAK-STAT, PI3K, and MAPK pathways.[8][9][10]
1. The JAK-STAT Pathway: This is the primary signaling route for both cytokines, but with different downstream effectors.
-
IL-2 Signaling: Primarily activates STAT5a and STAT5b through JAK1 and JAK3.[1][2][5] This strong STAT5 activation is linked to the potent proliferative and pro-survival signals delivered by IL-2. While IL-2 can also induce STAT3 serine phosphorylation via a PI3K-dependent mechanism, its main pathway is through STAT5.[11]
-
IL-21 Signaling: Predominantly activates STAT3 and, to a lesser extent, STAT1 via JAK1 and JAK3.[1][2][5][12] The strong activation of STAT3 is a hallmark of IL-21 signaling and is responsible for many of its unique biological effects, including the differentiation of B cells and T follicular helper cells.[13]
2. The PI3K/Akt Pathway:
-
IL-2 Signaling: Robustly activates the PI3K/Akt pathway, which is crucial for promoting cell cycle progression and survival in T cells.[10][11]
-
IL-21 Signaling: Can weakly induce the phosphorylation of Akt, indicating a less prominent role for the PI3K/Akt pathway in its signaling cascade.[8][14]
3. The MAPK/ERK Pathway:
-
IL-2 Signaling: Activates the Ras/MEK/ERK pathway, which contributes to its mitogenic effects.[10][11]
-
IL-21 Signaling: Also weakly activates the MAPK/ERK pathway, which may contribute to its proliferative effects in certain contexts.[8][14][15]
References
- 1. IL-2 and IL-21 confer opposing differentiation programs to CD8+ T cells for adoptive immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The γ c family of cytokines: fine-tuning signals from IL-2 and IL-21 in the regulation of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-2 and IL-21 confer opposing differentiation programs to CD8+ T cells for adoptive immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The structure of IL2 bound to the three chains of the IL2 receptor and how signaling occurs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Interleukin-21 receptor - Wikipedia [en.wikipedia.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. IL-21 Signaling in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. IL-2 activation of a PI3K-dependent STAT3 serine phosphorylation pathway in primary human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. IL-21 signalling via STAT3 primes human naïve B cells to respond to IL-2 to enhance their differentiation into plasmablasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The molecular basis of IL-21–mediated proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
A Comparative Guide to Glycosylated and Non-Glycosylated Human Interleukin-2
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (B1167480) (IL-2) is a pleiotropic cytokine crucial for the proliferation and activation of various immune cells, including T cells and Natural Killer (NK) cells. It exists in two primary forms for research and therapeutic use: a glycosylated form, typically produced in mammalian cell systems, which mimics the natural human protein, and a non-glycosylated form, commonly produced in bacterial systems like E. coli. The presence or absence of glycosylation significantly impacts the molecule's functional characteristics. This guide provides an objective comparison of these two forms, supported by experimental data and detailed methodologies.
Key Functional Differences at a Glance
Native human IL-2 is glycosylated at the threonine residue in the third position.[1] This post-translational modification, absent in E. coli-derived recombinant IL-2 (e.g., Aldesleukin/Proleukin), introduces notable differences in the molecule's physicochemical properties and biological functions.[2] While both forms are biologically active, the glycosylation affects stability, half-life, and potentially, bioactivity.[3][4]
| Feature | Glycosylated IL-2 | Non-Glycosylated IL-2 | Key Implications |
| Source | Mammalian cells (e.g., CHO) | Bacterial cells (E. coli) | Presence of post-translational modifications. |
| Glycosylation | O-linked glycan at Thr3 | None | Affects stability, solubility, and half-life.[4][5] |
| Molecular Weight | ~15.5 kDa (variable due to glycan heterogeneity)[6] | ~15.4 kDa | Slight difference due to the absence of sugars. |
| In Vivo Half-Life | Generally longer | Shorter | Glycosylation can protect from proteolysis and reduce clearance.[6][7] |
| Stability | Higher thermal and proteolytic stability | More prone to aggregation and denaturation.[5][8][9] | Glycans can shield the protein core, preventing aggregation.[9] |
| Bioactivity | Potentially higher specific activity in some contexts | Fully biologically active, but may show lower specific activity due to aggregation.[6][9] | Differences can arise from stability and aggregation issues rather than intrinsic activity.[3][9] |
| Immunogenicity | Generally lower | Can be higher due to aggregation and exposure of new epitopes.[5] | Aggregates are a known driver of immunogenic responses.[5] |
Visualizing the IL-2 Signaling Pathway and Experimental Workflow
To understand the functional output of IL-2, it is essential to visualize its primary signaling cascade and the workflow used to measure its activity.
IL-2 Receptor Signaling via JAK-STAT Pathway
Upon binding to its receptor complex (IL-2Rα/CD25, IL-2Rβ/CD122, and γc/CD132), IL-2 initiates an intracellular signaling cascade, predominantly through the JAK-STAT pathway.[10] This leads to the activation of Janus kinases (JAK1 and JAK3), which then phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5).[11] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and activates the transcription of target genes responsible for cell proliferation, survival, and differentiation.[12][13]
Workflow for IL-2 Bioactivity Assessment using CTLL-2 Cells
The most common method for determining IL-2 bioactivity is a cell proliferation assay using the IL-2-dependent murine T-cell line, CTLL-2.[14] The workflow involves stimulating the cells with serial dilutions of IL-2 and measuring the resulting proliferation.
Quantitative Data Comparison
Studies comparing glycosylated and non-glycosylated IL-2 have yielded quantitative data on their bioactivity and pharmacokinetic properties. A study by Ottolenghi et al. (2021) engineered a life-extended glycosylated IL-2 (S2A) and compared it to the non-glycosylated clinical-grade IL-2, Proleukin.
| Parameter | Glycosylated IL-2 (S2A) | Non-Glycosylated IL-2 (Proleukin) | Fold Change | Reference |
| Bioactivity (ED50) | 460 pg/mL | 1350 pg/mL | 2.9x higher activity | [6] |
| In Vivo Half-life | ~14 hours (engineered) | ~1 hour | ~14x longer | [7][15] |
Note: The ED50 is the concentration of IL-2 that induces a half-maximal response in the CTLL-2 proliferation assay. A lower ED50 value indicates higher potency.
Detailed Experimental Protocols
Reproducible and accurate comparison requires standardized protocols. The following are detailed methodologies for key experiments.
IL-2 Bioactivity Assay using CTLL-2 Cell Proliferation
This protocol is adapted from standard procedures for determining IL-2 bioactivity.[14][16]
Objective: To quantify and compare the biological activity of glycosylated and non-glycosylated IL-2 by measuring their ability to induce the proliferation of the IL-2-dependent CTLL-2 cell line.
Materials:
-
CTLL-2 cell line (ATCC® TIB-214™)
-
Cell Culture Medium: RPMI 1640, 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin-streptomycin.
-
Assay Medium: RPMI 1640, 10% FBS.
-
Glycosylated and Non-glycosylated IL-2 samples.
-
IL-2 Reference Standard.
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Cell proliferation reagent (e.g., MTS, MTT, or WST-1).
-
96-well flat-bottom cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Preparation: Culture CTLL-2 cells in Cell Culture Medium supplemented with a maintenance concentration of IL-2 (e.g., 10-20 U/mL). Before the assay, wash the cells twice with HBSS to remove residual IL-2.[16] Resuspend the cells in Assay Medium and adjust the concentration to 5 x 10^5 cells/mL.[16]
-
IL-2 Dilution: Prepare serial dilutions of the reference standard and the test articles (glycosylated and non-glycosylated IL-2) in Assay Medium. A typical starting concentration for the standard curve is 400 IU/mL, followed by 1:3 serial dilutions.[16]
-
Assay Plating:
-
Add 100 µL of Assay Medium to all wells of a 96-well plate, except for the wells in the first column of the dilution series.
-
Add 100 µL of the prepared IL-2 dilutions to the appropriate wells.
-
Add 100 µL of the prepared CTLL-2 cell suspension to each well.[16]
-
Include control wells with cells only (no IL-2) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 44-48 hours at 37°C in a humidified 5% CO2 incubator.[16]
-
Proliferation Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot the absorbance values against the logarithm of the IL-2 concentration.
-
Use a four-parameter logistic (4-PL) curve fit to determine the EC50 value for each sample. The EC50 represents the concentration at which 50% of the maximal proliferation is achieved.
-
Compare the EC50 values of the glycosylated and non-glycosylated samples.
-
Stability Assessment by Size Exclusion Chromatography (SEC)
Objective: To assess the physical stability and aggregation state of glycosylated and non-glycosylated IL-2. Aggregation is a common issue with non-glycosylated proteins produced in E. coli and can lead to reduced activity and increased immunogenicity.[9]
Materials:
-
HPLC system with a UV detector.
-
Size Exclusion Chromatography (SEC) column suitable for proteins in the 10-100 kDa range.
-
Mobile Phase: A neutral pH buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Glycosylated and Non-glycosylated IL-2 samples (normalized to the same concentration, e.g., 1 mg/mL).
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume (e.g., 20 µL) of the IL-2 sample onto the column.
-
Chromatogram Acquisition: Monitor the column eluate at 280 nm and record the chromatogram. The retention time is inversely proportional to the hydrodynamic size of the molecule.
-
Data Analysis:
-
Identify the main peak corresponding to monomeric IL-2.
-
Identify any earlier-eluting peaks, which represent soluble aggregates (dimers, trimers, and higher-order oligomers).
-
Calculate the percentage of monomer and the percentage of aggregates by integrating the peak areas.
-
Compare the aggregation profiles of the glycosylated and non-glycosylated samples. A higher percentage of aggregates in the non-glycosylated sample indicates lower physical stability.[9][17]
-
Conclusion
The choice between glycosylated and non-glycosylated this compound depends on the specific application.
-
Non-glycosylated IL-2 , produced in E. coli, is a potent and widely used reagent. However, its lack of glycosylation renders it more susceptible to aggregation and degradation, which can decrease its specific activity and in vivo half-life while potentially increasing its immunogenicity.[5][9]
-
Glycosylated IL-2 , produced in mammalian systems, more closely resembles the native human protein. The presence of the O-linked glycan enhances its stability, solubility, and circulatory half-life.[5][7][15] This often translates to higher apparent bioactivity and reduced immunogenicity, making it a preferable choice for in vivo studies and therapeutic development where pharmacokinetic properties are critical.
Researchers should consider these functional differences when designing experiments and interpreting results. For applications requiring high stability and a longer duration of action, the glycosylated form is superior. For many standard in vitro cell-based assays where stability is less of a concern, the more readily available non-glycosylated form may be sufficient, though its aggregation state should be monitored.[3]
References
- 1. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.cn [promega.com.cn]
- 3. Functional comparison of recombinant interleukin 2 (IL-2) with IL-2-containing preparations derived from cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implications of glycosylation for the development of selected cytokines and their derivatives for medical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation Shapes the Efficacy and Safety of Diverse Protein, Gene and Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Life-extended glycosylated IL-2 promotes Treg induction and suppression of autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Life-extended glycosylated IL-2 promotes Treg induction and suppression of autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of N-glycosylation on therapeutic protein stability, pharmacokinetics, and immunogenicity – Creative Biolabs Therapeutic Glycoprotein Blog [creative-biolabs.com]
- 9. Structural and functional differences between glycosylated and non-glycosylated forms of human interferon-beta (IFN-beta) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of JAK kinases and STAT proteins by interleukin-2 and interferon alpha, but not the T cell antigen receptor, in human T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a bioassay for interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frederick.cancer.gov [frederick.cancer.gov]
- 17. Structural and functional differences between glycosylated and non-glycosylated forms of human interferon-beta (IFN-beta). | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Methods for Quantifying Human Interleukin-2 in Patient Samples
For researchers, scientists, and drug development professionals, the accurate quantification of human Interleukin-2 (IL-2) in patient samples is critical for immunological studies, monitoring immunotherapies, and understanding disease pathogenesis. This guide provides a comprehensive comparison of the most common immunoassay platforms—ELISA, Luminex, and Meso Scale Discovery (MSD)—for this application, supported by experimental data and detailed protocols.
This comparison guide delves into the performance characteristics of Enzyme-Linked Immunosorbent Assay (ELISA), Luminex bead-based multiplex assays, and electrochemiluminescence-based Meso Scale Discovery (MSD) assays. We will explore key validation parameters, including sensitivity, precision, accuracy, and assay range, to help you make an informed decision for your research needs.
Performance Characteristics: A Quantitative Comparison
The selection of an appropriate assay for IL-2 quantification often depends on the specific requirements of the study, such as the expected concentration of IL-2, sample volume limitations, and the need for multiplexing. The following table summarizes the key performance characteristics of ELISA, Luminex, and MSD assays for the quantification of human IL-2, compiled from various manufacturer specifications and validation studies.
| Performance Parameter | ELISA (High Sensitivity) | Luminex (High Performance) | Meso Scale Discovery (S-PLEX) |
| Sensitivity (LOD/MDD) | 0.2 - 7 pg/mL[1][2] | 0.31 - 2.23 pg/mL[3] | Ultra-sensitive, with LLOD 10- to 1000-fold lower than other methods[4] |
| Assay Range | 0.94 - 60.0 pg/mL[2] | 3.0 - 2300 pg/mL[5] | Provides up to 4 logs of linear dynamic range[6] |
| Intra-Assay Precision (%CV) | < 5.7% - 10%[2][7] | < 10%[8][9] | < 10%[10] |
| Inter-Assay Precision (%CV) | < 6.2% - 10%[7] | < 15%[8][9] | < 15%[10][11] |
| Sample Volume | 50 - 100 µL per analyte[1] | < 50 µL for multiplex panel[5][12] | Minimal sample volumes[6] |
| Multiplexing Capability | Single-plex | High-plex (up to 100 analytes)[8] | Mid-plex (up to 10 analytes per well) |
| Assay Time | 3 - 5 hours[1][13] | 3 - 5 hours[12] | ~3 hours[6] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed platforms.
High-Sensitivity ELISA Protocol for this compound
This protocol is a sandwich ELISA designed for the quantitative measurement of this compound in serum, plasma, and cell culture supernatants.
Materials:
-
This compound ELISA plate pre-coated with capture antibody
-
This compound standard
-
Biotinylated anti-human IL-2 detection antibody
-
Streptavidin-HRP
-
Assay Diluent
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Prepare standards and samples in Assay Diluent.
-
Add 100 µL of Assay Diluent to each well.[1]
-
Add 100 µL of standard or sample to the appropriate wells and incubate for 2 hours at room temperature.[1]
-
Aspirate and wash each well three times with Wash Buffer.
-
Add 200 µL of Conjugate (Streptavidin-HRP) to each well and incubate for 2 hours at room temperature.[1]
-
Aspirate and wash each well three times.
-
Add 200 µL of TMB Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.[1]
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 30 minutes.
Luminex Performance Assay Protocol for this compound
This protocol describes a bead-based multiplex assay for the simultaneous quantification of multiple analytes, including this compound.
Materials:
-
Antibody-coated magnetic microparticles
-
This compound standard
-
Biotinylated detection antibody cocktail
-
Streptavidin-Phycoerythrin (PE)
-
Wash Buffer
-
Assay Diluent
-
Luminex analyzer
Procedure:
-
Prepare standards and samples.
-
Add 50 µL of microparticle cocktail to each well of a 96-well filter plate.
-
Wash the microparticles twice with Wash Buffer using a vacuum manifold.
-
Add 50 µL of standard or sample to the appropriate wells and incubate for 2 hours at room temperature on an orbital shaker.
-
Wash the wells three times with Wash Buffer.
-
Add 50 µL of biotinylated detection antibody cocktail to each well and incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the wells three times.
-
Add 50 µL of Streptavidin-PE to each well and incubate for 30 minutes at room temperature on an orbital shaker.
-
Wash the wells three times.
-
Resuspend the microparticles in 100 µL of Wash Buffer and read on a Luminex analyzer.
Meso Scale Discovery (MSD) S-PLEX Assay Protocol for this compound
This protocol outlines the steps for an ultra-sensitive electrochemiluminescence assay for the quantification of this compound.
Materials:
-
S-PLEX plate
-
Biotinylated capture antibody and S-PLEX Coating Reagent C1
-
This compound calibrator
-
TURBO-BOOST conjugated detection antibody
-
S-PLEX enhance solution
-
S-PLEX detection solution
-
MSD instrument
Procedure:
-
Prepare and add the coating solution containing the biotin-conjugated capture antibody to the S-PLEX plate.[6]
-
Add samples and calibrators to the wells.[6]
-
Add the TURBO-BOOST detection antibody.[6]
-
Add S-PLEX enhance solution.[6]
-
Add S-PLEX detection solution, which includes the TURBO-TAG label for the electrochemiluminescent signal.[6]
-
Read the plate on an MSD instrument.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the IL-2 signaling pathway and a general workflow for assay validation.
Caption: IL-2 Signaling Pathway
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound ELISA Kit, High Sensitivity (BMS221-2HS) - Invitrogen [thermofisher.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. S-PLEX this compound Kit | Meso Scale Discovery [mesoscale.com]
- 5. R D Systems this compound Magnetic Luminex Performance Assay 1 Kit | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 6. mesoscale.com [mesoscale.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. This compound Luminex Performance Assay (LUH202): R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a multiplex electrochemiluminescent immunoassay platform in human and mouse samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. rndsystems.com [rndsystems.com]
- 13. weldonbiotech.com [weldonbiotech.com]
A Comparative Guide to the Half-Life of Wild-Type vs. Modified Human Interleukin-2
For Researchers, Scientists, and Drug Development Professionals
Interleukin-2 (B1167480) (IL-2) is a potent cytokine with significant therapeutic potential in immunology and oncology. However, the clinical utility of wild-type human IL-2 is hampered by its remarkably short in vivo half-life, necessitating high and frequent dosing that can lead to severe toxicity. To address this limitation, various modifications have been engineered to extend the circulation time of IL-2, thereby improving its therapeutic index. This guide provides an objective comparison of the half-life of wild-type IL-2 with several modified versions, supported by experimental data and detailed methodologies.
Quantitative Comparison of Half-Life
The following table summarizes the pharmacokinetic parameters, primarily the half-life, of wild-type this compound and various modified forms. The data highlights the significant extension in circulation time achieved through different modification strategies.
| Interleukin-2 Variant | Modification Strategy | Half-Life | Species | Administration Route | Reference(s) |
| Wild-Type IL-2 | - | α-phase: 6.9 - 12.9 minβ-phase: 30 - 120 min | Human | Intravenous (IV) Bolus | [1][2] |
| 3.7 min | Mouse | Intravenous (IV) | [3] | ||
| PEGylated IL-2 | Covalent attachment of polyethylene (B3416737) glycol (PEG) | Distribution: 220 minClearance: 942 min | Human | Intravenous (IV) Bolus | |
| Antibody-IL-2 Fusion | Genetic fusion to a monoclonal antibody (e.g., ch14.18) | 4.1 hours (terminal) | Mouse | Intravenous (IV) | |
| IL-2 Mutein-Fc Fusion | Fusion to the Fc fragment of an antibody | ~3 times longer than Fc-Wild-Type IL-2 fusion | Mouse | Not Specified | |
| Small Molecule Conjugate | Conjugation to a transthyretin (TTR) binding small molecule | 5.22 hours | Rat | Intravenous (IV) | [4] |
Experimental Protocols
The determination of the in vivo half-life of IL-2 variants is a critical step in their preclinical and clinical development. The following protocols outline the key experimental procedures involved.
In Vivo Half-Life Determination in Animal Models
1. Animal Model Selection:
-
Common animal models include mice (e.g., C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley).[5] The choice of model can depend on the specific research question and the availability of relevant disease models.
2. Administration of IL-2 Variants:
-
Wild-type or modified IL-2 is administered to the animals, typically via intravenous (IV) injection into the tail vein for rapid distribution, or subcutaneously (SC) for a slower release profile.[3][6] The dosage will vary depending on the specific IL-2 variant and the study design.
3. Blood Sample Collection:
-
Blood samples are collected at predetermined time points following administration. For rapidly clearing molecules like wild-type IL-2, early time points (e.g., 2, 5, 10, 15, 30, 60, 120 minutes) are crucial. For long-acting variants, sampling can be extended to several hours or even days (e.g., 1, 4, 8, 12, 24, 48, 72 hours).[1][4]
-
Blood is typically collected via retro-orbital bleeding, tail vein sampling, or cardiac puncture at the terminal time point.
-
Serum or plasma is prepared by centrifuging the blood samples to remove blood cells and clotting factors.[7] Samples are then stored at -80°C until analysis.
4. Quantification of IL-2 Concentration:
-
The concentration of the IL-2 variant in the serum or plasma samples is quantified using a validated immunoassay, most commonly a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Sandwich ELISA Protocol for IL-2 Quantification in Serum
1. Plate Coating:
-
A 96-well microplate is coated with a capture antibody specific for this compound and incubated overnight at 4°C.
2. Blocking:
-
The plate is washed and blocked with a blocking buffer (e.g., 3% non-fat milk in PBS) to prevent non-specific binding.
3. Sample and Standard Incubation:
-
Serum samples (appropriately diluted) and a series of known concentrations of the IL-2 standard are added to the wells and incubated for 1-2 hours at 37°C or room temperature.[7][8]
4. Detection Antibody Incubation:
-
After washing, a biotinylated detection antibody that also recognizes IL-2 is added to the wells and incubated for 1 hour.
5. Enzyme Conjugate Incubation:
-
The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The plate is incubated for 30 minutes.[7]
6. Substrate Addition and Signal Detection:
-
After a final wash, a chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.
7. Stopping the Reaction and Reading the Plate:
-
The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader.
8. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of IL-2 in the unknown samples is then determined by interpolating their absorbance values on the standard curve.
9. Pharmacokinetic Analysis:
-
The serum concentration-time data is then analyzed using pharmacokinetic software to calculate key parameters, including the half-life (t½), area under the curve (AUC), and clearance rate.[9] The half-life is typically calculated from the terminal elimination phase of the concentration-time curve.
Visualizing Key Processes
To better understand the underlying biology and experimental workflows, the following diagrams are provided.
Caption: IL-2 Signaling Pathways.
Caption: Experimental Workflow for Half-Life Determination.
References
- 1. In vivo administration of purified human interleukin 2. II. Half life, immunologic effects, and expansion of peripheral lymphoid cells in vivo with recombinant IL 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The fate of interleukin-2 after in vivo administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the Pharmacokinetic Profile of Interleukin 2 Through Site Specific Conjugation to a Selective Small Molecule Transthyretin Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Pharmacokinetics of recombinant human interleukin-2 in advanced renal cell carcinoma patients following subcutaneous application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Recombinant Human IL-2: SDS-PAGE vs. HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity for recombinant human Interleukin-2 (rhIL-2) is a critical step in research, development, and manufacturing of this important cytokine. This guide provides a comparative overview of two commonly employed analytical techniques: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and High-Performance Liquid Chromatography (HPLC). We present detailed experimental protocols, illustrative data, and a discussion of the relative strengths and applications of each method to aid researchers in selecting the appropriate technique for their needs.
Introduction to Purity Assessment of rhIL-2
Recombinant human IL-2 is a potent cytokine with significant therapeutic applications, particularly in oncology.[1] Its biological activity is highly dependent on its proper folding and purity. Impurities, which can include host cell proteins, aggregated forms of IL-2, or degradation products, can impact efficacy and induce immunogenic responses. Therefore, robust analytical methods are required to ensure the purity and homogeneity of rhIL-2 preparations.
SDS-PAGE and HPLC are cornerstone techniques for protein analysis.[2] SDS-PAGE separates proteins based on their molecular weight, providing a qualitative and semi-quantitative assessment of purity.[3][4] In contrast, HPLC, particularly Reverse-Phase HPLC (RP-HPLC), separates molecules based on their hydrophobicity, offering a highly sensitive and quantitative measure of purity.[5][6]
This guide will delve into the principles, protocols, and data interpretation for both methods in the context of rhIL-2 analysis.
Experimental Workflows
The general workflow for assessing the purity of a recombinant protein sample involves sample preparation followed by analysis using either SDS-PAGE or HPLC. The results are then analyzed to determine the percentage of the desired monomeric protein.
Detailed Experimental Protocols
SDS-PAGE is a widely used technique to separate proteins based on their electrophoretic mobility, which is primarily a function of their molecular weight.[2]
Protocol:
-
Sample Preparation:
-
Thaw the rhIL-2 sample on ice.
-
Prepare a working solution of the protein at a concentration of 1 mg/mL in an appropriate buffer.
-
Mix 10 µL of the protein solution with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the mixture at 95-100°C for 5-10 minutes to denature the protein.
-
-
Gel Electrophoresis:
-
Assemble a precast or hand-cast 15% polyacrylamide gel in the electrophoresis apparatus.
-
Load 10-20 µL of the prepared sample into a well.
-
Load a molecular weight marker in an adjacent well.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes with gentle agitation.[3]
-
Destain the gel in a solution of methanol (B129727) and acetic acid until the protein bands are clearly visible against a clear background.[3]
-
-
Data Analysis:
-
Image the gel using a gel documentation system.
-
Perform densitometric analysis using appropriate software to quantify the intensity of the protein bands.[3]
-
Calculate the purity by dividing the intensity of the main rhIL-2 band (expected at ~15 kDa) by the total intensity of all bands in the lane.[7]
-
RP-HPLC separates proteins based on their hydrophobicity. It is a high-resolution technique capable of separating closely related protein species.[5][8]
Protocol:
-
Sample Preparation:
-
Thaw the rhIL-2 sample on ice.
-
Prepare a working solution of the protein at a concentration of 1 mg/mL in the initial mobile phase (e.g., 0.1% TFA in water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C4 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size), suitable for protein separations.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Column Temperature: 40-60°C to improve peak shape.[8]
-
-
Data Analysis:
-
Integrate the peak areas in the resulting chromatogram using the chromatography software.
-
Calculate the purity by dividing the area of the main rhIL-2 peak by the total area of all peaks in the chromatogram.
-
Data Presentation and Comparison
The following tables summarize the typical quantitative data obtained from SDS-PAGE and RP-HPLC analyses of an rhIL-2 sample.
Table 1: Illustrative Purity Assessment of rhIL-2 by SDS-PAGE with Densitometry
| Band | Molecular Weight (kDa) | Band Intensity (Arbitrary Units) | Purity (%) |
| Main (rhIL-2) | ~15 | 98,500 | 98.5 |
| Impurity 1 | ~30 | 1,000 | 1.0 |
| Impurity 2 | ~45 | 500 | 0.5 |
| Total | 100,000 | 100.0 |
Table 2: Illustrative Purity Assessment of rhIL-2 by RP-HPLC
| Peak | Retention Time (min) | Peak Area (mAU*s) | Purity (%) |
| Main (rhIL-2) | 15.2 | 1,250,000 | 99.2 |
| Impurity 1 | 14.8 | 5,000 | 0.4 |
| Impurity 2 | 16.5 | 5,000 | 0.4 |
| Total | 1,260,000 | 100.0 |
Logical Relationship of Analytical Methods
Both SDS-PAGE and HPLC provide valuable, yet distinct, information regarding the purity of rhIL-2. SDS-PAGE is excellent for visualizing high molecular weight aggregates and other protein contaminants, while HPLC excels at detecting isoforms and other closely related impurities.
IL-2 Signaling Pathway Context
The biological activity of rhIL-2 is initiated by its binding to the IL-2 receptor complex on the surface of target cells, such as T-lymphocytes. This interaction triggers downstream signaling cascades, primarily the JAK-STAT and PI3K-AKT pathways, leading to cell proliferation, differentiation, and survival. The presence of impurities can interfere with this binding and subsequent signaling.
Conclusion
Both SDS-PAGE and HPLC are powerful and essential tools for assessing the purity of recombinant this compound. SDS-PAGE offers a straightforward and visual method for detecting size-based impurities, making it ideal for routine qualitative checks.[2][9] In contrast, RP-HPLC provides superior resolution and quantitative accuracy, enabling the detection of subtle variations such as isoforms and degradation products.[5][10] For a comprehensive characterization of rhIL-2 purity, a combination of both techniques is recommended. This integrated approach ensures the quality, consistency, and safety of rhIL-2 for research and therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 3. How to Validate Protein Purity Using SDS-PAGE [synapse.patsnap.com]
- 4. Assessing protein purity using SDS PAGE [protocols.io]
- 5. hplc.eu [hplc.eu]
- 6. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Protein Purity and Homogeneity Characterization Service - Creative Proteomics [creative-proteomics.com]
- 10. harvardapparatus.com [harvardapparatus.com]
Safety Operating Guide
Proper Disposal of Human Interleukin-2 (IL-2): A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of human Interleukin-2 (IL-2), a recombinant protein common in research and drug development. While recombinant human IL-2 is generally not classified as a hazardous substance, it is critical to handle it and its associated waste with care, adhering to good laboratory practices and local regulations to ensure a safe environment.[1][2][3] All materials that have come into contact with biological substances, including IL-2, should be treated as potentially biohazardous waste.[4]
Decontamination and Disposal Parameters
Effective decontamination is crucial before the final disposal of IL-2 waste. The primary methods are chemical inactivation and steam sterilization (autoclaving). The choice of method depends on the type of waste and available facilities.
| Decontamination Method | Key Parameter | Application | Efficacy/Contact Time | Reference |
| Chemical Inactivation | 1.0% Sodium Hypochlorite (B82951) | Liquid Waste (e.g., buffers, cell culture media) | Allow a minimum of 30 minutes for effective decontamination. | [5] |
| Steam Sterilization | 121.5°C at 15 psi | Liquid and Solid Waste (e.g., contaminated labware, gloves, tubes) | Autoclave for a minimum of 1 hour. | [5] |
Note: Liquid waste containing acid must be neutralized before adding sodium hypochlorite.[5]
Standard Operating Protocol for IL-2 Disposal
This protocol outlines the step-by-step procedures for disposing of waste generated from the use of this compound.
Step 1: Segregation of Waste at the Source
Proper segregation is the first and most critical step. Immediately after use, separate IL-2 contaminated materials into the appropriate waste streams: liquid, solid, or sharps.
Step 2: Liquid Waste Disposal
This stream includes contaminated buffers, cell culture supernatants, and solutions containing IL-2.
-
Collection : Collect all liquid waste containing IL-2 in a clearly labeled, leak-proof container.[6]
-
Decontamination :
-
Method A: Chemical Inactivation : Add sodium hypochlorite to the waste container to a final concentration of 1.0%.[5] Mix thoroughly and allow it to stand for at least 30 minutes in a well-ventilated area.[5]
-
Method B: Autoclaving : Securely close the collection container (ensure the cap is loosened to allow for pressure changes) and place it in a secondary, autoclavable container. Autoclave at 121.5°C for at least 60 minutes.[5]
-
-
Final Disposal : After decontamination, the liquid waste may typically be disposed of down the sanitary sewer, in accordance with local regulations.[4] Always confirm your institution's specific rules.
Step 3: Solid Waste Disposal
This includes all non-sharp items that have had direct contact with IL-2, such as gloves, pipette tips, microcentrifuge tubes, and flasks.
-
Collection : Place all contaminated solid waste into a designated biohazard bag.[4][6] This bag should be within a secondary, rigid container with a lid.
-
Decontamination : The primary method for solid waste is autoclaving.[4]
-
Securely close the biohazard bag, leaving a small opening for steam to penetrate.
-
Place the bag in a secondary, autoclavable tray or bin.
-
Autoclave at 121.5°C for a minimum of 60 minutes.[5]
-
-
Final Disposal : Once autoclaved and cooled, the biohazard bag can be placed in the regular laboratory trash or as specified by your institution's biohazardous waste stream procedures.[4]
Step 4: Sharps Waste Disposal
This category includes needles, syringes, and any other items that can puncture the skin.
-
Collection : Immediately place all contaminated sharps into a rigid, puncture-proof sharps container that is clearly labeled with the biohazard symbol.[4][7]
-
Decontamination and Disposal : Do not attempt to decontaminate sharps via chemical methods. Full sharps containers should be closed and handled by a licensed professional waste disposal service for final treatment, which is typically incineration or autoclaving.[6] Follow your institution's procedure for the pickup of full sharps containers.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. 14492493.fs1.hubspotusercontent-na1.net [14492493.fs1.hubspotusercontent-na1.net]
- 2. akronbiotech.com [akronbiotech.com]
- 3. akronbiotech.com [akronbiotech.com]
- 4. research.hawaii.edu [research.hawaii.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. unsw.edu.au [unsw.edu.au]
Safeguarding Your Research: Personal Protective Equipment for Handling Human IL-2
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling of human Interleukin-2 (IL-2), a potent cytokine used in a wide range of research and drug development applications. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is contingent on the nature of the work being conducted, particularly the concentration and volume of human IL-2 being handled. The following table summarizes the recommended PPE for different handling scenarios.
| Scenario | Task Examples | Minimum PPE Requirements |
| Low Concentration / Small Volume | Reconstituting lyophilized IL-2, preparing dilutions for cell culture, performing ELISAs.[1][2][3][4] | • Gloves: Nitrile or latex gloves.[5][6][7] • Lab Coat: Standard laboratory coat.[8] • Eye Protection: Safety glasses.[6][7] |
| High Concentration / Large Volume | Handling bulk quantities of IL-2, large-scale cell culture activation.[9] | • Gloves: Double-gloving with nitrile gloves is recommended.[10] • Lab Coat: Fluid-resistant lab coat or gown.[11] • Eye Protection: Safety goggles or a face shield.[6][7] • Respiratory Protection: A NIOSH-approved respirator may be warranted if there is a risk of aerosolization.[9] |
| Spill Cleanup | Accidental spills of IL-2 solutions. | • Gloves: Heavy-duty, chemical-resistant gloves.[9] • Lab Coat: Fluid-resistant gown.[11] • Eye Protection: Safety goggles and a face shield.[9] • Respiratory Protection: NIOSH-approved respirator.[9] |
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Lyophilized this compound should be stored at -20°C or -80°C, as recommended by the supplier.[1][12]
-
Reconstituted IL-2 should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][12]
2. Reconstitution and Preparation:
-
All handling of this compound should be conducted in a biological safety cabinet (BSC) to maintain sterility and prevent aerosol exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
Allow the lyophilized powder to reach room temperature before reconstitution.[1]
-
Slowly add the recommended sterile diluent (e.g., sterile PBS) to the vial, avoiding splashing.[1]
-
Gently swirl the vial to dissolve the contents completely. Do not shake vigorously as this can denature the protein.
3. Use in Experimental Procedures:
-
When adding IL-2 to cell cultures or other experimental systems, use sterile techniques to prevent contamination.[1]
-
Avoid direct contact with skin and eyes.[5][9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][9]
4. Spill Management:
-
In the event of a spill, evacuate the area and alert others.
-
Wearing the appropriate spill cleanup PPE, contain the spill using absorbent materials.
-
Decontaminate the area with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.[9]
-
Dispose of all contaminated materials as biohazardous waste.
5. Disposal:
-
All waste materials that have come into contact with this compound, including vials, pipette tips, and gloves, should be disposed of in designated biohazard waste containers.
-
Follow your institution's guidelines for the disposal of biohazardous waste.
Visual Workflow Guides
To ensure proper safety protocols are followed, the following diagrams illustrate the correct procedures for donning and doffing PPE.
Caption: Step-by-step sequence for correctly donning personal protective equipment.
References
- 1. hiv-forschung.de [hiv-forschung.de]
- 2. 101.200.202.226 [101.200.202.226]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. immunservice.com [immunservice.com]
- 6. 14492493.fs1.hubspotusercontent-na1.net [14492493.fs1.hubspotusercontent-na1.net]
- 7. akronbiotech.com [akronbiotech.com]
- 8. addgene.org [addgene.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. niinfectioncontrolmanual.net [niinfectioncontrolmanual.net]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
